Methylselenocysteine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-methylselanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSPSLGNGIIHP-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020160 | |
| Record name | Methylselenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Se-Methylselenocysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26046-90-2 | |
| Record name | Methylselenocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26046-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylselenocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026046902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylselenocysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12697 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylselenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801020160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-3-methylselanylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLSELENOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWK220499Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Se-Methylselenocysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Se-Methylselenocysteine in Garlic and Broccoli: A Technical Guide for Researchers
An in-depth exploration of the metabolic pathway, key enzymes, and experimental methodologies for studying the production of the potent chemopreventive agent, Se-methylselenocysteine, in Allium sativum and Brassica oleracea.
Introduction
Se-methylselenocysteine (SeMSC) is a naturally occurring selenoamino acid found in several plant species, most notably in selenium-enriched garlic (Allium sativum) and broccoli (Brassica oleracea). This compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent chemopreventive properties, which are considered superior to other forms of selenium. This technical guide provides a comprehensive overview of the biosynthetic pathway of SeMSC in these two important dietary plants, intended for researchers, scientists, and drug development professionals. The guide details the enzymatic steps, presents quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic pathways.
Core Biosynthetic Pathway
The biosynthesis of SeMSC in plants is intricately linked to the sulfur assimilation pathway. Due to their chemical similarity, selenium is taken up and metabolized by the same enzymes that process sulfur. The pathway can be broadly divided into three main stages: uptake and reduction of inorganic selenium, synthesis of selenocysteine, and the final methylation step to form SeMSC.
Stage 1: Uptake and Reduction of Selenate/Selenite
Plants primarily absorb selenium from the soil in the form of selenate (SeO₄²⁻) or selenite (SeO₃²⁻). Selenate uptake is an active process mediated by sulfate transporters, leading to competition between sulfate and selenate.[1][2] Selenite uptake is generally faster and less influenced by sulfur levels.[2]
Once inside the plant cells, selenate must be activated and then reduced to selenide (Se²⁻). This process occurs primarily in the plastids and mirrors the initial steps of sulfur assimilation:
-
Activation: ATP sulfurylase (ATPS) activates selenate to adenosine 5'-phosphoselenate (APSe).
-
Reduction to Selenite: APSe is then reduced to selenite by APS reductase (APR).
-
Reduction to Selenide: Selenite is further reduced to selenide. This step can be catalyzed by sulfite reductase (SiR) in the plastids or occur non-enzymatically via reaction with glutathione (GSH).
Stage 2: Synthesis of Selenocysteine
The selenide produced is then incorporated into the amino acid backbone to form selenocysteine (SeCys). This two-step process is catalyzed by the cysteine synthase complex, which consists of serine acetyltransferase (SAT) and O-acetylserine (thiol) lyase (OAS-TL).
-
Formation of O-acetylserine (OAS): Serine acetyltransferase (SAT) catalyzes the acetylation of L-serine by acetyl-CoA to produce O-acetylserine (OAS).[3][4]
-
Incorporation of Selenide: O-acetylserine (thiol) lyase (OAS-TL), also known as cysteine synthase, then incorporates selenide into OAS to form L-selenocysteine, releasing acetate.[5] OAS-TL can utilize both sulfide and selenide as substrates.
Stage 3: Methylation to Se-Methylselenocysteine
The final and defining step in the pathway is the methylation of selenocysteine.
-
In Broccoli: The enzyme selenocysteine Se-methyltransferase (BoSMT) has been identified and characterized in Brassica oleracea.[2][6] This enzyme catalyzes the transfer of a methyl group from a donor molecule to the selenium atom of selenocysteine, forming Se-methylselenocysteine.[2] The preferred methyl donor is likely S-methylmethionine.[2] BoSMT exhibits a high specificity for selenocysteine over cysteine.[2]
-
In Garlic: While a specific SMT has not been as extensively characterized as in broccoli, the accumulation of high levels of SeMSC and its derivative, γ-glutamyl-Se-methylselenocysteine, strongly indicates the presence of a highly active methylation pathway.[7][8] It is presumed that a homologous SMT enzyme carries out this crucial step.
The overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data
The accumulation of SeMSC and the activity of the involved enzymes can vary significantly depending on the plant species, tissue type, and the form and concentration of selenium supplied.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Plant Source | Substrate | Km | Vmax / Specific Activity | Reference(s) |
| OAS-TL A (cytosolic) | Arabidopsis thaliana | Sulfide | 3-6 µM | 550-900 µmol min⁻¹ mg⁻¹ | [5] |
| OAS-TL B (plastid) | Arabidopsis thaliana | Sulfide | 3-6 µM | 550-900 µmol min⁻¹ mg⁻¹ | [5] |
| OAS-TL C (mitochondrial) | Arabidopsis thaliana | Sulfide | 3-6 µM | 550-900 µmol min⁻¹ mg⁻¹ | [5] |
| OAS-TL A, B, C | Arabidopsis thaliana | O-acetylserine | 310-690 µM | 550-900 µmol min⁻¹ mg⁻¹ | [5] |
| Serine Acetyltransferase | Pisum sativum (chloroplastic) | L-cysteine (inhibitor) | Ki = 12-20 µM | - | [9] |
| Selenocysteine Methyltransferase (BoSMT) | Brassica oleracea | DL-selenocysteine | - | High preference | [2] |
Table 2: Accumulation of Total Selenium and Se-Methylselenocysteine
| Plant | Treatment | Tissue | Total Se (µg g⁻¹ DW) | SeMSC (µg g⁻¹ DW) | Predominant Se Species | Reference(s) |
| Broccoli | 40 µM Selenate | Leaves | ~1200 | - | Selenate, SeMSC | [2] |
| Broccoli | 40 µM Selenite | Leaves | ~130 | - | Organic Se | [2] |
| Broccoli | Se-enriched | Florets | - | - | SeMSC | [2] |
| Garlic | Se-enriched | Cloves | up to 1355 | Major component | γ-glutamyl-SeMSC, SeMSC | [8] |
| Garlic | Se-enriched | Cloves | 296 | - | γ-glutamyl-SeMSC (73%) | |
| Onion | Se-enriched | Bulb | ~100 | - | SeMSC, Selenocystine | [10] |
Experimental Protocols
Extraction of Selenoamino Acids from Plant Tissues
This protocol is a generalized procedure for the extraction of water-soluble seleno-compounds for subsequent analysis by HPLC-ICP-MS.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 10% methanol in 0.2 M HCl, or water)[10]
-
Ultrasonic bath
-
Refrigerated centrifuge
-
Syringe filters (0.2 µm)
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried tissue.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 0.2 g of the powdered tissue into a centrifuge tube.
-
Add 4 mL of extraction buffer.
-
Vortex thoroughly to ensure complete mixing.
-
Sonicate the mixture in an ultrasonic bath for 1 hour.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-ICP-MS analysis.
Selenocysteine Methyltransferase (SMT) Activity Assay
This protocol is adapted from the characterization of BoSMT and involves a radioactive assay to measure the transfer of a methyl group.[2]
Materials:
-
Plant protein extract
-
[methyl-¹⁴C]S-adenosylmethionine (as methyl donor)
-
DL-selenocysteine (as methyl acceptor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
Scintillation vials and cocktail
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of DL-selenocysteine, and the plant protein extract.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a specific amount of [methyl-¹⁴C]S-adenosylmethionine.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding trichloroacetic acid).
-
Quantify the amount of radiolabeled SeMSC formed using appropriate separation (e.g., HPLC) and detection (scintillation counting) methods.
-
Calculate the specific activity of the enzyme (e.g., in pmol of product formed per minute per mg of protein).
HPLC-ICP-MS for Selenium Speciation
High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry is the gold standard for selenium speciation analysis.
Instrumentation:
-
HPLC System: With a suitable column for separating selenoamino acids (e.g., Hamilton PRP-X100 anion exchange).[10]
-
ICP-MS System: Tuned for selenium detection (m/z 78 or 82).
Chromatographic Conditions (Example): [10]
-
Mobile Phase: 5 mM ammonium citrate buffer (pH 4.8) with 2% methanol.
-
Flow Rate: 1 mL min⁻¹.
-
Injection Volume: 20 µL.
-
Detection: Monitor selenium isotopes (e.g., ⁸²Se) to generate a selenium-specific chromatogram.
-
Quantification: Use external calibration with SeMSC standards of known concentrations.
Regulation and Comparative Aspects
The biosynthesis of SeMSC is influenced by several factors, primarily the availability of selenium and sulfur.
-
Selenium Source: The form of selenium available to the plant significantly impacts SeMSC production. In broccoli, selenate treatment leads to higher overall selenium accumulation, but much of it remains as unmetabolized selenate. Selenite, while taken up to a lesser extent, is more readily converted to organic forms like SeMSC.[2]
-
Sulfur Status: High levels of sulfate in the soil can competitively inhibit the uptake of selenate, thereby reducing the substrate pool for SeMSC synthesis.[2] Conversely, sulfur deficiency can upregulate the expression of sulfate transporters, leading to increased selenate uptake.
-
Gene Expression: In broccoli, the expression of the BoSMT gene is significantly upregulated in response to selenate exposure, indicating a transcriptional level of control.[2] The regulatory mechanisms in garlic are less understood but are likely to involve similar responses within the sulfur/selenium assimilation pathway.
Comparative Insights: Garlic vs. Broccoli
Both garlic and broccoli are considered secondary accumulators of selenium and are proficient in producing SeMSC. However, a key difference lies in the subsequent metabolism of SeMSC. In garlic, a significant portion of SeMSC is further converted to γ-glutamyl-Se-methylselenocysteine, which is a major storage form of selenium in this plant.[8] This additional enzymatic step is less prominent in broccoli. This suggests potential differences in the regulation and downstream processing of SeMSC between the Allium and Brassica genera.
Conclusion
The biosynthesis of Se-methylselenocysteine in garlic and broccoli is a complex metabolic process that leverages the existing sulfur assimilation machinery of the plant. The key enzymatic step, the methylation of selenocysteine by SMT, is crucial for the production of this important chemopreventive compound. Understanding the intricacies of this pathway, from substrate uptake to enzymatic conversion and regulation, is vital for developing strategies to enhance the SeMSC content in these crops through biofortification. This technical guide provides a foundational understanding and practical methodologies for researchers to further explore and harness the potential of SeMSC for human health. Further research is warranted to fully elucidate the kinetic properties of the involved enzymes, particularly in garlic, and to unravel the detailed regulatory networks governing this important biosynthetic pathway.
References
- 1. Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bioactive properties of selenium enriched Allium sativum (garlic) - Nottingham ePrints [eprints.nottingham.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular and biochemical characterization of the selenocysteine Se-methyltransferase gene and Se-methylselenocysteine synthesis in broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. A simplified method for inorganic selenium and selenoaminoacids speciation based on HPLC-TR-HG-AFS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
The Apex of Selenium Supplementation: A Technical Guide to Methylselenocysteine's Natural Sources and Bioavailability
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of Se-methylselenocysteine (MeSeCys), a naturally occurring organoselenium compound with significant potential in chemoprevention and human health. Addressed to researchers, scientists, and drug development professionals, this document details the primary dietary sources of MeSeCys, its superior bioavailability compared to other selenium forms, and the metabolic pathways that underscore its efficacy.
Executive Summary
Se-methylselenocysteine is a selenoamino acid found predominantly in Allium and Brassica species of vegetables. Its concentration in these natural sources is highly dependent on the selenium content of the soil, leading to significant interest in selenium-enriched produce. Research demonstrates that MeSeCys is readily absorbed and metabolized to methylselenol, a key bioactive compound with demonstrated anti-cancer properties. This guide synthesizes the current quantitative data on MeSeCys food sources, details the experimental protocols for its analysis and bioavailability assessment, and visually represents its metabolic pathway.
Natural Dietary Sources of Se-Methylselenocysteine
The primary natural dietary sources of MeSeCys are plants from the Allium and Brassica genera. The concentration of MeSeCys in these plants can be significantly increased through selenium fertilization, making "selenium-enriched" vegetables a potent source of this compound.
Table 1: Concentration of Methylselenocysteine in Natural Food Sources
| Food Source | Condition | Total Selenium Concentration (µg/g dry weight) | This compound Concentration/Speciation | Citation |
| Garlic (Allium sativum) | Selenium-enriched | 68 - 1355 | Se-methylselenocysteine is a predominant form. In one study of garlic with 296 µg/g Se, 73% of eluted Se was γ-glutamyl-Se-methylselenocysteine (a precursor to MeSeCys). | [1] |
| Onion (Allium cepa) | Selenium-enriched | 96 - 140 | Se-methylselenocysteine is a main Se form. | [2] |
| Broccoli (Brassica oleracea) | Selenium-enriched | 10.24 | Se-methylselenocysteine was found to be 24.2 µM in an extract from sprouts grown in a 10 ppm sodium selenite solution. | [3] |
| Broccoli (Brassica oleracea) | Selenium-enriched (75 µM selenate treatment) | ~1100 | Up to 50% of total selenium was converted to SeMSC, reaching approximately 570 µg/g dry weight. | [4] |
| Ramps (Allium tricoccum) | Selenium-enriched | 48 - 524 | - | |
| Selenized Yeast (Saccharomyces cerevisiae) | Selenium-enriched | - | Contains MeSeCys, though selenomethionine is often the major species. | [5] |
Bioavailability and Metabolism
Organic selenium compounds, such as MeSeCys, are generally more bioavailable than inorganic forms.[6] Studies in humans and animals have shown that MeSeCys is efficiently absorbed and converted to its active metabolite, methylselenol.
Table 2: Bioavailability and Pharmacokinetic Parameters of this compound
| Study Type | Subject | Dosage | Key Findings | Citation |
| In vitro permeability | Caco-2 cells | - | MeSeCys was more efficiently transported across the Caco-2 cell monolayer compared to other seleno-compounds. | [6] |
| In vivo bioavailability | Se-deficient rats | - | No significant differences in the assimilation of Se into serum selenoproteins among most bioselenocompounds, but MeSeCys is readily metabolized. | [6] |
| Human Pharmacokinetics | Selenium-replete men | Single doses of 400, 800, and 1200 µg | Well-tolerated with no toxicity. Plasma selenium levels peaked between 3 and 5 hours post-dose. | [7] |
| Human Pharmacokinetics | Selenium-replete men | 200 mcg/day for 84 days | Approximately 35% of a single 200 mcg dose is excreted in urine or feces within 12 days, compared to only 15% for selenomethionine. | [5] |
The metabolic conversion of MeSeCys to methylselenol is a critical step for its bioactivity. This conversion is catalyzed by the enzyme β-lyase.[8][9] Methylselenol is considered a key metabolite in cancer prevention due to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.[10][11]
Experimental Protocols
Quantification of this compound in Plant Material
A common and robust method for the speciation and quantification of selenium compounds in plant tissues is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Experimental Workflow:
Protocol Details:
-
Sample Preparation: Plant material (e.g., garlic cloves, broccoli florets) is lyophilized (freeze-dried) and ground into a fine powder.
-
Extraction: A known mass of the powdered sample is subjected to extraction to solubilize the selenium compounds. Common methods include:
-
Hot Water Extraction: The sample is refluxed in deionized water at a specified temperature and duration.
-
Enzymatic Extraction: The sample is incubated with a mixture of enzymes (e.g., protease, driselase) to break down the plant matrix and release the seleno-compounds.
-
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered through a 0.22 µm filter to remove any remaining particulates before injection into the HPLC system.
-
HPLC Separation: The filtered extract is injected onto an HPLC system. A reversed-phase C18 column is often used with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase to achieve separation of the different selenium species.
-
ICP-MS Detection: The eluent from the HPLC is directly introduced into an ICP-MS. The instrument is tuned to monitor for selenium isotopes (e.g., m/z 78, 82) to specifically detect and quantify the selenium-containing compounds as they elute from the column.
-
Quantification: The concentration of MeSeCys is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from injections of known concentrations of a pure MeSeCys standard.
Assessment of Bioavailability
In Vitro Caco-2 Cell Permeability Assay:
This assay is a widely accepted model for predicting the intestinal absorption of compounds.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Transport Experiment: The test compound (MeSeCys) is added to the apical (AP) side of the cell monolayer. At specified time intervals, samples are taken from the basolateral (BL) side to determine the amount of the compound that has been transported across the cells.
-
Analysis: The concentration of MeSeCys in the basolateral samples is quantified using HPLC-ICP-MS or a similar sensitive analytical technique. The apparent permeability coefficient (Papp) is then calculated.
In Vivo Animal Studies:
These studies provide a more comprehensive assessment of bioavailability, accounting for metabolism and distribution.
-
Animal Model: Selenium-deficient rats are often used to more clearly observe the effects of selenium supplementation.
-
Dosing: Animals are administered a controlled dose of MeSeCys orally.
-
Sample Collection: Blood and urine samples are collected at various time points post-administration.
-
Analysis: Total selenium levels in plasma and urine are measured. Additionally, speciation analysis of plasma can be performed to identify and quantify selenoproteins (e.g., selenoprotein P, glutathione peroxidase) to assess the incorporation of selenium into functional proteins.
Conclusion
Se-methylselenocysteine stands out as a promising organoselenium compound due to its presence in common dietary vegetables and its favorable bioavailability and metabolic profile. The direct conversion of MeSeCys to the potent anticancer metabolite methylselenol makes it a prime candidate for further research and development in the fields of nutrition and oncology. The methodologies outlined in this guide provide a framework for the accurate quantification and biological assessment of this important micronutrient.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Selenium enrichment of broccoli sprout extract increases chemosensitivity and apoptosis of LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Comparison of Nine Bioselenocompounds In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer chemoprevention: selenium as a prooxidant, not an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylselenol, a selenium metabolite, plays common and different roles in cancerous colon HCT116 cell and noncancerous NCM460 colon cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New concepts in selenium chemoprevention - ProQuest [proquest.com]
Investigating the anticancer and chemopreventive properties of Methylselenocysteine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylselenocysteine (MSC), a naturally occurring organoselenium compound, has emerged as a promising agent in oncology research due to its potent anticancer and chemopreventive properties. This technical guide provides an in-depth analysis of the mechanisms of action, experimental validation, and key signaling pathways modulated by MSC. Through a comprehensive review of preclinical and clinical data, this document outlines the multifaceted approach by which MSC inhibits cancer cell proliferation, induces apoptosis, and curtails angiogenesis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area of cancer therapeutics.
Introduction
Selenium, an essential trace element, has long been investigated for its role in cancer prevention. Among various selenium compounds, this compound (MSC) has garnered significant attention for its favorable safety profile and potent antitumor efficacy. Unlike inorganic selenium forms, MSC is a readily bioavailable precursor of the active metabolite methylselenol, which is believed to be the primary mediator of its anticancer effects. This guide delves into the core scientific principles underlying the anticancer and chemopreventive activities of MSC.
Mechanisms of Action
The anticancer effects of this compound are multifaceted, targeting key cellular processes involved in tumor initiation, promotion, and progression. The primary mechanisms include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.
Induction of Apoptosis
MSC has been shown to be a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. The pro-apoptotic effects of MSC are mediated through both intrinsic and extrinsic pathways.
-
Intrinsic Pathway: MSC treatment leads to the generation of reactive oxygen species (ROS) within cancer cells, creating a state of oxidative stress. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptosis.
-
Extrinsic Pathway: Evidence suggests that MSC can also modulate death receptor signaling, although this pathway is less characterized than the intrinsic pathway.
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. MSC exhibits potent anti-angiogenic properties by targeting several key factors involved in this process. It has been demonstrated to:
-
Downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.
-
Inhibit the activity of Matrix Metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing endothelial cells to migrate and form new vessels.
-
Suppress the proliferation and migration of endothelial cells.
Cell Cycle Arrest
MSC can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins. Studies have shown that MSC can induce cell cycle arrest primarily at the G1/S and G2/M checkpoints by:
-
Upregulating the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.
-
Downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) that drive cell cycle progression.
Signaling Pathways Modulated by this compound
The anticancer effects of MSC are orchestrated through its influence on several critical signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers. MSC has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-survival and pro-inflammatory genes.[1][2]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. MSC has been demonstrated to suppress this pathway, leading to decreased cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the anticancer effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | >200 | [3] |
| 95D | Non-small cell lung cancer | ~150 | [1] |
| HL-60 | Promyelocytic leukemia | 50 | [4] |
| DU145 | Prostate cancer | >100 | [5] |
| PC-3 | Prostate cancer | >100 | [5] |
| HNSCC | Head and Neck Squamous Cell Carcinoma | >100 | [6] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Animal Model | MSC Dosage | Tumor Growth Inhibition (%) | Reference |
| Mammary Tumors | Rat | 2 ppm in diet | 50-60% | [7] |
| DU145 Prostate Cancer Xenograft | Nude Mice | 3 mg/kg/day (oral) | Significant inhibition | [5][8] |
| PC-3 Prostate Cancer Xenograft | Nude Mice | 3 mg/kg/day (oral) | Significant inhibition | [5] |
| Ward Colorectal Carcinoma | Rat | 0.75 mg/rat/day (oral) | ~30% (as single agent) | [9] |
| FaDu Head and Neck Cancer Xenograft | Nude Mice | 0.2 mg/mouse/day (oral) | ~30% (as single agent) | |
| A253 Head and Neck Cancer Xenograft | Nude Mice | 0.2 mg/mouse/day (oral) | ~30% (as single agent) |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of MSC on cancer cells.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the MSC-containing medium. Include a vehicle control (e.g., PBS or DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of MSC that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Treatment: Culture cancer cells and treat them with the desired concentration of MSC for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells and combine them with the cells in the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the antitumor efficacy of MSC in a living organism.
Workflow:
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different groups: a control group receiving a vehicle and one or more treatment groups receiving different doses of MSC.
-
Drug Administration: Administer MSC to the treatment groups, typically via oral gavage, on a daily schedule.
-
Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size limits or a specific duration), euthanize the mice.
-
Tissue Analysis: Excise the tumors and, optionally, other organs for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Conclusion and Future Directions
This compound has demonstrated significant promise as a multifaceted anticancer and chemopreventive agent. Its ability to induce apoptosis, inhibit angiogenesis, and arrest the cell cycle through the modulation of key signaling pathways underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to build upon existing knowledge and accelerate the translation of MSC from preclinical research to clinical applications.
Future research should focus on:
-
Elucidating the precise molecular targets of methylselenol.
-
Conducting comprehensive clinical trials to evaluate the efficacy and safety of MSC in various cancer types.
-
Investigating the synergistic effects of MSC with conventional chemotherapeutic agents and targeted therapies.
-
Developing novel delivery systems to enhance the bioavailability and tumor-specific targeting of MSC.
By continuing to explore the full potential of this compound, the research and drug development communities can pave the way for new and effective strategies in the fight against cancer.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. youtube.com [youtube.com]
- 4. Efficacy of increasing the therapeutic index of irinotecan, plasma and tissue selenium concentrations is this compound dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound modulates proliferation and apoptosis biomarkers in premalignant lesions of the rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of Methylselenocysteine in Inducing Apoptosis and Cell Cycle Arrest: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Se-Methylselenocysteine (MSC), a naturally occurring organoselenium compound, has garnered significant attention for its potent anticancer activities, which are attributed primarily to its ability to induce programmed cell death (apoptosis) and halt cell proliferation (cell cycle arrest).[1] Unlike inorganic selenium forms, MSC exhibits lower toxicity while demonstrating high efficacy in preclinical models.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms orchestrated by MSC to exert its cytostatic and cytotoxic effects. We dissect the signaling cascades involved in MSC-induced apoptosis, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress pathways. Furthermore, we explore the molecular machinery targeted by MSC to enforce cell cycle arrest, with a particular focus on the inhibition of key cyclin-dependent kinases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.
Induction of Apoptosis by Methylselenocysteine
Apoptosis is a critical, highly regulated process of programmed cell death essential for tissue homeostasis. Cancer cells characteristically evade apoptosis, leading to uncontrolled growth. MSC has been shown to reinstate this process in various cancer cell lines through multiple, interconnected signaling pathways.[2][3]
MSC-Mediated Activation of Caspase Cascades
A central event in apoptosis is the activation of a family of cysteine proteases known as caspases.[3] MSC is a potent activator of these key executioner enzymes. In human promyelocytic leukemia (HL-60) cells, MSC treatment leads to the activation of caspase-3 and caspase-9.[2][4] This activation is functionally significant, as the cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP) is consistently observed following MSC exposure.[2][5] The cleavage of PARP from its full-length 116 kDa form to an 85 kDa fragment is a hallmark of apoptosis.[5] Studies have demonstrated that inhibiting caspases with a general inhibitor like z-VAD-fmk can dramatically decrease MSC-induced cytotoxicity and other apoptotic features, confirming that the caspase machinery is necessary for this process.[2][6] In some cell types, caspases-6 and -8 are also involved, though to a lesser extent than caspase-3.[5]
Regulation of the Bcl-2 Protein Family
The Bcl-2 family of proteins are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8] The ratio of these opposing factions determines the cell's fate. MSC has been shown to shift this balance in favor of apoptosis. In human colon adenocarcinoma cells, MSC treatment decreases the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax.[9] This alteration in the Bcl-2/Bax ratio facilitates the release of cytochrome c from the mitochondria, a key step in activating the caspase cascade.[4] Furthermore, MSC can sensitize cancer cells to other apoptosis-inducing agents, such as TRAIL, by down-regulating Bcl-2 expression at the transcriptional level.[10][11]
Involvement of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress
MSC can trigger apoptosis through the induction of cellular stress. One key mechanism is the generation of reactive oxygen species (ROS).[4] In HL-60 cells, MSC treatment leads to a dose- and time-dependent increase in ROS, which precedes apoptosis.[4] The critical role of ROS is highlighted by the fact that antioxidants like N-acetylcysteine can block MSC-induced cell death, DNA fragmentation, and caspase-3 activation.[4]
In addition to ROS-mediated stress, MSC can induce apoptosis via the endoplasmic reticulum (ER) stress pathway. This is characterized by the activation of caspase-12 and an increase in the protein levels of growth arrest and DNA-damage-inducible genes (GADD) 153 and 45 in human colon adenocarcinoma cells.[9]
Quantitative Analysis of MSC-Induced Apoptosis
The efficacy of MSC in inducing apoptosis varies depending on the cell line, concentration, and duration of treatment. The following table summarizes key quantitative findings from published studies.
| Cell Line | MSC Concentration | Treatment Duration | Apoptosis Rate / Key Observation | Reference |
| HL-60 (Human Leukemia) | 50 µM | 24 hours | 48% of the cell population underwent apoptosis.[4] | [4] |
| COLO 205 (Human Colon Adenocarcinoma) | 200 µM | 24 hours | 80% apoptosis observed.[9] | [9] |
| Caki (Human Renal Cancer) | 100-200 µM | 24 hours | Synergistically increased TRAIL-induced apoptosis (sub-G1 fraction).[10] | [10] |
| C2G (Prostate Cancer) | IC25 concentration | 24 hours | Significantly increased docetaxel-induced apoptotic cell death.[12] | [12] |
Induction of Cell Cycle Arrest by this compound
In addition to inducing apoptosis, MSC can inhibit cancer cell proliferation by causing a halt in the cell cycle. This prevents cells from replicating their DNA and dividing.
MSC-Mediated Cell Cycle Checkpoint Activation
MSC has been shown to arrest cells at different phases of the cell cycle. In mouse mammary epithelial tumor (TM6) cells, MSC treatment causes a prolonged arrest in the S phase.[13][14] This arrest is a critical precursor to apoptosis, which often follows at later time points (e.g., 48 hours).[13] Interestingly, methylseleninic acid (MSA), a key metabolite of MSC, induces a rapid G1 phase arrest in the same cell line.[15] This suggests that MSC and its metabolites can engage different cell cycle checkpoints. This G1 arrest is associated with an increase in the expression of growth arrest and DNA damage-inducible (gadd) genes, specifically gadd34, gadd45, and gadd153.[16]
Molecular Targets in the Cell Cycle Machinery
The progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs).[17] MSC exerts its cell cycle inhibitory effects by directly targeting this core machinery.
-
Inhibition of Cdk2: A primary target of MSC in inducing S-phase arrest is Cdk2. Treatment of synchronized TM6 cells with MSC resulted in a significant reduction in Cdk2 kinase activity without altering the activity of Cdk4.[13] This specific inhibition of Cdk2 prevents the progression through the S phase. The mechanism involves a reduction in the phosphorylation of Cdk2 itself.[16]
-
Modulation of G1 Regulators (by MSA): The G1 arrest induced by the MSC metabolite MSA is mediated by the inhibition of the Cyclin D1-CDK4 complex.[15] MSA treatment leads to a reduction in cyclin D1 levels and a decrease in the kinase activity of the Cyclin D1/CDK4 complex.[15] This prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state.[15]
-
Upstream Signaling (PKC): Protein kinase C (PKC) has been identified as a potential upstream target for MSC.[16] MSC treatment rapidly reduces total PKC activity in both cytosolic and membrane fractions, which may trigger downstream effects including the decrease in Cdk2 activity and subsequent apoptosis.[16]
Quantitative Analysis of MSC-Induced Cell Cycle Effects
The impact of MSC on key cell cycle regulators has been quantified in several studies. The table below provides a summary of these effects.
| Cell Line | MSC Concentration | Treatment Duration | Key Effect | Reference |
| TM6 (Mouse Mammary Tumor) | 50 µM | 16 hours | 54% reduction in Cdk2 kinase activity.[13][14] | [13][14] |
| TM6 (Mouse Mammary Tumor) | 50 µM | 16 hours | 72% reduction in Cdk2 phosphorylation.[16] | [16] |
| TM6 (Mouse Mammary Tumor) | 50 µM | > 16 hours | 2.5 to 7-fold elevation in gadd34, 45, and 153 expression.[16] | [16] |
| TM6 (Mouse Mammary Tumor) | 50 µM | 30 minutes | 34-78% reduction in total PKC activity.[16] | [16] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules is crucial for understanding the action of MSC. The following diagrams, created using the DOT language, illustrate the core signaling pathways and standard experimental workflows.
Signaling Pathway Diagrams
Caption: MSC-Induced Apoptosis Signaling Pathways.
Caption: MSC-Induced Cell Cycle Arrest Signaling Pathways.
Experimental Workflow Diagrams
Caption: Experimental Workflow for Apoptosis Assessment.
Caption: Experimental Workflow for Cell Cycle Analysis.
Experimental Protocols
This section provides generalized protocols for the key experiments cited in the analysis of MSC's effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a standard method for quantifying apoptosis.[18]
-
Cell Preparation: Seed cells (e.g., 1 x 10⁶) in appropriate culture vessels. Treat with desired concentrations of MSC for the specified duration. Include untreated and vehicle controls.
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine the floating and adherent populations for each sample.
-
Washing: Wash cells twice with cold 1X PBS by centrifuging at approximately 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples immediately on a flow cytometer. Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are positive for both stains.[18]
Caspase-3 Activity Assay
This assay measures the activity of executioner caspase-3, often using a colorimetric substrate.[10]
-
Cell Preparation and Lysis: Treat cells with MSC as described above. After treatment, harvest cells and wash with cold 1X PBS. Lyse the cells in a chilled lysis buffer on ice for 10-20 minutes.
-
Lysate Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Enzymatic Reaction: In a 96-well plate, add 20-50 µg of protein lysate to each well. Add reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as optimized.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity in the sample.
Analysis of Cell Cycle Distribution by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide to determine the percentage of cells in each phase of the cell cycle via flow cytometry.[10]
-
Cell Preparation: Seed, treat, and harvest cells as previously described.
-
Fixation: Resuspend the cell pellet in cold 1X PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with 1X PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be measured, allowing for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases based on fluorescence intensity.
Conclusion and Future Directions
Se-Methylselenocysteine is a highly effective, naturally derived agent that combats cancer cell growth through the dual mechanisms of apoptosis induction and cell cycle arrest. Its ability to engage multiple, fundamental cancer-related pathways—including caspase activation, Bcl-2 family regulation, ROS production, and CDK inhibition—makes it a compound of significant interest. The quantitative data clearly demonstrate a potent dose-dependent effect across various cancer types.
For drug development professionals, MSC represents a promising candidate, not only as a standalone chemopreventive or therapeutic agent but also as a synergistic partner in combination therapies.[12][19] Its capacity to sensitize tumor cells to other treatments, such as TRAIL or conventional chemotherapy, could help overcome drug resistance and enhance therapeutic efficacy.[10][11][12] Further clinical investigation is warranted to translate the compelling preclinical success of MSC into effective cancer therapies for patients.[19][20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Se-methylselenocysteine induces apoptosis through caspase activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Se-methylselenocysteine induces apoptosis mediated by reactive oxygen species in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Se-methylselenocysteine activates caspase-3 in mouse mammary epithelial tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Se-Methylselenocysteine Inhibits Apoptosis Induced by Clusterin Knockdown in Neuroblastoma N2a and SH-SY5Y Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Se-Methyl-L-selenocysteine Induces Apoptosis via Endoplasmic Reticulum Stress and the Death Receptor Pathway in Human Colon Adenocarcinoma COLO 205 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Se-methylselenocysteine sensitized TRAIL-mediated apoptosis via down-regulation of Bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of this compound and docetaxel synergistic activity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of cdk2 kinase activity by this compound in synchronized mouse mammary epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Mechanisms of cell cycle arrest by methylseleninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on PKC activity, cdk2 phosphorylation and gadd gene expression in synchronized mouse mammary epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Se-Methyl-Seleno-L-Cysteine or Selenomethionine in Preventing Prostate Cancer in Healthy Participants | Division of Cancer Prevention [prevention.cancer.gov]
The Metabolic Journey of Methylselenocysteine: A Technical Guide to the Genesis of Methylselenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Se-Methylselenocysteine (MSC), a naturally occurring organoselenium compound, has garnered significant attention for its potential chemopreventive properties. Its biological activity is largely attributed to its metabolic conversion to the active compound, methylselenol (CH₃SeH). This technical guide provides an in-depth exploration of the metabolic pathway responsible for this conversion, focusing on the key enzymes, their kinetics, and detailed experimental protocols for studying this process. This document is intended to serve as a comprehensive resource for researchers in the fields of selenium biochemistry, drug metabolism, and oncology.
Introduction
The essential trace element selenium exerts its biological effects through its incorporation into selenoproteins and via the metabolic actions of its various organic and inorganic forms. Se-Methylselenocysteine (MSC) stands out as a promising chemopreventive agent due to its efficient conversion to methylselenol, a potent anticancer metabolite.[1][2] Understanding the precise mechanisms of this metabolic activation is crucial for the rational design of selenium-based therapeutics and for optimizing their efficacy. This guide will delineate the enzymatic conversion of MSC to methylselenol, present quantitative data, and provide detailed methodologies for its investigation.
The Core Metabolic Pathway: β-Elimination of Methylselenocysteine
The primary route for the metabolism of MSC to methylselenol is a β-elimination reaction catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes with β-lyase activity.[3][4][5] This reaction involves the cleavage of the C-Se bond, yielding methylselenol, pyruvate, and ammonia.
Key Enzyme: Kynurenine Aminotransferase 1 (KYAT1)
A major enzyme implicated in the β-elimination of MSC is Kynurenine Aminotransferase 1 (KYAT1), also known as Cysteine Conjugate β-lyase 1 (CCBL1).[6] KYAT1 is a bifunctional enzyme that can catalyze both transamination and β-elimination reactions.[2] In the context of MSC metabolism, its β-elimination activity is of paramount importance.
The β-elimination reaction catalyzed by KYAT1 is as follows:
Se-Methylselenocysteine → Methylselenol + Pyruvate + Ammonia
Other Potential Enzymatic Contributors
While KYAT1 is a key player, other enzymes with β-lyase activity may also contribute to the conversion of MSC to methylselenol. Selenocysteine β-lyase (SCLY) is known to metabolize selenocysteine and has been shown to act on S-methylated selenoamino acids.[4][5] Additionally, while methionine γ-lyase has been shown to not act on MSC, other γ-lyases could potentially have minor roles.[7]
Quantitative Data and Enzyme Kinetics
The efficiency of the enzymatic conversion of MSC to methylselenol can be quantified through kinetic studies. The following table summarizes the available kinetic parameters for the β-elimination of MSC by KYAT1.
| Enzyme | Substrate | Apparent Km (mM) | Apparent Vmax (nmol/min) | Kcat (min⁻¹) | Source(s) |
| Kynurenine Aminotransferase 1 (KYAT1) | Se-Methylselenocysteine | 5.84 ± 0.95 | 1.12 ± 0.08 | 160 | [3] |
Note: The kinetic parameters were determined using a coupled spectrophotometric assay with recombinant KYAT1 and thioredoxin reductase 1.
Experimental Protocols
This section provides detailed methodologies for the in vitro investigation of MSC metabolism.
Protocol 1: Coupled Spectrophotometric Assay for KYAT1-Mediated Methylselenol Production
This protocol describes a continuous-rate spectrophotometric assay to measure the β-elimination activity of KYAT1 by coupling the production of methylselenol to the oxidation of NADPH by thioredoxin reductase 1 (TrxR1).[6]
4.1.1. Principle
KYAT1 metabolizes MSC to produce methylselenol. In the presence of TrxR1 and NADPH, methylselenol is utilized as a substrate by TrxR1, leading to the oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored to determine the rate of methylselenol production.[6]
4.1.2. Reagents and Materials
-
100 mM Potassium phosphate buffer, pH 7.4
-
Se-Methylselenocysteine (MSC) stock solution
-
α-ketoglutarate (αKG) stock solution
-
α-keto-γ-methylthiobutyric acid (KMB) stock solution
-
Pyridoxal-5'-phosphate (PLP) stock solution
-
Recombinant Kynurenine Aminotransferase 1 (KYAT1)
-
Mammalian Thioredoxin Reductase 1 (TrxR1)
-
NADPH stock solution
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
4.1.3. Assay Procedure
-
Prepare a reaction mixture in a 96-well plate with a final volume of 100 µL per well. The final concentrations of the components are as follows:
-
100 mM Potassium phosphate buffer, pH 7.4
-
1-10 mM MSC
-
100 µM αKG
-
100 µM KMB
-
10 µM PLP
-
50-400 ng purified KYAT1 protein
-
-
Pre-incubate the reaction mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding 0.4 µg of TrxR1 and 400 µM of NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes), taking readings at regular intervals.
-
Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹).
Protocol 2: In Vitro Metabolism of this compound in Liver S9 Fraction with HPLC-ICP-MS Analysis
This protocol describes an end-point assay to evaluate the metabolism of MSC in a liver S9 fraction, followed by the quantification of selenium-containing metabolites using High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
4.2.1. Principle
Liver S9 fractions contain a mixture of cytosolic and microsomal enzymes, providing a broad representation of hepatic metabolic activity.[8] MSC is incubated with the S9 fraction, and the reaction is stopped at a specific time point. The resulting mixture is then analyzed by HPLC-ICP-MS to separate and quantify the parent compound (MSC) and its selenium-containing metabolites, including methylselenol (which is typically oxidized to a more stable species for detection).[3][9]
4.2.2. Reagents and Materials
-
Liver S9 fraction (e.g., rat, human)
-
100 mM Phosphate buffer, pH 7.4
-
Se-Methylselenocysteine (MSC) stock solution
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
HPLC system coupled to an ICP-MS detector
-
Appropriate HPLC column for separation of selenium species (e.g., reversed-phase or ion-exchange)
-
Mobile phase reagents
-
Selenium standards for calibration (e.g., MSC, methylseleninic acid)
4.2.3. Assay Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture with a final volume of, for example, 500 µL:
-
100 mM Phosphate buffer, pH 7.4
-
Liver S9 fraction (e.g., 1 mg/mL protein concentration)
-
MSC (e.g., 10 µM final concentration)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration, e.g., 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
HPLC-ICP-MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume onto the HPLC-ICP-MS system.
-
Separate the selenium species using a suitable chromatographic method.
-
Detect and quantify the selenium-containing compounds based on the signal for selenium isotopes (e.g., m/z 78 or 82).
-
Identify and quantify MSC and its metabolites by comparing retention times and peak areas with those of known standards.
-
Visualization of Metabolic Pathways
The following diagrams illustrate the key metabolic conversion of this compound.
Figure 1. Metabolic conversion of Se-Methylselenocysteine to Methylselenol and its subsequent fate.
References
- 1. A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selenocysteine beta-lyase and methylselenol demethylase in the metabolism of Se-methylated selenocompounds into selenide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid speciation and quantification of selenium compounds by HPLC-ICP MS using multiple standards labelled with different isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake of Methylselenocysteine: A Technical Guide for Researchers
An In-depth Examination of the Transport Mechanisms of a Promising Anti-cancer Agent in Mammalian Cells
Abstract
Se-methylselenocysteine (MSC), a naturally occurring organoselenium compound, has garnered significant attention in the scientific community for its potent anti-cancer properties. A critical determinant of its efficacy is its ability to traverse the cell membrane and accumulate within mammalian cells. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake mechanisms of MSC, focusing on the transporters involved, and presents detailed experimental protocols for studying these processes. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and nutrient transport research.
Introduction
Se-methylselenocysteine (MSC) is a selenoamino acid found in several selenium-accumulating plants. Its role as a chemopreventive agent is well-documented, with its efficacy largely attributed to its metabolic conversion to methylselenol (CH₃SeH), a potent anti-cancer metabolite. Understanding the mechanisms by which MSC enters mammalian cells is paramount for optimizing its therapeutic potential and developing targeted drug delivery strategies. This guide will delve into the primary transport systems responsible for MSC uptake and provide actionable protocols for their investigation.
Core Cellular Uptake Mechanisms
The cellular uptake of Methylselenocysteine in mammalian cells is primarily mediated by amino acid transport systems. Experimental evidence points towards a carrier-mediated process rather than passive diffusion.
The Role of Amino Acid Transporters
Studies utilizing various mammalian cell lines, including intestinal (Caco-2) and renal (OK) cells, have identified specific amino acid transporters as the principal conduits for MSC entry.
System B(0): A Primary Route for MSC Uptake
Research has shown that System B(0) , a Na⁺-dependent transporter for neutral amino acids, is a primary route for MSC uptake in both intestinal and renal epithelial cells.[1] Notably, MSC exhibits a higher affinity for these transporters than the structurally similar amino acid, cysteine.[1] The B(0) system, which includes transporters like ATB(0,+) (SLC6A14), is characterized by its broad substrate specificity for neutral amino acids.
Other Potential Amino Acid Transporters
While System B(0) appears to be a major pathway, the involvement of other amino acid transporters cannot be ruled out and may vary depending on the cell type and physiological conditions. For instance, System L, a sodium-independent transporter for large neutral amino acids, is another key player in amino acid transport and could potentially contribute to MSC uptake.
Quantitative Analysis of MSC Uptake
To date, specific Michaelis-Menten constants (Km and Vmax) for the transport of this compound directly into mammalian cells have not been extensively reported in the available scientific literature. However, one study has determined the apparent kinetic parameters for a coupled enzymatic reaction where MSC is the initial substrate, leading to the generation of methylselenol. In this coupled assay involving kynurenine aminotransferase 1 (KYAT1) and thioredoxin reductase 1 (TrxR1), the following apparent kinetic constants were determined[2]:
| Parameter | Value | Unit |
| Apparent Km | 5.84 ± 0.95 | mM |
| Apparent Vmax | 1.12 ± 0.08 | nmol/min |
Note: These values reflect the overall reaction rate and not solely the transport of MSC across the cell membrane. Further research is required to determine the specific kinetic parameters of MSC transporters.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular uptake of this compound.
Cell Culture
Caco-2 Cell Culture Protocol for Transport Studies
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established model for studying intestinal absorption.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
0.25% Trypsin-EDTA
-
6-well plates or Transwell® inserts
Procedure:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Seeding for Transport Assays: Resuspend the cell pellet and seed the cells onto 6-well plates or Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 19-21 days to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics. Change the medium every 2-3 days.
Cellular Uptake Assay using Radiolabeled MSC
This protocol describes a typical uptake experiment using radiolabeled MSC (e.g., [⁷⁵Se]-MSC) to quantify its transport into mammalian cells.
Materials:
-
Differentiated Caco-2 cell monolayers (or other mammalian cell line of interest)
-
[⁷⁵Se]-Methylselenocysteine
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS with 10 mM HEPES, pH 7.4)
-
Unlabeled this compound
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation: Wash the cell monolayers twice with pre-warmed (37°C) Transport Buffer.
-
Initiation of Uptake: Add the transport buffer containing a known concentration of [⁷⁵Se]-MSC to the cells. For competition assays, include a molar excess (e.g., 100-fold) of unlabeled MSC or other amino acids.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 2, 5, 10, 15, 30 minutes) to determine the time course of uptake.
-
Termination of Uptake: To stop the transport process, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. The rate of uptake can then be calculated. For kinetic analysis, perform the assay with varying concentrations of [⁷⁵Se]-MSC to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Measurement of Intracellular Selenium by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the total intracellular selenium concentration following MSC treatment.
Materials:
-
Differentiated Caco-2 cell monolayers
-
This compound
-
PBS
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
ICP-MS instrument
Procedure:
-
Cell Treatment: Treat cell monolayers with a known concentration of MSC in culture medium for a specified duration.
-
Cell Harvesting: Aspirate the medium and wash the cells three times with PBS. Detach the cells using a cell scraper or trypsin.
-
Cell Pellet Collection: Centrifuge the cell suspension to obtain a cell pellet.
-
Acid Digestion: Digest the cell pellet with a mixture of nitric acid and hydrogen peroxide using a microwave digestion system.
-
ICP-MS Analysis: Dilute the digested samples with deionized water and analyze the selenium content using an ICP-MS instrument.
-
Data Analysis: Quantify the selenium concentration based on a standard curve and normalize to the cell number or protein content.
Visualization of Pathways and Workflows
Cellular Uptake and Metabolism of this compound
The following diagram illustrates the transport of MSC into a mammalian cell and its subsequent conversion to the active metabolite, methylselenol.
Caption: Cellular uptake and metabolism of this compound.
Experimental Workflow for Investigating MSC Uptake
The following flowchart outlines the key steps in a typical experimental workflow to study MSC transport.
Caption: Experimental workflow for MSC uptake studies.
Conclusion
The cellular uptake of Se-methylselenocysteine is a critical step in its mechanism of action as an anti-cancer agent. Evidence strongly suggests that amino acid transporters, particularly System B(0), play a pivotal role in this process. While detailed kinetic parameters for MSC transport are yet to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate these mechanisms further. A deeper understanding of MSC transport will undoubtedly facilitate the development of more effective selenium-based cancer therapies.
References
The Anti-Angiogenic Potential of Methylselenocysteine in Oncology: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth exploration of the anti-angiogenic effects of Methylselenocysteine (MSC) in various tumor models. It delineates the molecular mechanisms, summarizes key experimental findings, and provides detailed protocols for relevant assays.
Introduction: Targeting Angiogenesis with Selenium
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.[1] Selenium, an essential trace element, has garnered significant attention for its cancer chemopreventive and therapeutic properties.[2][3] Among various selenium compounds, the naturally occurring organoselenium amino acid, Se-methylselenocysteine (MSC), has emerged as a promising anti-angiogenic agent.[4][5] MSC is a precursor to methylselenol, which is considered the active metabolite responsible for many of its anti-cancer effects.[3][4] This document synthesizes the current understanding of MSC's anti-angiogenic activities, focusing on its mechanisms of action, preclinical evidence in tumor models, and the signaling pathways it modulates.
Mechanism of Anti-Angiogenic Action
MSC exerts its anti-angiogenic effects through a multi-pronged approach that involves the modulation of key signaling pathways and the tumor microenvironment.[4][5] Unlike some targeted therapies that focus on a single molecule, MSC impacts multiple upstream angiogenic regulators, making it a robust agent against tumor adaptation and resistance.[4]
The primary mechanisms include:
-
Downregulation of Pro-Angiogenic Factors: MSC has been shown to inhibit the expression of several critical pro-angiogenic molecules. A key target is the Hypoxia-Inducible Factor-1α (HIF-1α) , a master regulator of the cellular response to hypoxia that drives the expression of many angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[4][6] By downregulating HIF-1α, MSC effectively curtails the production of VEGF, a potent stimulator of endothelial cell proliferation and migration.[1][4] Additionally, MSC has been found to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are implicated in promoting angiogenesis.[4]
-
Inhibition of Matrix Metalloproteinases (MMPs): The breakdown of the extracellular matrix is a crucial step in endothelial cell invasion and new vessel formation. Methylselenol, the active metabolite of MSC, has been shown to specifically inhibit the expression of MMP-2, a key enzyme in this process.[7]
-
Induction of Endothelial Cell Apoptosis: MSC and its metabolites can directly induce apoptosis in vascular endothelial cells, thereby disrupting the integrity of the tumor vasculature.[1][8] This process is mediated by the activation of caspase cascades.[8]
-
Tumor Vascular Normalization: Beyond inhibiting the formation of new blood vessels, MSC promotes the maturation of existing tumor vasculature.[1][4][9][10] This "normalization" is characterized by an increase in pericyte coverage of blood vessels, leading to reduced vascular permeability and improved blood flow.[1][9][10] A significant consequence of this is a decrease in tumor interstitial fluid pressure, which can enhance the delivery and efficacy of co-administered chemotherapeutic agents.[4][10]
Signaling Pathways Modulated by this compound
The anti-angiogenic effects of MSC are orchestrated through its influence on several intracellular signaling pathways.
HIF-1α Signaling Pathway
MSC's ability to downregulate HIF-1α is a central aspect of its anti-angiogenic activity. Under hypoxic conditions typical of the tumor microenvironment, HIF-1α stabilization leads to the transcription of numerous genes that promote angiogenesis, including VEGF. By inhibiting HIF-1α, MSC disrupts this critical survival pathway for tumors.
Caption: MSC inhibits angiogenesis by suppressing the HIF-1α pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is another target of MSC. In some cancer cells, MSC has been shown to inhibit this pathway, which can lead to decreased expression of pro-inflammatory and pro-angiogenic cytokines.[11][12] This inhibition is often mediated through the modulation of reactive oxygen species (ROS).[11]
Caption: MSC modulates the ROS-mediated NF-κB signaling pathway.
p38 MAPK Signaling in Endothelial Cells
In endothelial cells, the active metabolite of MSC, methylseleninic acid (MSeA), has been shown to induce apoptosis through the hyperphosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[8][13] This activation of the p38 MAPK pathway is a key upstream event leading to caspase-dependent apoptosis.[8][13]
Caption: MSC metabolite induces endothelial apoptosis via p38 MAPK.
In Vitro Evidence of Anti-Angiogenic Effects
Studies using cultured endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs), have provided direct evidence of MSC's anti-angiogenic properties. The active metabolite, methylseleninic acid (MSA), is often used in these assays as it bypasses the need for enzymatic conversion by β-lyase and is more potent in vitro.[4][14]
| Assay Type | Cell Line | Compound | Concentration | Key Findings | Reference |
| Cell Proliferation | HUVECs | MSA | 2 µM | Inhibition of cell cycle progression to the S phase. | [7] |
| Cell Migration | HUVECs | MSA | 2 µM | Inhibition of endothelial cell migration. | [12] |
| Tube Formation | HUVECs | MSA | 2 µM | Inhibition of capillary-like tube formation on Matrigel. | [12] |
| Apoptosis | HUVECs | MSeA | Not Specified | Induction of apoptosis via caspase-3 activation. | [8] |
| MMP Expression | Endothelial Cells | Monomethyl Se | Not Specified | Specific inhibition of MMP-2 expression. | [7] |
In Vivo Evidence from Tumor Models
Preclinical studies using various tumor xenograft models in mice have substantiated the anti-angiogenic effects of MSC observed in vitro. These studies demonstrate that oral administration of MSC can significantly impact tumor vasculature and growth.
| Tumor Model | Animal Model | MSC Dosage | Duration | Key Anti-Angiogenic Findings | Reference |
| FaDu human head and neck squamous cell carcinoma | Nude mice | 0.2 mg/day | 14 days | ~40% reduction in microvessel density (MVD).[1][9][10] | [9],[1],[10] |
| FaDu human head and neck squamous cell carcinoma | Nude mice | 0.2 mg/day | 14 days | ~30% increase in vascular maturation index (pericyte coverage).[1][10] | [1],[10] |
| FaDu human head and neck squamous cell carcinoma | Nude mice | 0.2 mg/day | 14 days | Significant reduction in vascular permeability.[1][10] | [1],[10] |
| Mammary Cancer | Rats | Not Specified | Not Specified | Reduction of VEGF levels.[1] | [1] |
| Colorectal & Lung Cancer | Not Specified | Not Specified | Not Specified | Demonstrated anti-angiogenic effects.[4] | [4] |
A notable outcome of these in vivo studies is the observed therapeutic synergy between MSC and conventional chemotherapeutic drugs like irinotecan and doxorubicin.[1][10] By normalizing the tumor vasculature, MSC enhances the delivery of these drugs to the tumor, leading to improved anti-tumor activity.[9][10] For instance, pretreatment with MSC resulted in a 4-fold increase in intratumoral doxorubicin levels in a FaDu xenograft model.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MSC's anti-angiogenic effects.
Caption: General workflow for evaluating MSC's anti-angiogenic effects.
In Vitro Endothelial Cell Tube Formation Assay
-
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
-
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treat the cells with various concentrations of MSA or a vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualize the formation of tube-like structures using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the effect of MSC on tumor growth and angiogenesis in a living organism.
-
Protocol:
-
Subcutaneously inject a suspension of tumor cells (e.g., FaDu human head and neck cancer cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer MSC (e.g., 0.2 mg/day) or a vehicle control to the mice daily via oral gavage.
-
Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
-
After a predetermined treatment period (e.g., 14 days), euthanize the mice and excise the tumors for further analysis.
-
Immunohistochemical Analysis of Microvessel Density (MVD) and Vascular Maturation
-
Objective: To quantify the density of blood vessels and the extent of pericyte coverage in tumor tissues.
-
Protocol:
-
Fix excised tumors in formalin and embed them in paraffin.
-
Cut thin sections (e.g., 5 µm) from the paraffin-embedded blocks.
-
Perform immunohistochemical staining on the sections.
-
For MVD, use an antibody against an endothelial cell marker, such as CD31.
-
For vascular maturation, perform double immunofluorescence staining using antibodies for CD31 (endothelial cells) and α-smooth muscle actin (α-SMA, a pericyte marker).
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify MVD by counting the number of CD31-positive vessels per high-power field.
-
Calculate the Vascular Maturation Index (VMI) as the percentage of CD31-positive structures that are also positive for α-SMA.
-
Conclusion and Future Directions
This compound has demonstrated significant anti-angiogenic effects in a variety of preclinical tumor models. Its ability to target multiple upstream angiogenic regulators, including HIF-1α, and to promote tumor vascular normalization distinguishes it from many single-target anti-angiogenic agents.[4] The consequent enhancement of chemotherapeutic drug delivery highlights its potential in combination therapy.[5][9][10]
Future research should focus on further elucidating the intricate molecular mechanisms underlying MSC's action and its interplay with different components of the tumor microenvironment. Clinical trials are warranted to translate the promising preclinical findings into effective cancer therapies for patients.[5] The favorable safety profile and oral bioavailability of MSC make it an attractive candidate for long-term administration in both treatment and chemoprevention settings.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Regulation of Signaling Pathways by Selenium in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 3. The mechanism of this compound and docetaxel synergistic activity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a promising antiangiogenic agent for overcoming drug delivery barriers in solid malignancies for therapeutic synergy with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiangiogenic activity of selenium in cancer chemoprevention: metabolite-specific effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl selenium-induced vascular endothelial apoptosis is executed by caspases and principally mediated by p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor Vascular Maturation and Improved Drug Delivery Induced by this compound Leads to Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor vascular maturation and improved drug delivery induced by this compound leads to therapeutic synergy with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Se-methylselenocysteine inhibits the progression of non-small cell lung cancer via ROS-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylseleninic Acid Provided at Nutritional Selenium Levels Inhibits Angiogenesis by Down-regulating Integrin β3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Methods for the chemical synthesis of Se-methylselenocysteine for laboratory use
Introduction
Se-methylselenocysteine (SMC) is a naturally occurring organoselenium compound found in various plants of the Allium and Brassica genera.[1] It is a key compound in selenium metabolism and has garnered significant interest in the fields of nutrition and drug development for its potential chemopreventive properties.[2][3][4] Unlike selenomethionine, Se-methylselenocysteine is not incorporated into proteins, which may contribute to its lower toxicity and higher bioavailability for the synthesis of selenoproteins like glutathione peroxidase.[2] This document provides detailed protocols for two established methods for the chemical synthesis of L-Se-methylselenocysteine suitable for laboratory-scale production.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the two primary synthesis methods detailed in this document. This allows for a direct comparison of their efficiency and requirements.
| Parameter | Method 1: From L-Chloroalanine Hydrochloride | Method 2: From N-acetyl-3-chloro-L-serine methyl ester |
| Starting Material | L-Chloroalanine hydrochloride | N-acetyl-3-chloro-L-serine methyl ester |
| Key Reagents | Dimethyldiselenide, Sodium borohydride, Sodium hydroxide | Dimethyldiselenide, Sodium borohydride, Methanol, THF |
| Reaction Steps | 2 (in situ generation of selenolate, substitution) | 2 (nucleophilic substitution, hydrolysis) |
| Reported Yield | ~15 g (from 20 g starting material)[5] | Not explicitly quantified in the provided abstract, but the process is described in detail. |
| Purification | Neutralization and crystallization[5] | Extraction and column chromatography followed by hydrolysis and purification.[6] |
Method 1: Synthesis from L-Chloroalanine Hydrochloride
This method involves the in situ generation of sodium methylselenolate from dimethyldiselenide, followed by a nucleophilic substitution reaction with L-chloroalanine hydrochloride.
Experimental Protocol
Materials:
-
Dimethyldiselenide
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
L-Chloroalanine hydrochloride
-
Hydrochloric acid (HCl)
-
Triethylamine
-
Methanol
-
Ethanol
-
Water
Procedure:
-
Preparation of Sodium Methylselenolate:
-
In a reaction flask, dissolve dimethyldiselenide (50 g) in DMF (20 ml).[5]
-
Add a solution of NaOH (24 g in 100 ml of water) while stirring.[5]
-
Cool the mixture to 5-10 °C in an ice bath.[5]
-
Carefully add solid sodium borohydride (6 g) portion-wise, maintaining the temperature below 10 °C.[5]
-
After the addition is complete, warm the reaction mixture to 40-45 °C and maintain for 2 hours to obtain a clear, colorless solution.[5]
-
-
Synthesis of L-Se-methylselenocysteine:
-
Cool the freshly prepared sodium methylselenolate solution to 5-10 °C.[5]
-
Separately, dissolve L-chloroalanine hydrochloride (20 g) in 100 ml of water.[5]
-
Add the L-chloroalanine hydrochloride solution to the selenolate solution, keeping the temperature below 10 °C.[5]
-
After the addition, continue stirring at room temperature for 30 minutes.[5]
-
Warm the reaction mixture to 40-45 °C and maintain for 2 hours.[5]
-
-
Purification:
-
Add 6N HCl to the reaction mixture and concentrate.
-
Extract the resulting solid with methanol.
-
Neutralize the methanol extract with triethylamine to precipitate the L-Se-methylselenocysteine.[5]
-
Further purify the product by crystallization from a water-ethanol mixture.[5]
-
The expected yield is approximately 15 g.[5]
-
Reaction Pathway Diagram
References
- 1. Methylselenocysteine - Wikipedia [en.wikipedia.org]
- 2. EP1205471A1 - A method of using synthetic L-SE-Methylselenocysteine as a nutriceutical and a method of its synthesis - Google Patents [patents.google.com]
- 3. US20070088086A1 - Method of using synthetic L-Se-methylselenocysteine as a nutriceutical and a method of its synthesis - Google Patents [patents.google.com]
- 4. Production of Se-methylselenocysteine in transgenic plants expressing selenocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6794537B1 - Manufacturing processes for Se-methyl-L-selenocysteine - Google Patents [patents.google.com]
- 6. Preparation method of L-Se-methylselenocysteine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Analysis and Quantification of Methylselenocysteine using HPLC-ICP-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Se-methyl-L-selenocysteine (MeSeCys) is an organoselenium compound found in various natural sources and is of significant interest in nutrition and drug development due to its potential health benefits, including cancer-preventive properties. Accurate and sensitive quantification of MeSeCys in complex matrices such as foods, dietary supplements, and biological tissues is crucial for research and quality control. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for the speciation and quantification of selenium compounds. This method offers high selectivity and sensitivity, enabling the separation of different selenium species and their elemental detection with low detection limits.
This document provides a detailed protocol for the analysis and quantification of Methylselenocysteine using HPLC-ICP-MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical to ensure the efficient extraction of this compound without altering its chemical form. The appropriate method will depend on the sample matrix.
a) For Food and Biological Tissues (Enzymatic Hydrolysis):
Enzymatic hydrolysis is effective for releasing selenoamino acids from complex protein matrices.[1][2][3][4]
-
Homogenization: Homogenize the solid sample to a fine powder or paste.
-
Enzyme Selection: A combination of proteases is often used to achieve complete protein digestion. A common choice is Protease XIV, or a combination of pronase and lipase.[1][2][3]
-
Digestion Procedure:
-
Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube.
-
Add 10-15 mg of Protease XIV (or a combination of 75 mg pronase and 75 mg lipase).[1][2]
-
Add a suitable buffer, for example, 100 mM Tris-HCl (pH 7.5).[2][3]
-
Incubate the mixture in a water bath at 37-45°C for 6 to 20 hours.[1][4]
-
To enhance extraction, sonication for about 30 minutes prior to incubation can be beneficial.[2][3]
-
-
Termination and Clarification:
-
Stop the enzymatic reaction by heating the sample (e.g., at 90°C for 10 minutes).
-
Centrifuge the mixture (e.g., at 10,000 rpm for 15 minutes) to pellet solid debris.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before HPLC injection.
-
b) For Water-Soluble Samples (e.g., Supplements, Extracts):
-
Dissolution: Dissolve a known amount of the sample in ultrapure water or a suitable buffer (e.g., 20 mM ammonium acetate).[2]
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before analysis.
HPLC-ICP-MS Analysis
a) Chromatographic Conditions:
The separation of this compound from other selenium species is typically achieved using anion-exchange or reversed-phase chromatography.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.
-
Column: A Hamilton PRP-X100 anion exchange column (e.g., 250 mm x 4.1 mm, 10 µm) is a common choice for separating various selenium species.[5]
-
Mobile Phase: An isocratic mobile phase of 25 mM sodium citrate with 2% methanol, adjusted to pH 4.0, has been shown to be effective.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20-100 µL, depending on the expected concentration and sensitivity.
-
Column Temperature: Maintained at 25°C.[3]
b) ICP-MS Conditions:
-
ICP-MS System: An ICP-MS instrument capable of handling the liquid flow from the HPLC.
-
Nebulizer: A standard nebulizer, such as a Meinhard nebulizer, is suitable.
-
Gas Flows:
-
Plasma Gas Flow: ~15 L/min Argon
-
Auxiliary Gas Flow: ~0.9 L/min Argon
-
Carrier Gas Flow: ~1.0 L/min Argon[6]
-
-
Collision/Reaction Cell: To mitigate polyatomic interferences (e.g., from ArAr⁺), a collision/reaction cell (CRC or DRC) should be used.[8][9]
-
Isotopes Monitored: Selenium has several isotopes that can be monitored. The most common and abundant are ⁷⁸Se and ⁸⁰Se. However, due to potential interferences, ⁷⁷Se or ⁸²Se are also frequently used.[6][9]
-
Data Acquisition: Time-resolved analysis mode to acquire chromatograms.
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative performance data for the HPLC-ICP-MS analysis of selenium species, including this compound.
Table 1: Method Detection and Quantification Limits
| Selenium Species | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
|---|---|---|---|
| This compound (MeSeCys) | 0.04 - 0.12 (as ng Se/g) | 1.62 | [1][2] |
| Selenomethionine (SeMet) | 0.04 - 0.12 (as ng Se/g) | 1.82 | [1][2] |
| Selenocystine (SeCys₂) | 0.04 - 0.12 (as ng Se/g) | 1.86 | [1][2] |
| Selenite (Se(IV)) | - | 2.37 | [2] |
| Selenate (Se(VI)) | - | 1.98 |[2] |
Table 2: Linearity and Recovery Data
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 2 - 100 µg/L | [2] |
| Correlation Coefficient (R²) | > 0.999 | [2] |
| Spike Recovery | 80 - 105% | [2][3][5] |
| Relative Standard Deviation (RSD) | < 5% |[5] |
Mandatory Visualization
Caption: Workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Selenium Speciation (Se) | Brooks Applied Labs [brooksapplied.com]
- 9. tandfonline.com [tandfonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
How to quantify Methylselenocysteine concentrations in biological tissues and fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Se-methyl-L-selenocysteine (MSC) is a naturally occurring selenoamino acid found in various plants and has garnered significant interest in biomedical research and drug development. It is recognized for its potential chemopreventive properties, which are attributed to its metabolism to methylselenol, a potent anticancer agent. Accurate quantification of MSC in biological tissues and fluids is crucial for pharmacokinetic studies, dose-response assessments, and understanding its metabolic fate. This application note provides detailed protocols and methodologies for the robust quantification of MSC in biological samples.
Analytical Methodologies
Several advanced analytical techniques are employed for the quantification of MSC. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. The most prominent methods include High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC-ICP-MS: This is a highly sensitive and element-specific technique for selenium speciation. It allows for the separation of different selenium compounds by HPLC, followed by highly sensitive detection of selenium by ICP-MS. This method is particularly useful for complex biological matrices where different selenium species may be present.
-
LC-MS/MS: This technique offers high sensitivity and structural confirmation of the analyte. It is a powerful tool for quantifying MSC, especially when using a stable isotope-labeled internal standard.
-
GC-MS: This method typically requires derivatization of the analyte to make it volatile. While it can be a sensitive technique, the additional sample preparation steps can introduce variability.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated methods for MSC determination.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery | Reference |
| HPLC-UV | Bulk Drug/Formulation | 0.01% of 0.1 mg/mL | 0.1 µg/mL | 0.05 - 0.15 mg/mL | 98 - 100% | [1][2] |
| HPLC-ICP-MS | Egg | - | 1.62 µg/L | 2 - 100 µg/L | 85.7 ± 4.8% (spike recovery) | [3] |
| LC-ESI-MS/MS | Standard Solutions | 0.1 pmol | - | 0.34 - 40 pmol | - | [4] |
Experimental Workflow for MSC Quantification
The general workflow for quantifying MSC in biological samples involves several key steps, from sample collection to final data analysis.
Figure 1: General experimental workflow for the quantification of Methylselenocysteine (MSC) in biological samples.
Detailed Experimental Protocol: HPLC-ICP-MS
This protocol provides a detailed methodology for the quantification of MSC in biological tissues using HPLC-ICP-MS, a commonly used and robust method.
1. Materials and Reagents
-
Se-methyl-L-selenocysteine (MSC) standard
-
Pronase and Lipase enzymes
-
Tris-HCl buffer
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (e.g., 77Se-labeled MSC)
2. Sample Preparation (Tissue)
-
Homogenization: Weigh approximately 0.25 g of frozen tissue and homogenize in 10 mL of 50 mM HCl[5].
-
Enzymatic Hydrolysis: For samples with high protein content, enzymatic digestion is recommended to release protein-bound MSC.[3]
-
Extraction: After incubation, centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[3]
3. HPLC-ICP-MS Analysis
-
HPLC System: An HPLC system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., Phenomenex® Gemini C18) is commonly used.[2]
-
Mobile Phase: A gradient of methanol and water containing a volatile ion-pair agent can be effective.[1]
-
ICP-MS System: An ICP-MS instrument equipped with a standard sample introduction system.
-
Monitored Isotope: Monitor the 80Se or 78Se isotope to minimize polyatomic interferences.[6]
4. Calibration and Quantification
-
Prepare a series of MSC calibration standards in a matrix-matched solution.
-
Spike the standards and samples with a known concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the MSC peak area to the internal standard peak area against the MSC concentration.
-
Calculate the MSC concentration in the samples based on the calibration curve.
Signaling Pathway Involving MSC Metabolism
The biological activity of MSC is dependent on its conversion to methylselenol. This metabolic pathway is crucial for its chemopreventive effects.
Figure 2: Simplified metabolic pathway of this compound (MSC) to its active metabolite, methylselenol.
Conclusion
The accurate quantification of this compound in biological tissues and fluids is essential for advancing research into its therapeutic potential. The methodologies outlined in this application note, particularly HPLC-ICP-MS and LC-MS/MS, provide the necessary sensitivity and selectivity for robust and reliable measurements. Proper sample preparation and method validation are critical to ensure data quality. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Validation of a Stability-Indicating Method for Methylseleno-l-Cysteine (l-SeMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of Se-methylselenocysteine in transgenic plants expressing selenocysteine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Designing In Vivo Animal Studies to Evaluate Methylselenocysteine (MSC) Efficacy
Introduction
Se-Methylselenocysteine (MSC) is a naturally occurring organoselenium compound found in various plants, such as garlic and broccoli. It is a precursor to methylselenol, a metabolite believed to be a key active agent in cancer chemoprevention.[1][2] Preclinical evidence suggests that MSC exerts anticancer effects by inducing apoptosis (programmed cell death), promoting cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[2][3][4] Furthermore, MSC has been shown to potentiate the efficacy of conventional chemotherapy agents while selectively protecting against their toxic side effects.[5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo animal studies to rigorously evaluate the therapeutic efficacy of MSC.
Section 1: Preclinical Study Design Considerations
A robust in vivo study design is critical for obtaining reliable and reproducible data. The following workflow outlines the key stages of an efficacy study, from initial planning to final analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Regulation of Signaling Pathways by Selenium in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 5. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Methylselenocysteine in Human Cancer Cell Line Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Se-Methylselenocysteine (MSC) is a naturally occurring organoselenium compound found in selenium-enriched plants like garlic and broccoli. It is a well-documented chemopreventive agent that inhibits the growth of various human cancer cell lines. MSC is a precursor to methylselenol, the active metabolite believed to be responsible for its anticancer effects. These effects are mediated through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.
These application notes provide a comprehensive overview of the use of MSC in human cancer cell line culture experiments, including its mechanisms of action, protocols for key assays, and quantitative data from various studies.
Mechanism of Action
Methylselenocysteine exerts its anticancer effects through a multi-faceted approach:
-
Induction of Apoptosis: MSC is a potent inducer of apoptosis (programmed cell death) in cancer cells. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases (caspase-3, -8, -9, and -12), cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[1][2][3]
-
Cell Cycle Arrest: MSC can arrest the cell cycle at various phases, primarily the G1 and G2/M phases, thereby inhibiting cell proliferation.[4][5][6] This is often associated with the upregulation of cell cycle inhibitors like p21 and p53, and the downregulation of cyclins and cyclin-dependent kinases (CDKs).[7]
-
Modulation of Signaling Pathways: MSC has been shown to interfere with several key signaling pathways that are often dysregulated in cancer:
-
PI3K/AKT Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, has been observed.[8]
-
MAPK Pathway (ERK, JNK, p38): MSC can downregulate the ERK1/2 pathway while upregulating the stress-activated p38 and JNK pathways, contributing to apoptosis.[1][9]
-
NF-κB Pathway: MSC can inhibit the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[7]
-
-
Induction of Oxidative Stress: At medium-to-high doses, MSC can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis.[3][10]
-
Inhibition of Angiogenesis: The active metabolite of MSC, methylselenol, has been shown to suppress the expression of angiogenic factors like VEGF.[4]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound across various human cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | MSC Concentration | Incubation Time | Observed Effects | Reference |
| COLO 205 | Human Colon Adenocarcinoma | 200 µM | 24 h | 80% apoptosis induction | [1] |
| HT-29 | Human Colon Adenocarcinoma | Not specified | Not specified | Induction of cell cycle arrest and apoptosis | [4] |
| A549 | Non-small Cell Lung Cancer | 50-200 µM | 24-48 h | Dose-dependent inhibition of cell viability, G0/G1 cell cycle arrest, induction of apoptosis and ROS | [7][10] |
| 95D | Non-small Cell Lung Cancer | Not specified | Not specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis and ROS | [7] |
| HLE | Human Hepatocellular Carcinoma | 79.5 ± 4.2 µM (IC50) | 72 h | Inhibition of cell proliferation | [11] |
| HLF | Human Hepatocellular Carcinoma | 80.2 ± 19.3 µM (IC50) | 72 h | Inhibition of cell proliferation | [11] |
| TFK-1 | Extrahepatic Cholangiocarcinoma | 322.6 ± 12.2 µM (IC50) | 72 h | Inhibition of cell proliferation | [11] |
| LNCaP | Human Prostate Cancer | Nutritionally relevant doses | 1 month | Altered expression of collagen genes | [12] |
| C2G | Human Prostate Cancer | Nontoxic doses | Not specified | Sensitizes cells to docetaxel, increases apoptosis | [13] |
| HL-60 | Human Promyelocytic Leukemia | 50 µM | 24 h | 48% apoptosis induction | [3] |
| 8305C | Anaplastic Thyroid Carcinoma | Not specified | Not specified | Inhibition of viability, migration, and glycolysis | [9] |
| BHT101 | Anaplastic Thyroid Carcinoma | Not specified | Not specified | Inhibition of viability, migration, and glycolysis | [9] |
Experimental Protocols
Cell Culture and MSC Treatment
This protocol provides a general guideline for culturing human cancer cell lines and treating them with this compound.
Materials:
-
Human cancer cell line of choice
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution (0.25%)
-
Se-Methylselenocysteine (MSC) stock solution (e.g., 50 mM in sterile distilled water or PBS, stored at -20°C)
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Grow cells to 70-80% confluency in a T-75 flask.
-
Wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for a few minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at the desired density and allow them to attach overnight.
-
-
MSC Treatment:
-
The next day, remove the culture medium.
-
Add fresh medium containing the desired final concentrations of MSC. Prepare serial dilutions from the stock solution in culture medium. Include a vehicle control (medium with the same amount of solvent used for the MSC stock).
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate and treated with MSC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
After the MSC treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells cultured in a 6-well plate and treated with MSC
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
After MSC treatment, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the extract using a Bradford or BCA assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of MSC on their expression levels (e.g., proteins involved in signaling pathways, cell cycle, and apoptosis).
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes and treated with MSC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Evaluating MSC Effects
References
- 1. Se-Methyl-L-selenocysteine Induces Apoptosis via Endoplasmic Reticulum Stress and the Death Receptor Pathway in Human Colon Adenocarcinoma COLO 205 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Se-methylselenocysteine induces apoptosis mediated by reactive oxygen species in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selenium speciation-dependent cancer radiosensitization by induction of G2/M cell cycle arrest and apoptosis [frontiersin.org]
- 7. Se-methylselenocysteine inhibits the progression of non-small cell lung cancer via ROS-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Se-methylselenocysteine Inhibits Migration and Glycolysis in Anaplastic Thyroid Carcinoma Cells via the ERK1/2 Signaling Pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L‐Se‐this compound sensitizes lung carcinoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of this compound and Sodium Selenite Treatment on microRNA Expression in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Se-methylselenocysteine alters collagen gene and protein expression in human prostate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Standard Protocol for Methylselenocysteine (MSC) Supplementation in Rodent Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Se-methylselenocysteine (MSC), an organoselenium compound, in preclinical rodent models of cancer. MSC is a well-studied agent known for its chemopreventive and therapeutic potential, primarily through its conversion to the active metabolite methylselenol. These protocols and notes are compiled from various preclinical studies to ensure reproducibility and aid in the design of future experiments.
Introduction to Methylselenocysteine (MSC) in Cancer Research
Se-methylselenocysteine (MSC) is a naturally occurring organoselenium compound found in plants like garlic and broccoli. It is a precursor to methylselenol, a potent anticancer metabolite. Unlike some other selenium compounds, MSC is known for its favorable safety profile and efficacy in various cancer models.[1][2] Its mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways that govern cancer cell proliferation and survival.[1][3][4] As a single agent, MSC has shown modest tumor growth inhibition, but it significantly enhances the efficacy of conventional chemotherapeutic drugs while protecting against their toxic side effects.[5][6][7]
Quantitative Data Summary: MSC Supplementation in Rodent Models
The following tables summarize the dosages, administration routes, and outcomes of MSC supplementation in various rodent cancer models as reported in preclinical studies.
Table 1: MSC Monotherapy in Rodent Cancer Models
| Rodent Model | Cancer Type | MSC Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| Nude Mice (bearing LNCaP xenografts) | Prostate Cancer | 5 mg/kg/day | Oral Gavage | 58 days | Delayed castration-resistant regrowth of tumors by ~66%; reduced tumor weight and serum PSA. | [8] |
| TRAMP Mice | Prostate Cancer | 3 mg Se/kg body weight/day | Oral Gavage | 10 or 18 weeks | Inhibited progression of prostate carcinogenesis; decreased genitourinary tract weight and tumor burden. | [9][10] |
| Fischer Rats | Colorectal Carcinoma (Ward) | 0.75 mg/rat/day | Oral (p.o.) | 21 days | ~30% tumor growth inhibition. | [5] |
| Nude Mice (bearing A549/95D xenografts) | Non-Small Cell Lung Cancer | Not specified in abstract | In vivo study | Not specified | Significantly curtailed tumor growth. | [11] |
| Nude Mice (bearing DU145 xenografts) | Prostate Cancer | 3 mg/kg body weight/day | Oral Gavage | Not specified | Dose-dependent inhibition of xenograft growth. | [12] |
Table 2: MSC in Combination Therapy in Rodent Cancer Models
| Rodent Model | Cancer Type | MSC Dosage | Combination Agent(s) & Dose | Administration Route (MSC) | Duration (MSC) | Key Findings | Reference(s) |
| Fischer Rats | Colorectal Carcinoma (Ward) | 0.75 mg/rat/day | Cisplatin (CDDP), Oxaliplatin, Irinotecan (various doses) | Oral (p.o.) | 21 days | Significantly enhanced the antitumor activity and complete regression rates of chemotherapeutic agents. | [5][7] |
| Nude Mice | Head & Neck Squamous Cell Carcinoma | 0.2 mg/mouse/day | Cyclophosphamide (CTX) (100 mg/kg), CDDP (8 mg/kg) | Oral (p.o.) | 14 days | Increased antitumor activity of CTX and CDDP; protected against drug-induced toxicities. | [5][6] |
| BALB/c Mice | Breast Cancer (4T1 model) | Medium dose (unspecified) | Paclitaxel (PTX) (low concentration) | Oral Gavage | 15 days | Sensitized cancer cells to PTX, inhibited tumor metastasis, and prolonged survival. | [13] |
Detailed Experimental Protocols
This section provides a standardized protocol for a typical xenograft study in mice to evaluate the efficacy of MSC.
Materials and Reagents
-
Se-methylselenocysteine (MSC) (USP grade or equivalent)
-
Vehicle for MSC (e.g., sterile water, saline)
-
Cancer cell line (e.g., A549 for lung cancer, PC-3 for prostate cancer)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., Nude, SCID), 6-8 weeks old
-
Matrigel (optional, for enhancing tumor take)
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane)
-
Sterile syringes and needles for injection and gavage
Experimental Procedure
-
Animal Acclimatization: House mice in a pathogen-free facility for at least one week before the experiment. Provide ad libitum access to standard rodent chow and water.[2]
-
Tumor Cell Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 1-5 x 10^7 cells/mL.
-
(Optional) Mix cell suspension 1:1 with Matrigel.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Animal Grouping and Treatment Initiation:
-
Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle Control, MSC alone, Chemotherapy alone, MSC + Chemotherapy).
-
A typical group size is 6-10 mice.
-
-
MSC Preparation and Administration:
-
Prepare a stock solution of MSC in the chosen vehicle (e.g., sterile water).
-
Administer MSC daily via oral gavage. A common dose is between 3-5 mg/kg body weight.[8][9] For studies in rats, doses around 0.75 mg/rat/day have been used.[5][7]
-
Alternatively, MSC can be mixed into the diet at a concentration of around 3 ppm.[10][14]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
-
Study Termination and Endpoint Analysis:
-
Terminate the experiment when tumors in the control group reach a predetermined size (e.g., ~2000 mm³) or after a set duration.[5]
-
Euthanize mice according to institutional guidelines.
-
Excise tumors and weigh them.
-
Collect blood via cardiac puncture for serum analysis (e.g., PSA, selenium levels).
-
Harvest major organs (liver, kidney, etc.) for histological analysis to assess toxicity.
-
A portion of the tumor can be flash-frozen for molecular analysis (Western blot, PCR) or fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).[8]
-
Key Signaling Pathways and Visualizations
MSC, through its metabolite methylselenol, influences several critical signaling pathways in cancer cells.
Inhibition of Pro-Survival and Proliferative Pathways
MSC has been shown to inhibit the PI3K/Akt and RAS/MAPK signaling cascades.[3] This action halts the activation of downstream effectors that are crucial for cell cycle progression and protein synthesis, thereby inhibiting cancer cell growth and proliferation.
Caption: MSC inhibits the PI3K/Akt and RAS/MAPK signaling pathways.
Modulation of ROS and NF-κB Signaling
In non-small cell lung cancer, MSC induces apoptosis and inhibits metastasis by increasing intracellular Reactive Oxygen Species (ROS), which in turn suppresses the pro-survival NF-κB signaling pathway.[11]
Caption: MSC induces ROS, which suppresses NF-κB signaling.
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical preclinical study involving MSC.
Caption: Standard workflow for an in vivo MSC efficacy study.
References
- 1. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subchronic oral toxicity studies of Se-methylselenocysteine, an organoselenium compound for breast cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound preventing castration-resistant progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl-selenium compounds inhibit prostate carcinogenesis in the transgenic adenocarcinoma of mouse prostate model with survival benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Se-methylselenocysteine inhibits the progression of non-small cell lung cancer via ROS-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selenium compounds for cancer prevention and therapy – human clinical trial considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of Se-methylselenocysteine, D-α-tocopheryl succinate, β-carotene, and L-lysine can prevent cancer metastases using as an adjuvant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Dietary Methylseleninic Acid and Se-Methylselenocysteine on Carcinogen-Induced, Androgen-Promoted Prostate Carcinogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methylselenocysteine in studying tumor angiogenesis and vascularization
Application Notes and Protocols for Investigating Tumor Angiogenesis and Vascularization
Introduction:
Methylselenocysteine (MSeC), an organoselenium compound, has emerged as a promising agent in cancer research, particularly for its ability to modulate tumor angiogenesis and vascularization. Unlike direct cytotoxic agents, MSeC appears to exert its anti-cancer effects in part by creating a less favorable microenvironment for tumor growth and by enhancing the efficacy of conventional chemotherapies. These application notes provide an overview of the mechanisms of MSeC's anti-angiogenic activity and detailed protocols for its investigation, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action:
This compound is a precursor to methylselenol, which is considered the active anti-cancer metabolite.[1][2] The anti-angiogenic effects of MSeC are multifaceted, primarily targeting key pathways that regulate the formation of new blood vessels. The principal mechanisms include:
-
Downregulation of Hypoxia-Inducible Factor 1α (HIF-1α): In the hypoxic core of a tumor, HIF-1α is a master regulator of genes that promote survival and angiogenesis, including Vascular Endothelial Growth Factor (VEGF).[1][3][4] MSeC has been shown to decrease HIF-1α levels, thereby suppressing the downstream pro-angiogenic cascade.[1][3][4] This inhibition may be mediated through the stabilization of prolyl hydroxylases (PHDs), enzymes that mark HIF-1α for degradation.[3][4]
-
Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling: VEGF is a potent stimulator of angiogenesis. MSeC has been demonstrated to reduce VEGF levels in preclinical models.[5][6][7] By downregulating VEGF, MSeC can inhibit endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.
-
Induction of Endothelial Cell Apoptosis: MSeC and its metabolite methylselenol can selectively induce apoptosis in endothelial cells, further contributing to the disruption of tumor vasculature.[1][5][6]
-
Inhibition of Matrix Metalloproteinases (MMPs): The breakdown of the extracellular matrix by MMPs is essential for endothelial cell invasion and new vessel formation. Methylselenol has been shown to specifically inhibit MMP-2 expression.[7]
-
Vascular Normalization: Paradoxically, alongside its anti-angiogenic effects, MSeC can induce the maturation of existing tumor blood vessels.[5][8] This "vascular normalization" is characterized by increased pericyte coverage, leading to less leaky and more functional vessels.[5][8] This improved vasculature can enhance the delivery and efficacy of co-administered chemotherapeutic drugs.[5][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of tumor angiogenesis and growth as reported in preclinical studies.
Table 1: In Vivo Effects of this compound on Tumor Vasculature in FaDu Xenografts [5][8]
| Parameter | Control | MSeC Treated (0.2 mg/day x 14 days) | Percentage Change |
| Microvessel Density (MVD) | 21.26 ± 1.52 | 13.56 ± 4.875 | ~40% Reduction |
| Vascular Maturation Index (VMI) | - | - | ~30% Increase |
| Intratumoral Doxorubicin Concentration | - | - | 4-fold Increase |
Table 2: Effect of this compound as a Monotherapy on Tumor Growth [1]
| Tumor Model | MSeC Treatment | Outcome |
| Preclinical Models | Monotherapy | Modest (≥ 30%) tumor growth inhibition |
Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of this compound in Inhibiting Tumor Angiogenesis
Caption: MSeC's inhibition of tumor angiogenesis.
Diagram 2: Experimental Workflow for In Vivo Evaluation of MSeC
Caption: In vivo experimental workflow.
Experimental Protocols
1. In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures in response to angiogenic stimuli, and the inhibitory effect of MSeC.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (MSeC)
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Preparation: Thaw BME on ice overnight. Pipette 50-80 µL of BME into each well of a pre-cooled 96-well plate, ensuring the entire surface is covered.[9] Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[9]
-
Cell Preparation: Culture HUVECs to 70-90% confluency.[9] Harvest the cells and resuspend them in basal medium containing various concentrations of MSeC. A vehicle control (without MSeC) should be included.
-
Seeding: Add 100 µL of the HUVEC suspension (1x10^4 - 1.5x10^4 cells) to each BME-coated well.[9]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.[9]
-
Imaging and Analysis: After incubation, visualize the tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
2. In Vivo Tumor Xenograft Model for Angiogenesis Study
This protocol describes the use of a tumor xenograft model to evaluate the in vivo anti-angiogenic effects of MSeC.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., FaDu human head and neck squamous cell carcinoma cells)
-
This compound (MSeC)
-
Calipers for tumor measurement
-
Reagents and antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density, anti-α-SMA for pericyte coverage)
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 FaDu cells) into the flank of each mouse.
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size. Randomly assign mice to a control group (vehicle) and a treatment group (MSeC). Administer MSeC orally at a specified dose (e.g., 0.2 mg/day) for a defined period (e.g., 14 days).[5][8]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Tissue Collection and Processing: At the end of the treatment period, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed in paraffin for histological analysis.
-
Immunohistochemistry:
-
Microvessel Density (MVD): Stain tumor sections with an anti-CD31 antibody to identify endothelial cells. Count the number of microvessels in several high-power fields to determine the MVD.[5]
-
Vascular Maturation Index (VMI): Co-stain tumor sections with anti-CD31 and anti-α-smooth muscle actin (α-SMA) antibodies to identify vessels covered by pericytes. The VMI can be calculated as the ratio of α-SMA positive vessels to total CD31 positive vessels.[5]
-
-
Statistical Analysis: Analyze the differences in tumor growth, MVD, and VMI between the control and MSeC-treated groups using appropriate statistical tests.
3. Western Blot Analysis for HIF-1α and VEGF Expression
This protocol is for determining the effect of MSeC on the protein levels of key angiogenic factors.
Materials:
-
Tumor cells or tissues treated with MSeC
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells or homogenize tissues in lysis buffer to extract total protein. Determine protein concentration using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After washing, apply a chemiluminescent substrate and detect the signal using an imaging system.[11]
-
Quantification: Densitometrically quantify the protein bands and normalize the expression of HIF-1α and VEGF to the loading control.
This compound represents a compelling agent for the study and potential treatment of cancer through its multifaceted effects on tumor angiogenesis. The protocols outlined above provide a framework for researchers to investigate its mechanisms of action and evaluate its therapeutic potential. By targeting the tumor microenvironment and enhancing the efficacy of other cancer therapies, MSeC offers a promising avenue for the development of novel anti-cancer strategies.
References
- 1. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenium compounds for cancer prevention and therapy – human clinical trial considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Se-methylselenocysteine sensitizes hypoxic tumor cells to irinotecan by targeting hypoxia-inducible factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. Tumor Vascular Maturation and Improved Drug Delivery Induced by this compound Leads to Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Monomethyl selenium--specific inhibition of MMP-2 and VEGF expression: implications for angiogenic switch regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor vascular maturation and improved drug delivery induced by this compound leads to therapeutic synergy with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bu.edu [bu.edu]
Application Notes and Protocols for Methylselenocysteine-Based Glutathione Peroxidase Mimics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of methylselenocysteine-based glutathione peroxidase (GPx) mimics. These synthetic compounds hold promise as therapeutic agents for conditions associated with oxidative stress due to their enhanced stability and catalytic activity.
Introduction
Glutathione peroxidases (GPx) are a family of antioxidant selenoenzymes that play a crucial role in protecting cells from oxidative damage by catalyzing the reduction of hydroperoxides. The catalytic activity of GPx relies on a selenocysteine (Sec) residue in its active site. However, the therapeutic use of native GPx is limited by its instability and low bioavailability. Synthetic GPx mimics offer a promising alternative, and among these, this compound-based mimics have garnered significant attention.
The substitution of the α-hydrogen of selenocysteine with a methyl group to form α-methylselenocysteine ((αMe)Sec) confers superior stability to the resulting peptide mimics.[1][2] This modification prevents the β-syn elimination reaction, a major degradation pathway for selenocysteine-containing peptides upon oxidation, thus rendering the mimic more robust and active in an oxidative environment.[1][2]
These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of this compound-based GPx mimics.
Data Presentation
The following tables summarize quantitative data for different types of GPx mimics, providing a comparative overview of their catalytic efficiencies. It is important to note that the catalytic activity of GPx mimics can be influenced by the assay conditions and the nature of the substrates used.
Table 1: Comparison of GPx-like Activity of Various Mimics
| Mimic | Vmax (μM/min) | Reference |
| Native GPx (rabbit liver) | 5780 U/μmol | [3] |
| Ebselen | 0.99 U/μmol | [3] |
| Imprinted Trypsin-SeSG (ITSeSG) | 536 U/μmol | [3] |
| Cross-linked ITSeSG (CITSeSG) | 378 U/μmol | [3] |
Note: The activity of the imprinted trypsin-based mimics is presented to showcase the range of activities that can be achieved with sophisticated mimic designs.
Table 2: Kinetic Parameters of β-Cyclodextrin-Based GPx Mimics
| Mimic | Substrate | Km (μM) | Vmax (μM/min) |
| 2-SeCD | H₂O₂ | 236.57 ± 12.54 | 15.64 ± 1.37 |
| GSH | 46.74 ± 1.57 | 12.67 ± 1.21 | |
| 6-SeCD | H₂O₂ | 171.7 ± 9.32 | 139.32 ± 5.97 |
| GSH | 43.5 ± 2.66 | 98.95 ± 3.49 | |
| 2-TeCD | H₂O₂ | 719.2 ± 23.48 | 91.22 ± 3.59 |
| GSH | 238.42 ± 15.29 | 91.62 ± 5.24 | |
| 6-TeCD | H₂O₂ | 1430.52 ± 38.94 | 12.30 ± 0.98 |
| GSH | 388.78 ± 25.58 | 261.76 ± 19.92 |
Data from a study on β-cyclodextrin-based mimics, highlighting the differences between selenium and tellurium-containing compounds and the effect of substitution position.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-α-Methylselenocysteine-Containing Peptides
This protocol describes the solid-phase peptide synthesis (SPPS) of a peptide containing α-methylselenocysteine.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-(αMe)Sec(tBu)-OH (synthesized as described previously[2])
-
2-chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N-methylmorpholine (NMM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using 2% NMM in DCM for 1 hour. Cap any unreacted sites with a capping solution (e.g., 8:1:1 DCM:methanol:NMM).
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 10 minutes, and repeat this step once.
-
Amino Acid Coupling: For subsequent amino acids, use a solution of the Fmoc-protected amino acid (2 equivalents), DIC (2 equivalents), and HOAt (2 equivalents) in DMF. Allow the coupling reaction to proceed for 2 hours.
-
Incorporation of Fmoc-(αMe)Sec(tBu)-OH: Couple Fmoc-(αMe)Sec(tBu)-OH using the same procedure as other amino acids.
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Glutathione Peroxidase Activity Assay (Coupled Reductase Assay)
This assay measures the GPx-like activity of the synthetic mimics by monitoring the consumption of NADPH at 340 nm.
Materials:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 1 mM EDTA
-
Glutathione Reductase (GR) solution: 10 U/mL in Assay Buffer
-
Reduced Glutathione (GSH) solution: 10 mM in Assay Buffer
-
NADPH solution: 2.5 mM in Assay Buffer
-
Hydrogen Peroxide (H₂O₂) solution: 5 mM in Assay Buffer (prepare fresh)
-
This compound-based GPx mimic solution of known concentration
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:
-
100 µL Assay Buffer
-
20 µL GPx mimic solution (or buffer for blank)
-
20 µL Glutathione Reductase solution
-
20 µL GSH solution
-
20 µL NADPH solution
-
-
Incubation: Incubate the plate at room temperature for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 20 µL of H₂O₂ solution to each well to start the reaction.
-
Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for at least 5 minutes.
-
Calculate Activity: Determine the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the curve. The GPx activity is proportional to this rate. One unit of GPx activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Visualizations
Catalytic Cycle of Glutathione Peroxidase
Caption: Catalytic cycle of native glutathione peroxidase.
Experimental Workflow for GPx Mimic Development
Caption: Workflow for the development and evaluation of GPx mimics.
Signaling Pathway Modulation by GPx Mimics
References
- 1. Nanoparticulate glutathione peroxidase mimics based on selenocystine-pullulan conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
Spectrophotometric Assay for Measuring the Enzymatic Conversion of Methylselenocysteine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Se-methyl-L-selenocysteine (MeSeCys), a naturally occurring organoselenium compound found in various plants, is a key intermediate in selenium metabolism and a precursor to the potent anticancer agent methylselenol (CH₃SeH). The enzymatic conversion of MeSeCys to methylselenol is catalyzed by enzymes with selenocysteine β-lyase activity. Monitoring this enzymatic conversion is crucial for understanding the metabolic pathways of selenium compounds and for the development of selenium-based therapeutics.
This document provides detailed protocols for a continuous spectrophotometric assay to measure the enzymatic conversion of Methylselenocysteine. The primary method described is a coupled-enzyme assay that indirectly monitors the production of methylselenol. An alternative endpoint assay based on the quantification of pyruvate, another product of the β-elimination reaction, is also presented.
Principle of the Assay
The β-elimination reaction of MeSeCys catalyzed by a β-lyase yields pyruvate, ammonia, and methylselenol.[1][2] Direct spectrophotometric measurement of methylselenol is challenging due to its high volatility and reactivity.[3] Therefore, a coupled-enzyme assay is employed.
In this coupled assay, the methylselenol produced from the β-lyase reaction is utilized as a substrate by thioredoxin reductase 1 (TrxR1). TrxR1, in turn, catalyzes the reduction of its substrate using NADPH as a cofactor, which is oxidized to NADP⁺. The rate of NADPH consumption is directly proportional to the rate of methylselenol production and can be continuously monitored by measuring the decrease in absorbance at 340 nm.[3]
An alternative method involves quantifying the pyruvate produced in the β-elimination reaction using 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone that can be measured spectrophotometrically.[3]
Signaling Pathways and Experimental Workflow
Enzymatic Reaction Pathway
Caption: Enzymatic conversion of this compound.
Experimental Workflow: Coupled Spectrophotometric Assay
Caption: Workflow of the coupled spectrophotometric assay.
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for Methylselenol Production
This protocol is adapted from the method described by Sinu et al. (2022) for measuring the β-elimination activity of enzymes that convert MeSeCys to methylselenol.[3]
Materials:
-
Se-methyl-L-selenocysteine (MeSeCys)
-
Enzyme with selenocysteine β-lyase activity (e.g., purified recombinant enzyme or cell lysate)
-
Human Thioredoxin Reductase 1 (TrxR1)
-
NADPH
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
EDTA
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Assay Buffer: Prepare a solution of 50 mM potassium phosphate buffer containing 1 mM EDTA, pH 7.4.
-
Prepare Reagent Stock Solutions:
-
MeSeCys: Prepare a stock solution of MeSeCys in the assay buffer. The final concentration in the assay will typically range from 1 to 10 mM.[3]
-
NADPH: Prepare a fresh stock solution of NADPH in the assay buffer. The final concentration in the assay is typically 100-200 µM.
-
TrxR1: The concentration of TrxR1 should be optimized to ensure it is not rate-limiting. A starting concentration of 0.4-0.5 µg per reaction can be used.[3]
-
-
Set up the Reaction Mixture:
-
In a cuvette or well of a microplate, combine the assay buffer, TrxR1, and NADPH.
-
Add the enzyme sample containing the β-lyase activity. The amount of enzyme should be sufficient to produce a linear rate of NADPH consumption.
-
The total volume of the reaction mixture can be adjusted as needed (e.g., 200 µL for a 96-well plate or 1 mL for a cuvette).
-
-
Initiate the Reaction:
-
Start the reaction by adding the MeSeCys stock solution to the reaction mixture.
-
Immediately mix the contents and start monitoring the absorbance at 340 nm.
-
-
Data Acquisition:
-
Record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 15 to 60 minutes.[3]
-
The rate of the reaction should be determined from the initial linear portion of the absorbance vs. time curve.
-
-
Controls:
-
No MeSeCys: A reaction mixture without the primary substrate (MeSeCys) to measure any background NADPH consumption.
-
No β-lyase enzyme: A reaction mixture without the enzyme of interest to ensure that the conversion is enzyme-dependent.
-
No TrxR1: A reaction mixture without the coupling enzyme to confirm that the observed change in absorbance is due to TrxR1 activity.
-
-
Calculation of Activity:
-
Calculate the rate of NADPH consumption using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[4]
-
Enzyme activity can be expressed as nmol of NADPH consumed per minute per mg of protein.
-
Protocol 2: Endpoint Assay for Pyruvate Production
This protocol is based on the reaction of pyruvate with 2,4-dinitrophenylhydrazine (DNPH).[3]
Materials:
-
Reagents from the β-lyase reaction (MeSeCys, enzyme, buffer)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1% in 2 M HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 2.5 M)
-
Sodium pyruvate for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in Protocol 1 (steps 1-3), but without TrxR1 and NADPH.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding trichloroacetic acid or by heat inactivation).
-
-
Derivatization with DNPH:
-
Add the DNPH solution to the reaction mixture and to the pyruvate standards.
-
Incubate at room temperature for 10-20 minutes to allow for the formation of the pyruvate-hydrazone.
-
-
Color Development:
-
Add the NaOH solution to the mixture to develop the color.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the pyruvate-hydrazone (typically around 520 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of sodium pyruvate.
-
Determine the amount of pyruvate produced in the enzymatic reaction by comparing the absorbance to the standard curve.
-
Data Presentation
The quantitative data obtained from these assays can be summarized in tables for easy comparison and analysis.
Table 1: Kinetic Parameters for the Coupled Enzymatic Reaction
| Enzyme | Substrate (MeSeCys) Concentration (mM) | Apparent Km (mM) | Apparent Vmax (nmol/min) | Reference |
| KYAT1 | 1 - 10 | 5.84 ± 0.95 | 1.12 ± 0.08 | [3] |
Data obtained using a coupled assay with TrxR1.
Table 2: Effect of Enzyme Concentration on Reaction Rate
| β-lyase Enzyme Concentration (ng) | Rate of NADPH Consumption (nmol/min) |
| 50 | Insert experimental data |
| 100 | Insert experimental data |
| 200 | Insert experimental data |
| 400 | Insert experimental data |
This table should be populated with experimental data to show the relationship between enzyme concentration and reaction velocity.
Table 3: Pyruvate Production at Different Time Points
| Incubation Time (min) | Pyruvate Concentration (µM) |
| 0 | Insert experimental data |
| 15 | Insert experimental data |
| 30 | Insert experimental data |
| 60 | Insert experimental data |
This table is for presenting data from the endpoint pyruvate assay.
Conclusion
The coupled spectrophotometric assay provides a continuous and sensitive method for measuring the enzymatic conversion of this compound to methylselenol. It is well-suited for kinetic studies and for screening potential inhibitors or activators of selenocysteine β-lyase enzymes. The alternative endpoint assay for pyruvate offers a simpler method that does not require a coupling enzyme, though it does not provide real-time kinetic data. The choice of assay will depend on the specific experimental goals and available resources.
References
- 1. Mechanism of reactions catalyzed by selenocysteine beta-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selenocysteine β-Lyase: Biochemistry, Regulation and Physiological Role of the Selenocysteine Decomposition Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Synergistic Effects of Methylselenocysteine with Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for investigating the synergistic anticancer effects of a combination therapy involving Methylselenocysteine (MSC) and the taxane chemotherapeutic agent, docetaxel. Docetaxel is a well-established anti-mitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3][4] this compound, an organoselenium compound, has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.[5][6] Preclinical studies have demonstrated that the sequential combination of MSC and docetaxel can result in a synergistic enhancement of antitumor activity, particularly in prostate cancer cells.[7][8][9] This synergy is associated with an increase in caspase-dependent apoptosis and the downregulation of the anti-apoptotic protein survivin.[7][8][9]
These application notes offer a comprehensive guide to the experimental design, detailed protocols for key assays, and data analysis methods required to effectively evaluate and quantify the synergistic interaction between MSC and docetaxel.
Key Signaling Pathways
The synergistic effect of this compound and docetaxel is understood to be mediated through the modulation of key signaling pathways that control cell survival and apoptosis. Docetaxel's primary mechanism involves the stabilization of microtubules, which disrupts mitotic spindle assembly and leads to cell cycle arrest and apoptosis.[1][2][4] this compound has been shown to induce apoptosis through various mechanisms, including the generation of methylselenol, which can modulate cellular redox status and impact signaling cascades.[5][6] The combination of MSC and docetaxel has been observed to significantly down-regulate the expression of survivin, an inhibitor of apoptosis protein (IAP), thereby promoting caspase-dependent apoptosis.[7][8][9][10]
Figure 1: Proposed signaling pathway for MSC and docetaxel synergy.
Experimental Workflow
A systematic approach is crucial for accurately assessing the synergistic effects of MSC and docetaxel. The following workflow outlines the key experimental stages, from initial cell culture to the final data analysis.
Figure 2: Experimental workflow for synergy investigation.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP) are recommended based on existing literature.
-
Culture Medium: Use the appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Determination of IC50 Values
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of MSC (e.g., 0-100 µM) and docetaxel (e.g., 0-100 nM) separately for a predetermined duration (e.g., 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
Combination Synergy Study
Protocol: Sequential Dosing and SRB Assay
-
Cell Seeding: Seed cells in 96-well plates as described above.
-
MSC Pretreatment: Treat cells with a fixed, non-toxic or low-toxic concentration of MSC (e.g., IC20) for 24 hours.[7]
-
Docetaxel Treatment: After 24 hours, remove the MSC-containing medium and add fresh medium containing a serial dilution of docetaxel. Incubate for an additional 48-72 hours.
-
SRB Assay: Perform the SRB assay as described previously.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.[11][12] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[11]
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining
-
Treatment: Treat cells with MSC, docetaxel, and the sequential combination at their respective IC50 or synergistic concentrations.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
b) Caspase-3 Activity Assay
-
Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells according to the assay kit's instructions.
-
Assay: Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Western Blot Analysis
-
Protein Extraction: Treat cells with MSC, docetaxel, and the sequential combination. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against survivin, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Data Presentation
Table 1: In Vitro Cytotoxicity of MSC and Docetaxel
| Cell Line | Drug | IC50 (µM/nM) |
| PC-3 | This compound | [Insert experimental value] |
| Docetaxel | [Insert experimental value] | |
| DU-145 | This compound | [Insert experimental value] |
| Docetaxel | [Insert experimental value] |
Table 2: Combination Index (CI) for MSC and Docetaxel Combination
| Cell Line | Combination Ratio (MSC:Docetaxel) | Fa (Fraction Affected) | CI Value | Synergy Interpretation |
| PC-3 | [e.g., 1:0.1] | 0.50 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] | ||
| 0.90 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] | ||
| DU-145 | [e.g., 1:0.1] | 0.50 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] |
| 0.75 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] | ||
| 0.90 | [Insert calculated value] | [Synergistic/Additive/Antagonistic] |
Table 3: Apoptosis Induction by MSC and Docetaxel
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Relative Caspase-3 Activity (Fold Change) |
| PC-3 | Control | [Insert value] | [Insert value] | 1.0 |
| MSC | [Insert value] | [Insert value] | [Insert value] | |
| Docetaxel | [Insert value] | [Insert value] | [Insert value] | |
| MSC + Docetaxel | [Insert value] | [Insert value] | [Insert value] |
Table 4: Western Blot Densitometry Analysis
| Cell Line | Treatment | Relative Survivin Expression (Normalized to Loading Control) | Relative Cleaved Caspase-3 Expression (Normalized to Loading Control) |
| PC-3 | Control | 1.0 | 1.0 |
| MSC | [Insert value] | [Insert value] | |
| Docetaxel | [Insert value] | [Insert value] | |
| MSC + Docetaxel | [Insert value] | [Insert value] |
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for investigating the synergistic effects of this compound and docetaxel. By following these detailed procedures, researchers can effectively quantify the enhanced anticancer activity of this drug combination and elucidate the underlying molecular mechanisms. The provided templates for data presentation will aid in the clear and concise reporting of findings, contributing to the broader understanding of this promising therapeutic strategy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The mechanism of this compound and docetaxel synergistic activity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The mechanism of this compound and docetaxel synergistic activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. punnettsquare.org [punnettsquare.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Bioavailability and Delivery of Methylselenocysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo bioavailability and delivery of Methylselenocysteine (MSC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of this compound (MSC)?
A1: While MSC is water-soluble and readily absorbed from the gastrointestinal tract, its therapeutic efficacy can be limited by several factors.[1] Key challenges include:
-
Rapid Metabolism and Excretion: MSC can be quickly metabolized to methylselenol and subsequently to excretory products like dimethyl selenide and trimethylselenonium, leading to a short biological half-life.[1][][3][4]
-
Non-specific Distribution: Upon administration, MSC distributes throughout the body, which can limit the concentration at the target site and potentially lead to off-target effects at higher doses.
-
Cellular Uptake Efficiency: While generally well-absorbed, maximizing intracellular concentrations in target tissues for therapeutic effect can be a challenge.
Q2: What are the most promising strategies to enhance the bioavailability and delivery of MSC?
A2: Current research focuses on advanced drug delivery systems to protect MSC from premature metabolism, prolong its circulation time, and improve its accumulation in target tissues. The most promising approaches include:
-
Nanoparticle-based delivery: Encapsulating MSC in nanoparticles, such as selenium nanoparticles (SeNPs), liposomes, or polymeric nanoparticles, can improve its pharmacokinetic profile and therapeutic index.[5]
-
Chemical Modification: While less common for MSC itself, derivatization or co-administration with other agents can potentially improve its absorption and cellular uptake.
-
Targeted Delivery Systems: Functionalizing nanocarriers with ligands that bind to receptors overexpressed on target cells (e.g., cancer cells) can enhance site-specific delivery.
Q3: How does the bioavailability of MSC compare to other selenium compounds?
A3: The bioavailability of selenium compounds varies depending on their chemical form. MSC is considered to have good bioavailability, comparable to or in some cases better than other organic forms like selenomethionine (SeMet) in terms of rapid absorption.[6] However, SeMet can be non-specifically incorporated into proteins in place of methionine, leading to a longer retention time but potentially altered protein function.[1][7] Inorganic forms like selenite are also absorbed but can be more toxic.[3][8] The ultimate therapeutic efficacy depends not just on absorption but on the metabolic conversion to the active compound, methylselenol.[4][9]
Troubleshooting Guides
Selenium Nanoparticle (SeNP) Formulation of MSC
Issue: Low Entrapment Efficiency of MSC in SeNPs
-
Possible Cause 1: Inefficient Reduction of Selenite. The formation of SeNPs typically involves the reduction of a selenium salt (e.g., sodium selenite) in the presence of a reducing agent and a stabilizing agent. If the reduction is incomplete, fewer nanoparticles will be formed to encapsulate the MSC.
-
Troubleshooting:
-
Ensure the reducing agent (e.g., ascorbic acid) is fresh and used in the correct molar ratio to the selenium salt.[10]
-
Optimize the reaction time and temperature, as these can influence the kinetics of nanoparticle formation.[10]
-
Confirm the pH of the reaction mixture is optimal for the chosen reducing agent.
-
-
-
Possible Cause 2: Poor Interaction between MSC and the Nanoparticle Matrix. MSC is a hydrophilic molecule. If the nanoparticle surface is too hydrophobic, it may not associate well with the nanoparticles.
-
Troubleshooting:
-
Use a hydrophilic coating or stabilizing agent for the SeNPs, such as chitosan or other polysaccharides.[3][5] This can create a more favorable environment for MSC entrapment.
-
Consider covalent conjugation of MSC to the nanoparticle surface or a polymer coating, though this is a more complex chemical modification.
-
-
Issue: Aggregation and Instability of MSC-loaded SeNPs
-
Possible Cause 1: Insufficient Surface Stabilization. Nanoparticles have a high surface area-to-volume ratio and can be prone to aggregation to minimize surface energy.
-
Troubleshooting:
-
Increase the concentration of the stabilizing agent (e.g., chitosan, pluronic).
-
Ensure thorough mixing during the synthesis process to allow for complete coating of the nanoparticles.
-
Optimize the pH and ionic strength of the storage buffer, as these can affect the surface charge and stability of the nanoparticles.
-
-
-
Possible Cause 2: Inappropriate Storage Conditions.
-
Troubleshooting:
-
Store the SeNP suspension at 4°C to minimize aggregation.
-
Avoid freeze-thaw cycles unless a suitable cryoprotectant has been included in the formulation.
-
For long-term storage, consider lyophilization (freeze-drying) with a cryoprotectant.
-
-
Liposomal Encapsulation of MSC
Issue: Low Encapsulation Efficiency of MSC in Liposomes
-
Possible Cause: MSC Leakage from the Aqueous Core. As a water-soluble molecule, MSC is encapsulated in the aqueous core of liposomes. If the lipid bilayer is not stable, the MSC can leak out.
-
Troubleshooting:
-
Incorporate cholesterol into the lipid bilayer (typically at a 30-50% molar ratio) to increase its rigidity and reduce permeability.
-
Use phospholipids with a higher phase transition temperature (Tm) to create a less fluid membrane at physiological temperatures.
-
Optimize the extrusion process to create unilamellar vesicles of a consistent size, which can improve stability.
-
-
Issue: Physical Instability of the Liposomal Formulation (Aggregation/Fusion)
-
Possible Cause: Unfavorable Surface Charge. Liposomes with a neutral surface charge are more prone to aggregation.
-
Troubleshooting:
-
Include a charged lipid (e.g., a cationic or anionic lipid) in the formulation to induce electrostatic repulsion between the vesicles.
-
For in vivo applications, consider PEGylation (coating with polyethylene glycol) to create a steric barrier that prevents aggregation and reduces clearance by the immune system.
-
-
Polymeric Nanoparticle Formulation of MSC
Issue: Low Encapsulation Efficiency of MSC in Polymeric Nanoparticles
-
Possible Cause: Mismatch between MSC and Polymer Properties. MSC's hydrophilicity can make it challenging to encapsulate in hydrophobic polymers like PLGA using methods such as nanoprecipitation.
-
Troubleshooting:
-
Employ a double emulsion (water-in-oil-in-water) solvent evaporation technique. This method is better suited for encapsulating hydrophilic molecules in hydrophobic polymers.
-
Use a blend of hydrophilic and hydrophobic polymers to create a matrix that better accommodates MSC.
-
Increase the concentration of the stabilizing agent in the external aqueous phase (e.g., PVA) to prevent drug leakage during nanoparticle hardening.[11]
-
-
Issue: Burst Release of MSC from Polymeric Nanoparticles
-
Possible Cause: Surface-adsorbed MSC. A significant portion of the MSC may be adsorbed to the surface of the nanoparticles rather than being entrapped within the core.
-
Troubleshooting:
-
Optimize the washing steps after nanoparticle synthesis to remove surface-adsorbed drug. This can be done by repeated centrifugation and resuspension in fresh medium.
-
Adjust the polymer-to-drug ratio. A higher polymer concentration can lead to a denser core and more sustained release.
-
-
Data Presentation: Pharmacokinetic Parameters
Table 1: Single-Dose Pharmacokinetics of this compound in Selenium-Replete Men
| Dose of Selenium as MSC | Cmax (ng/mL) | Tmax (hours) |
| Placebo | 10 | ~4-24 |
| 400 mcg | 22.8 | ~3-5 |
| 800 mcg | 30.75 | ~3-5 |
| 1200 mcg | 63.2 | ~3-5 |
Data extracted from a single-dose pharmacokinetic study.[1]
Table 2: Comparative Bioavailability of Different Selenium Compounds
| Selenium Compound | In Vitro Permeability (Caco-2 cells) | In Vivo Assimilation into Selenoproteins |
| This compound (MSC) | High | Equivalent to other forms (except TMSe+) |
| Selenomethionine (SeMet) | High | Equivalent to other forms (except TMSe+) |
| Selenite | Moderate | Equivalent to other forms (except TMSe+) |
| Selenate | Moderate | Equivalent to other forms (except TMSe+) |
| Trimethylselenonium ion (TMSe+) | Low | Low |
This table summarizes findings from comparative studies on the permeability and assimilation of various selenium compounds.[6]
Experimental Protocols
Protocol 1: Preparation of MSC-loaded Chitosan-coated Selenium Nanoparticles (CS-SeNPs)
This is a representative protocol based on established methods for SeNP synthesis.
-
Preparation of Chitosan Solution: Dissolve 0.5 g of chitosan in 100 mL of 1% (w/v) acetic acid with stirring until a clear solution is formed.
-
Addition of Reducing Agent and MSC: To the chitosan solution, add 1.6 g of ascorbic acid and the desired amount of this compound. Stir until fully dissolved.
-
Initiation of Nanoparticle Formation: Slowly add 10 mL of a sodium selenite solution (containing 0.4 g of sodium selenite) to the chitosan-ascorbic acid-MSC mixture under vigorous stirring (600-800 rpm).
-
Nanoparticle Maturation: Continue stirring for at least 4 hours at room temperature to allow for the complete formation and stabilization of the MSC-loaded CS-SeNPs. A color change to red indicates the formation of selenium nanoparticles.
-
Purification: Purify the nanoparticles by centrifugation to remove unreacted reagents and non-encapsulated MSC. Resuspend the pellet in deionized water. Repeat this washing step three times.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 2: Encapsulation of MSC in Liposomes via Thin-Film Hydration
This is a standard protocol for liposome preparation adapted for MSC encapsulation.
-
Lipid Film Formation: Dissolve phospholipids (e.g., DSPC) and cholesterol in a 2:1 molar ratio in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound in a suitable buffer (e.g., PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipids.
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated MSC by dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for size, polydispersity index, zeta potential, and encapsulation efficiency.
Visualization of Signaling Pathways and Workflows
Caption: Metabolic pathway of orally administered this compound (MSC).
Caption: General workflow for the preparation and testing of MSC nanoformulations.
References
- 1. Methyl Selenocysteine: single-dose pharmacokinetics in men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and antioxidant properties of selenium nanoparticles-loaded chitosan microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Comparison of Nine Bioselenocompounds In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differing cytotoxicity and bioavailability of selenite, this compound, selenomethionine, selenosugar 1 and trimethylselenonium ion and their underlying metabolic transformations in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unipub.uni-graz.at [unipub.uni-graz.at]
- 9. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Characterization of Nano-Selenium Decorated by Chondroitin Sulfate Derived from Shark Cartilage and Investigation on Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the stability of Methylselenocysteine in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Se-Methylselenocysteine (MSC) in cell culture experiments. The following troubleshooting guides and FAQs address common issues related to the stability and handling of MSC to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of Methylselenocysteine?
A1: For optimal stability, prepare high-concentration stock solutions of MSC in a suitable solvent such as sterile water or PBS. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Q2: What is the recommended working concentration of this compound in cell culture?
A2: The effective concentration of MSC can vary significantly depending on the cell line and the biological effect being studied. Published studies have used a wide range of concentrations, typically from 50 µM to 400 µM[1][2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: Is this compound stable in powder form?
A3: Yes, as a solid, this compound is chemically stable under standard ambient conditions (room temperature) when protected from light and moisture. For long-term storage of the powder, it is recommended to keep it in a cool, well-ventilated area[3][4].
Q4: Can the type of cell culture medium affect the activity of this compound?
A4: Yes, the composition of the cell culture medium can influence the biological effects of selenium compounds. Different media formulations contain varying concentrations of components like amino acids, vitamins, and reducing agents, which could potentially interact with MSC and affect its stability and activity. Therefore, it is important to be consistent with the choice of medium throughout a series of experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of MSC in working solutions: MSC may degrade over time in cell culture medium at 37°C. | Prepare fresh working solutions of MSC for each experiment. For long-term experiments, consider replenishing the medium with freshly prepared MSC at regular intervals (e.g., every 24 hours). It is also advisable to perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Variability in cell health and density: Differences in cell confluence or passage number can alter cellular response. | Maintain consistent cell seeding densities and use cells within a defined, low passage number range. Regularly monitor cell morphology and viability. | |
| Interaction with media components: Components in the cell culture medium, such as reducing agents or high concentrations of certain amino acids, may interact with MSC. | If inconsistent results persist, consider evaluating the stability of MSC in your specific medium. If a particular component is suspected, a simplified buffer system could be used for short-term experiments to test for interactions. | |
| Low or no observable biological effect | Suboptimal concentration: The concentration of MSC used may be too low for the specific cell line or endpoint being measured. | Perform a dose-response curve to determine the optimal effective concentration for your experimental setup. |
| Incorrect preparation or storage of stock solution: Improper handling can lead to degradation of the compound before it is used. | Review your stock solution preparation and storage procedures. Ensure aliquots are stored at the correct temperature and protected from light. Prepare a fresh stock solution if degradation is suspected. | |
| Cell line resistance: The cell line being used may be inherently resistant to the effects of MSC. | Review the literature to see if the cell line has been previously tested with MSC. Consider using a positive control compound known to elicit the desired effect in your cell line. | |
| Observed cytotoxicity at expected non-toxic doses | Contamination of cell culture: Bacterial, fungal, or mycoplasma contamination can cause unexpected cytotoxicity. | Regularly test your cell cultures for contamination. Maintain strict aseptic techniques during all cell culture procedures. |
| Errors in concentration calculation: Mistakes in calculating the dilution of the stock solution can lead to unintentionally high concentrations. | Double-check all calculations for the preparation of working solutions. It is good practice to have a second person verify the calculations. | |
| High sensitivity of the cell line: The specific cell line may be particularly sensitive to MSC. | Perform a thorough dose-response analysis to accurately determine the cytotoxic threshold for your cells. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of MSC in a specific cell culture medium over time.
1. Materials:
- Se-Methylselenocysteine (MSC) powder
- Cell culture medium of interest (e.g., DMEM, RPMI-1640)
- Sterile, nuclease-free water or PBS
- HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
- Appropriate HPLC column (e.g., C18)
- Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
- Sterile microcentrifuge tubes
- Incubator (37°C, 5% CO2)
2. Procedure:
- Prepare a stock solution of MSC: Accurately weigh MSC powder and dissolve it in sterile water or PBS to create a concentrated stock solution (e.g., 10 mM). Filter-sterilize the stock solution through a 0.22 µm filter.
- Prepare test samples: Dilute the MSC stock solution in the cell culture medium to the final working concentration you intend to use in your experiments (e.g., 100 µM). Prepare enough volume for all time points.
- Incubation: Aliquot the MSC-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO2 incubator to mimic cell culture conditions.
- Sample collection and storage: At each designated time point, remove one aliquot from the incubator. Immediately freeze the sample at -80°C to halt any further degradation until HPLC analysis. The T=0 sample should be frozen immediately after preparation.
- Sample preparation for HPLC: Prior to analysis, thaw the samples. Depending on the medium composition and the sensitivity of the assay, you may need to perform a protein precipitation step by adding a cold solvent like acetonitrile or methanol, followed by centrifugation to pellet the proteins. The supernatant is then transferred to an HPLC vial.
- HPLC analysis: Analyze the samples using a validated HPLC method. The concentration of MSC in each sample is determined by comparing the peak area to a standard curve prepared with known concentrations of MSC.
- Data analysis: Plot the concentration of MSC versus time. The degradation rate and half-life of MSC in the medium can be calculated from this data.
Table 1: Example of Data Presentation for MSC Stability Assay
| Time (hours) | MSC Concentration (µM) in DMEM | % Remaining in DMEM | MSC Concentration (µM) in RPMI-1640 | % Remaining in RPMI-1640 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 98.5 | 99.1 | 99.1 |
| 4 | 96.2 | 96.2 | 97.8 | 97.8 |
| 8 | 92.1 | 92.1 | 95.3 | 95.3 |
| 24 | 85.7 | 85.7 | 90.5 | 90.5 |
| 48 | 78.3 | 78.3 | 84.2 | 84.2 |
| 72 | 71.5 | 71.5 | 79.8 | 79.8 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing MSC Stability
The following diagram illustrates the general workflow for conducting a stability study of this compound in cell culture medium.
Caption: Workflow for assessing MSC stability in cell culture media.
ROS-Mediated NF-κB Signaling Pathway
This compound has been shown to induce the production of Reactive Oxygen Species (ROS), which can in turn modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Caption: Simplified ROS-mediated NF-κB signaling pathway.
ERK1/2 Signaling Pathway
Studies have also indicated that this compound can influence the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is involved in cell proliferation, differentiation, and survival.
Caption: Overview of the ERK1/2 signaling pathway modulated by MSC.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of this compound and Sodium Selenite Treatment on microRNA Expression in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L‐Se‐this compound sensitizes lung carcinoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in HPLC-MS analysis of Methylselenocysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC-MS analysis of Methylselenocysteine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC-MS analysis of this compound in a question-and-answer format.
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape can arise from several factors related to the chromatography.
-
Undesirable Interactions: Basic compounds like this compound can interact with residual silanols on the HPLC column packing material, leading to peak tailing.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, resulting in peak distortion.[2]
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting or tailing.[3]
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can distort peak shape.[3][4]
-
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can lead to peak broadening and distortion.[4][5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a single ionic form.[1]
-
Use a High-Purity Column: Employ a high-quality, end-capped column to minimize silanol interactions.
-
Reduce Sample Concentration: Dilute the sample to avoid column overload.[4]
-
Implement Sample Clean-up: Use solid-phase extraction (SPE) or protein precipitation to remove interfering matrix components.[6]
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Column Washing: If contamination is suspected, wash the column with a strong solvent. If the problem persists, the column may need replacement.[3]
Q2: My this compound signal is very low. How can I improve the sensitivity of my HPLC-MS analysis?
A2: Low sensitivity can be a challenge. Here are several strategies to boost your signal:
-
Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) source settings, including capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the ionization of this compound.[7][8]
-
Choose the Correct Ionization Mode: this compound can be detected in both positive and negative ion modes. Empirically test both to determine which provides a better signal for your specific conditions. Positive ion mode is often effective for amino acids.[9]
-
Mobile Phase Additives: The addition of a small amount of an acid (e.g., formic acid) to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.
-
Reduce Column Diameter: Using a column with a smaller internal diameter can increase the concentration of the analyte as it reaches the detector, thereby improving sensitivity.
-
Decrease Flow Rate: Lower flow rates can sometimes improve ionization efficiency in ESI-MS.[8]
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents to minimize background noise.
-
Employ Tandem Mass Spectrometry (MS/MS): Using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer can significantly enhance sensitivity and selectivity by monitoring specific fragmentation transitions of this compound.[9]
Q3: I am seeing a drift or inconsistency in the retention time of this compound. What could be the cause?
A3: Retention time stability is crucial for reliable identification and quantification. Drifts can be caused by:
-
Temperature Fluctuations: Changes in the column temperature can significantly impact retention times.
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component in a binary mixture can alter its composition over time.
-
Pump Performance Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or check valve problems can lead to retention time shifts.
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time variability.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant and controlled column temperature.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent reservoirs capped to prevent evaporation.
-
Degas Mobile Phase: Properly degas the mobile phase to remove dissolved air.
-
System Maintenance: Regularly maintain the HPLC pump, including changing seals and cleaning check valves.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial conditions before each injection.
-
Monitor Column Performance: Use a quality control standard to monitor column performance and replace the column when retention times can no longer be maintained.
Q4: What are the expected mass spectral fragments for this compound, and why might I not be seeing them?
A4: In positive ion mode ESI-MS/MS, the protonated molecule of this compound ([M+H]⁺) is the precursor ion. Common fragmentation pathways involve the neutral loss of small molecules.
-
Loss of NH₃ (Ammonia): A common fragmentation for amino acids.
-
Loss of H₂O (Water): Can occur from the carboxylic acid group.
-
Loss of CO (Carbon Monoxide): Often observed after the loss of water.
-
Cleavage of the Selenoether Bond: Breakage of the C-Se bond can also occur.
If you are not observing the expected fragments, consider the following:
-
Collision Energy: The collision energy in the MS/MS experiment is a critical parameter. If it is too low, fragmentation will be inefficient. If it is too high, excessive fragmentation may occur, leading to very small, uninformative fragments. Optimize the collision energy for your specific instrument.
-
Ionization Mode: Fragmentation patterns can differ between positive and negative ionization modes.
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization and/or fragmentation of this compound. Improve sample clean-up to mitigate these effects.
Experimental Protocols
A generalized experimental protocol for the HPLC-MS analysis of this compound is provided below. This should be optimized for your specific sample matrix and instrumentation.
Sample Preparation (General Procedure for Biological Fluids)
-
Protein Precipitation: To 100 µL of sample (e.g., plasma, serum), add 300 µL of ice-cold methanol containing an appropriate internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 2% B, 1-5 min: 2-98% B, 5-7 min: 98% B, 7-7.1 min: 98-2% B, 7.1-10 min: 2% B |
Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.5 kV |
| Source Temperature | 400°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for [M+H]⁺ |
| Product Ion (m/z) | To be determined based on fragmentation |
| Collision Energy | To be optimized |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for HPLC-MS analysis.
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Se-methylselenocysteine: a new compound for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Methylselenocysteine (MSC) Therapeutic Dosage in Preclinical Cancer Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving Methylselenocysteine (MSC).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose for MSC in mouse models of cancer?
A1: Based on preclinical studies, a common oral dose of MSC in mice ranges from 0.1 to 0.2 mg per mouse per day.[1] For instance, in studies with nude mice bearing human squamous cell carcinoma xenografts, a dose of 0.2 mg per mouse per day administered orally for 14 days has been used in combination with chemotherapy.[1] Another study in nude mice with human tumor xenografts used MSC doses ranging from 0.005 mg/day up to the maximum tolerated dose (MTD) of 0.2 mg/day for 28 days.[2] It is crucial to perform a dose-escalation study to determine the optimal therapeutic and non-toxic dose for your specific cancer model and experimental conditions.
Q2: How should MSC be administered in preclinical animal studies?
A2: In the majority of reported preclinical studies, MSC is administered orally (p.o.), often via daily gavage.[1][3][4] This route has been shown to be effective in both mice and rats.[1][3]
Q3: Can MSC be used as a standalone anticancer agent?
A3: While MSC as a single agent has demonstrated modest tumor growth inhibition (around 30%) in some preclinical models, it typically does not lead to complete tumor remission.[5] Its primary therapeutic potential in preclinical studies has been observed when used in combination with conventional chemotherapy agents.
Q4: What is the primary advantage of using MSC in combination with chemotherapy?
A4: A significant advantage of MSC is its ability to selectively protect normal tissues from the toxic side effects of chemotherapy, such as myelosuppression, nephrotoxicity, diarrhea, and alopecia.[1][3][6] This protective effect can increase the therapeutic index of chemotherapeutic drugs, potentially allowing for higher, more effective doses of chemotherapy to be administered.[1][3] Furthermore, MSC can potentiate the antitumor activity of various chemotherapeutic agents, leading to enhanced efficacy.[3][7]
Q5: How does the histological type of the tumor influence the efficacy of MSC combination therapy?
A5: The effectiveness of MSC in combination with chemotherapy can be influenced by the tumor's histological characteristics. For example, in preclinical models, the combination of MSC with CPT-11 (irinotecan) resulted in a 100% cure rate in poorly differentiated human cancer xenografts (FaDu and HCT-8), whereas the cure rate was lower in well-differentiated xenografts (A253 and HT-29).[5]
Q6: What is the proposed mechanism of action for MSC's anti-cancer effects?
A6: MSC is a precursor to methylselenol, which is considered the active anticancer metabolite.[4][8][9] The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and cell cycle arrest.[8][10] MSC has been shown to down-regulate key angiogenic factors like HIF-1α.[5][11]
Troubleshooting Guide
Problem: High toxicity or adverse effects observed in animals treated with MSC.
-
Possible Cause: The administered dose of MSC may be too high for the specific animal strain, age, or health status. The maximum tolerated dose (MTD) can vary between different preclinical models.
-
Solution:
-
Review Dosing: Compare your current dosage with published studies using similar models (see tables below). Subchronic toxicity studies in rats and dogs have established no-adverse-effect levels that can serve as a reference.[4][12]
-
Dose De-escalation: Perform a dose de-escalation study to identify a safer, yet still effective, dose.
-
Animal Monitoring: Implement a more rigorous monitoring schedule for signs of toxicity, including weight loss, behavioral changes, and hematological parameters.
-
Problem: Lack of significant anti-tumor effect with MSC monotherapy.
-
Possible Cause: As noted in the FAQs, MSC as a single agent often produces only modest tumor growth inhibition.[5]
-
Solution:
-
Combination Therapy: The primary utility of MSC in a therapeutic context is in combination with chemotherapy.[1][3] Design studies to evaluate MSC's ability to potentiate the effects of standard-of-care chemotherapeutic agents relevant to your cancer model.
-
Timing of Administration: Pre-treatment with MSC for a period before initiating chemotherapy has been shown to be crucial for optimal therapeutic synergy.[2] In some studies, MSC was administered daily for 7 to 14 days prior to and concurrently with the chemotherapeutic agent.[1][3]
-
Problem: Inconsistent results in tumor growth inhibition with MSC combination therapy.
-
Possible Cause: The timing and schedule of MSC and chemotherapy administration are critical and can significantly impact outcomes.[11] The tumor model itself (e.g., cell line, anatomical location of xenograft) can also contribute to variability.
-
Solution:
-
Standardize Protocols: Ensure strict adherence to the dosing and administration schedule for all animals in the study.
-
Optimize Schedule: Based on the literature, a pre-treatment period with MSC is often beneficial.[2] You may need to empirically determine the optimal pre-treatment duration for your model.
-
Characterize Your Model: Ensure your tumor model is well-characterized and exhibits consistent growth kinetics.
-
Data on MSC Dosage in Preclinical Studies
Table 1: MSC Dosage in Combination with Chemotherapy in Mice
| Cancer Model | Chemotherapeutic Agent | MSC Dose (per mouse) | Administration Route & Schedule | Outcome |
| Human Squamous Cell Carcinoma (FaDu & A253 Xenografts) | Cyclophosphamide, Cisplatin | 0.2 mg/day | Oral, daily for 7 days before and 7 days with chemo | Enhanced antitumor activity, protection from toxicity[1] |
| Human Squamous Cell Carcinoma (FaDu & A253 Xenografts) | Irinotecan | 0.01 - 0.2 mg/day | Oral, daily for 28 days | Increased cure rate, protection from toxicity[2] |
Table 2: MSC Dosage in Combination with Chemotherapy in Rats
| Cancer Model | Chemotherapeutic Agent | MSC Dose (per rat) | Administration Route & Schedule | Outcome |
| Ward Colorectal Carcinoma | Cyclophosphamide, Cisplatin, Oxaliplatin, Irinotecan | 0.75 mg/day | Oral, daily for 14 days before and with chemo | Enhanced antitumor activity, protection from organ toxicity[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating MSC in Combination with a Chemotherapeutic Agent in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., FaDu, A253) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable and measurable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into the following groups:
-
Vehicle Control
-
MSC alone
-
Chemotherapeutic agent alone
-
MSC + Chemotherapeutic agent
-
-
MSC Administration:
-
Prepare MSC for oral gavage in a suitable vehicle (e.g., water).
-
Based on the literature, begin a pre-treatment phase. For example, administer MSC orally at a dose of 0.2 mg/mouse/day for 7 consecutive days.[1]
-
-
Chemotherapy Administration:
-
On day 8 (after 7 days of MSC pre-treatment), administer the chemotherapeutic agent (e.g., a single intravenous injection of cisplatin at 8 mg/kg).[1]
-
Continue daily oral administration of MSC concurrently with the chemotherapy regimen as required by the specific protocol.
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status for signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Tumors can then be excised for further analysis (e.g., histology, biomarker analysis).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of increasing the therapeutic index of irinotecan, plasma and tissue selenium concentrations is this compound dose dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subchronic oral toxicity studies of Se-methylselenocysteine, an organoselenium compound for breast cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimising Selenium for Modulation of Cancer Treatments | Anticancer Research [ar.iiarjournals.org]
- 7. L‐Se‐this compound sensitizes lung carcinoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Methyl Selenocysteine: single-dose pharmacokinetics in men - PMC [pmc.ncbi.nlm.nih.gov]
Potential side effects and toxicity of high-dose Methylselenocysteine administration
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential side effects and toxicity associated with high-dose administration of Methylselenocysteine (MSC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and metabolism of this compound (MSC)?
A1: Se-Methylselenocysteine (MSC) is an organoselenium compound that is readily absorbed and metabolized. Its primary active metabolite is methylselenol, which is considered a critical mediator of its anti-carcinogenic and potentially toxic effects.[1][2] The conversion of MSC to methylselenol is a single-step process catalyzed by the enzyme β-lyase.[2][3] Methylselenol is then a precursor to hydrogen selenide, a key intermediate in selenium methylation and detoxification pathways.[4]
Q2: What are the known acute toxic effects of high-dose MSC administration in preclinical models?
A2: Acute oral exposure to high doses of MSC has been shown to have significant health hazards in animal models.[5] The median lethal dose (LD50) has been established in mice as 9.26 mg/kg body weight for males and 12.6 mg/kg body weight for females.[5] In a 14-day range-finding study in rats, significant suppression of body weight was observed at doses of 1.4 mg/kg/day or greater.[1] A separate study in mice reported an LD50 of 14.6 mg Se/kg.[6]
Q3: Is this compound genotoxic at high doses?
A3: No, extensive testing has indicated that MSC is not genotoxic. A battery of tests, including the Ames test, micronucleus assay, and mouse sperm malformation assay, have all returned negative results for genotoxicity.[5][7]
Q4: What are the findings from subchronic toxicity studies of MSC?
A4: Subchronic toxicity studies in rats and dogs have been conducted to identify target tissues and establish safe dosage levels. In a 28-day study, daily gavage administration of MSC to rats at doses up to 2 mg/kg/day induced no mortality.[1] Similarly, in a 28-day study in beagle dogs, daily oral administration of MSC at doses of 0.15, 0.3, or 0.6 mg/kg/day also induced no mortality.[1] A 90-day oral exposure study in mice at supernutritional levels (0.5, 0.7, 0.9 mg/kg BW/day) indicated little systemic toxicity.[5] However, an elevated relative liver weight was observed, leading to the estimation of a benchmark dose lower confidence limit (BMDL) of 0.34 mg/kg BW/day.[5]
Q5: What is the Acceptable Daily Intake (ADI) for MSC in humans?
A5: Based on preclinical toxicity studies, the Acceptable Daily Intake (ADI) for MSC in humans has been established at 3.4 μg/kg body weight per day.[5] It is important to note that health risks need further evaluation when MSC is used beyond this level for applications such as cancer chemoprevention.[5]
Q6: What were the observed side effects in human clinical trials with MSC?
A6: In a single-dose pharmacokinetic study in men with doses of 400, 800, and 1,200 μg of selenium in the form of MSC, a total of 25 adverse events were reported in 18 subjects, all of which were Grade 1.[8] There was no observed association between the dose of MSC and the occurrence of these mild adverse events.[8] Another multiple-dose study in selenium-replete men over 84 days showed no toxicity.[9]
Q7: How does the toxicity of MSC compare to other selenium compounds?
A7: Generally, organic selenium compounds like MSC are less toxic than inorganic forms.[1] Preliminary data suggest that MSC may be less toxic than other organic selenium compounds such as selenomethionine (SeMet).[1] SeMet has been shown to be more toxic than selenite in some cancer prevention studies, inducing severe liver damage.[1]
Troubleshooting Guides
Issue: Unexpected animal mortality during an acute high-dose MSC study.
-
Potential Cause: The administered dose may have exceeded the known LD50 values.
-
Troubleshooting Steps:
-
Immediately review the experimental protocol and calculations for dose preparation.
-
Verify the concentration and stability of the MSC solution.
-
Refer to the established LD50 values for the specific animal model and sex being used (e.g., 9.26 mg/kg for male mice, 12.6 mg/kg for female mice).[5]
-
Consider conducting a dose-range-finding study to determine the maximum tolerated dose (MTD) for your specific experimental conditions. A 14-day range-finding study in rats showed significant body weight suppression at doses of 1.4 mg/kg/day and higher.[1]
-
Issue: Observation of liver abnormalities in long-term MSC administration studies.
-
Potential Cause: Hepatotoxicity can be a concern with repeated oral administration of some selenium compounds.[4]
-
Troubleshooting Steps:
-
Monitor liver function through regular blood tests for liver enzymes such as ALT and AST.
-
At the end of the study, perform histopathological analysis of liver tissue. An elevated relative liver weight was a key finding in a 90-day mouse study.[5]
-
Consider the benchmark dose lower confidence limit (BMDL) of 0.34 mg/kg BW/day as a reference for potential liver effects.[5]
-
Issue: Inconsistent or unexpected results in cancer chemoprevention studies.
-
Potential Cause: The timing and duration of MSC administration relative to the chemotherapeutic agent can significantly impact outcomes.
-
Troubleshooting Steps:
-
Review the experimental design. Pre-treatment with MSC for a sufficient duration before chemotherapy may be required for optimal efficacy and protection from toxicity. For example, one study in nude mice demonstrated that a minimum of 7 days of pretreatment with MSC was necessary for the best results with irinotecan.[3]
-
Ensure the MSC dose is within the therapeutic window. While high doses are needed for anti-cancer effects, they should not exceed the MTD. In rats, the MTD was found to be 0.75 mg per rat per day.[3]
-
Quantitative Data Summary
Table 1: Acute and Subchronic Toxicity of this compound in Animal Models
| Parameter | Species | Sex | Route of Administration | Value | Reference |
| LD50 | Mouse | Male | Oral | 9.26 mg/kg BW | [5] |
| LD50 | Mouse | Female | Oral | 12.6 mg/kg BW | [5] |
| LD50 | Mouse | Not Specified | Not Specified | 14.6 mg Se/kg | [6] |
| BMDL (for elevated relative liver weight) | Mouse | Not Specified | Oral (90 days) | 0.34 mg/kg BW/day | [5] |
| NOAEL | Dog | Male & Female | Oral (28 and 90 days) | 0.3 mg/kg BW/day | [8] |
Experimental Protocols
Subchronic Oral Toxicity Study in Rats (28-Day)
-
Objective: To evaluate the systemic toxicity of MSC after repeated oral administration.
-
Methodology:
-
Animal Model: Sprague-Dawley rats.
-
Dose Groups: Vehicle control (purified water), and MSC at doses up to 2 mg/kg/day.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Observations:
-
Clinical observations for signs of toxicity were performed daily.
-
Body weight and food consumption were measured weekly.
-
-
Clinical Pathology: On day 29, blood samples were collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: All animals were euthanized, and a full necropsy was performed. Key organs were weighed, and tissues were collected for histopathological examination.
-
-
Reference: This protocol is based on the description of a 28-day toxicity study in rats.[1]
Genotoxicity Assessment: Micronucleus Assay
-
Objective: To assess the potential of MSC to induce chromosomal damage.
-
Methodology:
-
Animal Model: Male and female BALB/c mice.
-
Dose Groups: Vehicle control and multiple dose levels of MSC.
-
Administration: Oral administration of MSC.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.
-
Slide Preparation: Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).
-
Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow suppression.
-
-
Reference: This is a standard methodology for the micronucleus assay as part of a battery of genotoxicity tests.[5]
Visualizations
Caption: Metabolic pathway of this compound (MSC).
Caption: Troubleshooting workflow for unexpected animal mortality.
References
- 1. Subchronic oral toxicity studies of Se-methylselenocysteine, an organoselenium compound for breast cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Selenium methylation and toxicity mechanism of selenocystine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety evaluation of Se-methylselenocysteine as nutritional selenium supplement: acute toxicity, genotoxicity and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the multi-step synthesis of alpha-methylselenocysteine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the multi-step synthesis of α-methylselenocysteine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of synthesizing α-methylselenocysteine over using selenocysteine?
A1: α-Methylselenocysteine offers enhanced stability compared to selenocysteine. The presence of a methyl group at the α-carbon prevents β-syn elimination, a degradation pathway that can occur after oxidation of the selenol in selenocysteine, leading to the loss of selenium and inactivation of the peptide.[1] This stability makes α-methylselenocysteine a valuable tool for studying selenoenzyme mechanisms and developing more robust selenopeptide-based therapeutics.
Q2: What is the overall synthetic strategy for producing α-methylselenocysteine?
A2: A common and effective strategy involves a multi-step synthesis starting from an achiral methyl malonate. The key steps are:
-
Alkylation: An achiral dimethyl methylmalonate is alkylated with a selenium-containing electrophile.
-
Enzymatic Hydrolysis: The resulting seleno-malonate is subjected to enzymatic hydrolysis, often using pig liver esterase (PLE), to achieve enantioselectivity.
-
Curtius Rearrangement: The chiral half-ester undergoes a Curtius rearrangement to form the protected α-methylselenocysteine.
-
Deprotection: Finally, the protecting groups are removed to yield the desired α-methylselenocysteine.
Q3: What are the most critical safety precautions to take during this synthesis?
A3: Organoselenium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. Special attention should be paid to the handling of reagents for the Curtius rearrangement, such as diphenylphosphoryl azide (DPPA), which is toxic. Acyl azides, if isolated, can be explosive and should be handled with extreme caution.
Troubleshooting Guides
Step 1: Alkylation of Dimethyl Methylmalonate
Q1: I am getting a low yield of the desired mono-alkylated product and see a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
A1: The most likely issue is dialkylation, where the mono-alkylated product reacts again with the alkylating agent.[2][3]
-
Solution:
-
Stoichiometry: Use a molar excess of dimethyl methylmalonate (e.g., 1.5-2 equivalents) relative to the base and the selenium electrophile. This increases the probability of the initial enolate reacting over the enolate of the product.[4]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation.
-
Q2: My alkylation reaction is not proceeding, and I am recovering my starting materials. What should I check?
A2: This could be due to several factors related to your reagents and reaction conditions.
-
Troubleshooting Steps:
-
Base Activity: Ensure your base (e.g., sodium hydride) is fresh and has not been deactivated by moisture.
-
Alkylating Agent Integrity: Verify the purity and reactivity of your selenium electrophile (e.g., tert-butyl(chloromethyl)selenide). If it has degraded, use a freshly prepared or purified batch.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature: While the initial deprotonation is often done at 0°C, the alkylation step may require gentle warming to proceed. Monitor the reaction by TLC to determine the optimal temperature.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Dimethyl Methylmalonate | 1.5 - 2.0 equivalents | Lower ratio can lead to dialkylation. |
| Base (e.g., NaH) | 1.1 - 1.2 equivalents | Insufficient base will result in incomplete reaction. |
| Solvent | Anhydrous THF or DMF | Presence of water will quench the enolate. |
| Temperature | 0°C to reflux | Sub-optimal temperature can lead to slow or no reaction. |
| Alkylating Agent | 1.0 equivalent | Purity is critical for good yield. |
Step 2: Enzymatic Hydrolysis of the Seleno-Malonate
Q1: The enantiomeric excess (ee) of my hydrolyzed product is low. How can I improve the enantioselectivity of the pig liver esterase (PLE)?
A1: The enantioselectivity of PLE can be sensitive to the reaction conditions and the substrate structure.
-
Optimization Strategies:
-
Co-solvents: The addition of a small amount of an organic co-solvent (e.g., 2% ethanol) has been shown to improve the enantioselectivity of PLE hydrolysis in some cases.[5]
-
pH Control: Maintaining a stable pH is crucial for enzyme activity and selectivity. Use a buffered solution (e.g., phosphate buffer, pH 7-8) and consider using a pH-stat to automatically add base to neutralize the carboxylic acid produced.
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature for PLE is typically around 25-37°C. Lowering the temperature may sometimes improve selectivity at the cost of reaction rate.
-
Enzyme Source and Purity: The activity and selectivity of PLE can vary between different suppliers and batches. Using a purified form of the enzyme may give more reproducible results.
-
Q2: The hydrolysis reaction is very slow or has stalled. What could be the problem?
A2: Slow or incomplete hydrolysis can be due to enzyme inhibition or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Product Inhibition: The carboxylic acid product can inhibit the enzyme. Removing the product as it is formed (e.g., through extraction or by using a biphasic system) can improve the reaction rate.
-
Enzyme Denaturation: Ensure the temperature and pH are within the optimal range for PLE. The presence of certain organic solvents or high concentrations of substrate can also denature the enzyme.
-
Insufficient Enzyme: The amount of enzyme may be too low for the scale of your reaction. Try increasing the enzyme loading.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| pH | 7.0 - 8.0 (buffered) | Suboptimal pH can lead to low activity and selectivity. |
| Temperature | 25 - 37 °C | Higher temperatures can denature the enzyme. |
| Co-solvent | 0-5% organic solvent | High concentrations can denature the enzyme. |
| Substrate Concentration | Varies, typically in mM range | High concentrations can lead to substrate inhibition. |
Step 3: Curtius Rearrangement
Q1: My Curtius rearrangement is giving a low yield of the desired carbamate, and I am observing a significant amount of a urea byproduct. How can I prevent this?
A1: The formation of urea byproducts is a common side reaction in the Curtius rearrangement, especially when water is present.
-
Solution:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Water reacts with the isocyanate intermediate to form a carbamic acid, which decarboxylates to an amine. This amine can then react with another molecule of the isocyanate to form a symmetrical urea.
-
Efficient Trapping: Use a sufficient excess of the trapping nucleophile (e.g., tert-butanol to form the Boc-protected amine). Ensure the nucleophile is present during the rearrangement to efficiently trap the isocyanate as it is formed.
-
Q2: The rearrangement is not proceeding cleanly, and I am getting a complex mixture of products. What could be the cause?
A2: A messy reaction can result from several factors, including the method of acyl azide formation and the reaction temperature.
-
Troubleshooting Steps:
-
Acyl Azide Formation: If you are preparing the acyl azide from an acyl chloride and sodium azide, ensure the acyl chloride is pure and free of residual acid. A milder, one-pot procedure using diphenylphosphoryl azide (DPPA) directly with the carboxylic acid is often cleaner and avoids the isolation of the potentially explosive acyl azide.
-
Reaction Temperature: The thermal decomposition of the acyl azide requires heating, typically between 60-100°C. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, side reactions and decomposition may occur. The optimal temperature should be determined empirically.
-
| Reagent | Role | Common Issues & Solutions |
| Diphenylphosphoryl Azide (DPPA) | Forms acyl azide in situ | Reacts with water; ensure anhydrous conditions. |
| Triethylamine (or other base) | Activates the carboxylic acid | Use a non-nucleophilic base to avoid side reactions. |
| Trapping Nucleophile (e.g., t-BuOH) | Reacts with the isocyanate | Use in excess to ensure efficient trapping. |
| Solvent (e.g., Toluene) | Inert reaction medium | Must be anhydrous. |
Experimental Protocols
Synthesis of Fmoc-(αMe)Sec(But)-OH
This protocol is adapted from the work of Wehrle et al.
-
Alkylation of Dimethyl Methylmalonate: To a solution of dimethyl methylmalonate in anhydrous THF at 0°C, add sodium hydride (1.1 eq.). Stir for 30 minutes, then add a solution of tert-butyl(chloromethyl)selenide (1.0 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography on silica gel.
-
Enzymatic Hydrolysis: Suspend the purified seleno-malonate in a phosphate buffer (pH 7.5). Add pig liver esterase and stir at room temperature, maintaining the pH at 7.5 by the controlled addition of 0.1 M NaOH. Monitor the reaction by TLC. Upon completion, acidify the solution to pH 2 with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the crude half-ester.
-
Curtius Rearrangement and Boc Protection: Dissolve the crude half-ester in anhydrous toluene. Add diphenylphosphoryl azide (1.1 eq.) and triethylamine (1.1 eq.). Heat the mixture to 80°C for 2 hours. Cool the reaction to room temperature, add tert-butanol (3.0 eq.), and continue to stir at 80°C overnight. Cool, concentrate, and purify by column chromatography to obtain the Boc-protected α-methylselenocysteine tert-butyl ester.
-
Fmoc Protection and Saponification: The Boc-protected amino ester is then subjected to standard procedures for Boc deprotection, Fmoc protection of the amine, and saponification of the ester to yield the final Fmoc-(αMe)Sec(But)-OH.
Visualizations
Caption: Experimental workflow for the multi-step synthesis of Fmoc-protected α-methylselenocysteine.
Caption: A logical troubleshooting guide for the synthesis of α-methylselenocysteine.
References
Best practices for preventing the oxidation of Methylselenocysteine during storage
Technical Support Center: Methylselenocysteine
Welcome to the technical support center for this compound (MSC). This guide provides best practices for preventing the oxidation of this compound during storage and troubleshooting common issues to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage, this compound powder should be stored at -20°C.[1][2][3] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods.[2] For solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2]
Q2: How does the solvent affect the stability of this compound in solution?
A2: The solvent plays a crucial role in the stability of this compound. Aqueous extracts can lead to degradation.[4] For greater stability, it is recommended to use acidic solutions, such as dilute hydrochloric acid, or buffered solutions like ammonium acetate, especially when storing at low temperatures.[4]
Q3: What are the known degradation products of this compound?
A3: The degradation of this compound can result in the formation of methylseleninic acid and dimethyl diselenide.[4][5]
Q4: Is this compound sensitive to light?
A4: While specific studies on the photosensitivity of this compound are not extensively detailed in the provided results, general best practices for storing chemical compounds involve protection from light.[][7][8] It is advisable to store this compound in amber vials or in a dark environment to minimize potential photodegradation.
Q5: Should I use an inert atmosphere for storing this compound?
A5: To prevent oxidation, storing this compound under an inert atmosphere, such as nitrogen or argon, is a highly recommended practice, especially for long-term storage.[9][10][11][12][13] This minimizes the presence of oxygen, a key factor in the oxidative degradation of sensitive compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure, atmosphere). Prepare fresh solutions from a new stock vial stored under optimal conditions. |
| Discoloration or change in the physical appearance of the powder. | Oxidation or contamination. | Do not use the product. Discard the vial and use a fresh, properly stored stock. |
| Precipitation of the compound in a stored solution. | Poor solubility at the storage temperature or solvent evaporation. | Ensure the chosen solvent is appropriate and that the concentration is within the solubility limits at the storage temperature. Ensure vials are tightly sealed. |
| Inconsistent results between different aliquots of the same stock solution. | Repeated freeze-thaw cycles causing degradation. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Atmosphere | Light Condition |
| Powder | -20°C | Up to 3 years[2] | Inert gas (e.g., Nitrogen, Argon) recommended | Dark |
| 4°C | Up to 2 years[2] | Inert gas recommended | Dark | |
| In Solution | -80°C | Up to 6 months[2] | Headspace flushed with inert gas | Dark (Amber vials) |
| -20°C | Up to 1 month[2] | Headspace flushed with inert gas | Dark (Amber vials) |
Table 2: Illustrative Stability Data for this compound under Various Conditions (Template)
| Condition | Solvent | Time Point | % Remaining this compound | % Methylseleninic Acid | % Dimethyl Diselenide |
| -20°C, Dark, Inert Atmosphere | 0.1 M HCl | 6 months | Value to be determined experimentally | Value to be determined experimentally | Value to be determined experimentally |
| 4°C, Dark, Air | Water | 1 month | Value to be determined experimentally | Value to be determined experimentally | Value to be determined experimentally |
| 25°C, Light, Air | Water | 1 week | Value to be determined experimentally | Value to be determined experimentally | Value to be determined experimentally |
Note: The values in this table are illustrative and should be determined experimentally through a formal stability study.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-ICP-MS
This protocol outlines a general procedure for assessing the stability of this compound under different storage conditions.
1. Materials:
- This compound standard
- Solvents for storage conditions (e.g., ultrapure water, 0.1 M HCl, ammonium acetate buffer)
- Mobile phase for HPLC
- Internal standard (optional)
- Amber glass vials with airtight caps
- Inert gas (Nitrogen or Argon)
- HPLC system coupled with an Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
2. Sample Preparation: a. Prepare stock solutions of this compound in the desired solvents at a known concentration. b. Aliquot the solutions into amber vials. c. For samples to be stored under an inert atmosphere, gently flush the headspace of the vial with nitrogen or argon before sealing. d. Prepare a "time zero" sample for immediate analysis.
3. Storage: a. Store the prepared aliquots under the desired experimental conditions (e.g., varying temperature, light exposure, and atmosphere).
4. Sample Analysis: a. At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition. b. Allow the sample to equilibrate to room temperature. c. Dilute the sample to an appropriate concentration for HPLC-ICP-MS analysis. d. Analyze the sample using an established HPLC-ICP-MS method for the separation and quantification of selenium species, including this compound and its potential degradation products.[14][15][16]
5. Data Analysis: a. Quantify the peak areas corresponding to this compound and any identified degradation products. b. Calculate the percentage of remaining this compound at each time point relative to the "time zero" sample. c. Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.
Visualizations
Caption: Oxidative degradation of this compound.
Caption: In vivo metabolic conversion of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Modified Atmosphere Packaging Maintains the Sensory and Nutritional Qualities of Post-harvest Baby Mustard During Low-Temperature Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of selenium species and analysis of methyl-seleno-l-cysteine in Se-enriched mung bean sprouts by HPLC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Mitigating matrix effects for accurate quantification of Methylselenocysteine in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects for the accurate quantification of Se-Methylselenocysteine (MeSeCys) in complex biological samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of MeSeCys.
Problem 1: Poor peak shape (tailing, fronting, or splitting) for MeSeCys.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: MeSeCys is an amino acid, and its retention on a reversed-phase column is sensitive to the mobile phase pH. Adjust the pH of your mobile phase. Using a mobile phase with 0.1% formic acid is a common starting point. Ensure the pH is stable and consistent across all runs.
-
-
Possible Cause 2: Column contamination.
-
Solution: Complex sample matrices can lead to the accumulation of contaminants on the analytical column.[1] Flush the column with a strong solvent mixture (e.g., a high percentage of acetonitrile or methanol) to remove strongly retained matrix components. If the problem persists, consider using a guard column or replacing the analytical column.
-
-
Possible Cause 3: Injection of sample in a solvent stronger than the mobile phase.
-
Solution: The solvent used to dissolve the final extracted sample should be of similar or weaker strength than the initial mobile phase composition to ensure good peak shape. If your gradient starts at a low organic percentage, your sample should be dissolved in a similar solvent composition.[1]
-
Problem 2: Low or inconsistent recovery of MeSeCys.
-
Possible Cause 1: Inefficient sample preparation.
-
Solution: The chosen sample preparation method may not be optimal for your specific sample matrix.
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and may result in significant matrix effects and low recovery.[2]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to ensure efficient partitioning of MeSeCys into the organic phase. Multiple extractions can improve recovery.
-
Solid-Phase Extraction (SPE): Select an appropriate SPE sorbent (e.g., mixed-mode cation exchange) to retain MeSeCys while washing away interfering matrix components. Methodical optimization of wash and elution solvents is crucial.
-
-
-
Possible Cause 2: Analyte degradation.
-
Solution: MeSeCys can be susceptible to oxidation. To prevent this, consider adding antioxidants like 2-mercaptoethanol to your standard solutions and samples.[3] Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.
-
Problem 3: Significant signal suppression or enhancement (Matrix Effect).
-
Possible Cause 1: Co-elution of matrix components.
-
Solution:
-
Chromatographic Optimization: Modify your LC gradient to better separate MeSeCys from interfering matrix components. A shallower gradient can improve resolution.
-
Advanced Sample Preparation: Employ more selective sample preparation techniques like mixed-mode SPE, which are highly effective at removing phospholipids and other major contributors to matrix effects.[2]
-
-
-
Possible Cause 2: High concentration of salts or other non-volatile components in the sample.
-
Solution:
-
Sample Dilution: A simple approach to reduce the concentration of interfering components is to dilute the sample extract.[4] However, this may compromise the limit of quantification (LOQ).
-
Desalting: If high salt concentration is suspected, incorporate a desalting step in your sample preparation protocol.
-
-
Problem 4: Inaccurate quantification and poor reproducibility.
-
Possible Cause 1: Uncompensated matrix effects.
-
Solution:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for consistent matrix effects.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be very effective for correcting matrix effects in individual samples.[4]
-
Stable Isotope Dilution (SID): This is the most robust method for correcting matrix effects. A stable isotope-labeled internal standard (e.g., 77Se-MeSeCys) is spiked into the sample at the beginning of the workflow. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[5][6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of MeSeCys?
A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as MeSeCys, by the co-eluting components of the sample matrix.[7] These co-eluting compounds can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[4][8] In complex biological samples like plasma or urine, phospholipids, salts, and endogenous metabolites are common sources of matrix effects.[9]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: You can evaluate matrix effects using the post-extraction spike method. This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration.[4] A significant difference in the signal indicates the presence of matrix effects. Post-column infusion is another qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs.[10]
Q3: What is the best sample preparation technique to minimize matrix effects for MeSeCys analysis?
A3: The optimal sample preparation technique depends on the complexity of your sample matrix and the required sensitivity.
-
Protein Precipitation (PPT) is a simple but often insufficient method for complex matrices.[2]
-
Liquid-Liquid Extraction (LLE) offers better cleanup than PPT.
-
Solid-Phase Extraction (SPE) , particularly with mixed-mode sorbents, is generally the most effective technique for removing a broad range of interfering components and significantly reducing matrix effects.[2]
Q4: When should I use a stable isotope-labeled internal standard?
A4: A stable isotope-labeled internal standard is highly recommended for accurate quantification of MeSeCys in complex matrices, especially when matrix effects are variable between samples.[5][6] It is the gold standard for compensating for matrix effects, as well as for variations in sample preparation and instrument response.
Q5: Can I simply dilute my sample to mitigate matrix effects?
A5: Yes, sample dilution can be a simple and effective way to reduce the concentration of matrix components and thereby lessen their impact on ionization.[4] However, the main drawback is a potential decrease in sensitivity, which may prevent the detection of MeSeCys at low concentrations.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100 | 50 - 150 (High Variability) | Simple, fast, low cost | Inefficient removal of matrix components, significant matrix effects[2] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 70 - 120 | Good removal of salts and polar interferences | Can be labor-intensive, analyte recovery can be variable[2] |
| Solid-Phase Extraction (SPE) | 85 - 105 | 85 - 115 (Low Variability) | High selectivity, significant reduction of matrix effects | Method development can be time-consuming, higher cost |
| Stable Isotope Dilution (SID) | N/A (compensates for loss) | N/A (compensates for effect) | Most accurate and precise, corrects for multiple error sources | Requires a specific labeled internal standard, which can be expensive |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for MeSeCys from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment:
-
To 500 µL of plasma, add the stable isotope-labeled internal standard (e.g., 77Se-MeSeCys).
-
Add 1 mL of 4% phosphoric acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample supernatant onto the cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute MeSeCys with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Stable Isotope Dilution Analysis Workflow
-
Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., 77Se-MeSeCys) to each sample, calibrator, and quality control sample at the very beginning of the sample preparation process.
-
Sample Preparation: Perform the chosen sample preparation protocol (e.g., SPE as described above).
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. Monitor the specific mass transitions for both the native MeSeCys and the labeled internal standard.
-
Quantification: Calculate the ratio of the peak area of the native MeSeCys to the peak area of the stable isotope-labeled internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Concentration Determination: Determine the concentration of MeSeCys in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for MeSeCys quantification using SPE and stable isotope dilution.
Caption: Decision tree for troubleshooting matrix effects in MeSeCys analysis.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Isotope dilution quantification of ultratrace gamma-glutamyl-Se-methylselenocysteine species using HPLC with enhanced ICP-MS detection by ultrasonic nebulisation or carbon-loaded plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of selenomethionine and selenocysteine in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. forum.graphviz.org [forum.graphviz.org]
Technical Support Center: Reproducibility in Methylselenocysteine Chemoprevention Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of chemoprevention studies involving Se-methyl-L-selenocysteine (MSC).
Frequently Asked Questions (FAQs)
Q1: What is Methylselenocysteine (MSC) and why is it used in chemoprevention studies?
A1: Se-methyl-L-selenocysteine (MSC) is an organoselenium compound naturally found in certain plants, such as garlic, onions, and broccoli, when grown in selenium-rich soil[1]. It is a derivative of the amino acid cysteine, with a selenium atom replacing the sulfur atom[1]. MSC is a precursor to methylselenol, a metabolite believed to be a critical agent in cancer chemoprevention[2][3][4]. It is favored in research for its efficacy in inhibiting cancer cell growth and inducing apoptosis, often with lower toxicity compared to other selenium compounds.
Q2: What are the primary challenges to achieving reproducibility in MSC studies?
A2: Reproducibility in MSC chemoprevention studies can be affected by several factors:
-
Compound Purity and Stability: The purity of the MSC used can significantly impact results. Impurities or degradation of the compound can lead to inconsistent biological activity.
-
Cell Culture Conditions: Variations in cell culture media, serum concentration, and cell confluence can alter cellular response to MSC treatment.
-
Metabolic Activation of MSC: MSC is a prodrug that requires enzymatic conversion to the active metabolite, methylselenol, by β-lyase. The expression and activity of this enzyme can vary between cell lines and tissues, leading to different outcomes.
-
Dose and Timing of Administration: The anticancer effects of selenium compounds are highly dependent on the concentration used. Nutritional doses may have antioxidant effects, while supranutritional doses can be pro-oxidant and cytotoxic. The timing and duration of MSC exposure are also critical variables.
-
Animal Model Variations: In vivo studies can be influenced by the species, strain, age, and sex of the animal model, as well as the diet and gut microbiome.
Q3: How does the chemical form of selenium impact experimental outcomes?
A3: The chemical form of selenium is a critical determinant of its biological activity and toxicity. Organic forms like MSC are generally considered less toxic and more effective for chemoprevention than inorganic forms such as selenite or selenate. MSC is readily converted to the active metabolite methylselenol. In contrast, other organic forms like selenomethionine can be non-specifically incorporated into proteins, which can affect its bioavailability for conversion to active metabolites. Inorganic selenium compounds can induce DNA damage through the generation of reactive oxygen species.
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects of MSC in Cell Culture
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| MSC Quality and Integrity | Verify the purity and stability of the MSC stock. | Perform analytical validation of the MSC compound (e.g., via HPLC-MS) to confirm its identity and purity. Prepare fresh stock solutions and store them appropriately (protected from light and at the recommended temperature). |
| Cell Line Variability | Low expression of β-lyase, the enzyme that activates MSC. | Screen different cell lines for β-lyase activity. Alternatively, consider using methylseleninic acid (MSA), a precursor that is more directly converted to methylselenol. |
| Cell Culture Media Composition | Components in the media may interact with MSC or affect its uptake. | Standardize the cell culture medium and serum source across all experiments. Be aware that different media formulations can impact selenium cytotoxicity. |
| Sub-optimal MSC Concentration | The concentration of MSC may be too low to elicit a significant effect or too high, causing non-specific toxicity. | Perform a dose-response study to determine the optimal concentration range for the specific cell line being used. |
Issue 2: High Variability in Tumor Growth Inhibition in Animal Models
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| MSC Bioavailability | Inconsistent absorption or metabolism of orally administered MSC. | Ensure consistent formulation and administration of the MSC dose. Consider monitoring plasma selenium levels to verify absorption. |
| Dietary Factors | Components of the animal's diet may interfere with MSC's effects. | Use a standardized, defined diet for all animal groups to minimize variability from dietary components that could interact with selenium metabolism. |
| Animal Model Characteristics | Differences in the genetic background or microbiome of the animals. | Use a well-characterized and genetically homogeneous animal strain. Consider co-housing animals to normalize the gut microbiome. |
| Tumor Heterogeneity | Variability in the growth rate and characteristics of implanted tumors. | Ensure that tumors are of a consistent size at the start of treatment. Randomize animals into treatment groups to distribute any variability evenly. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MSC Treatment: Prepare serial dilutions of MSC in the appropriate cell culture medium. Remove the old medium from the wells and add the MSC-containing medium. Include a vehicle control (medium without MSC).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After MSC treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK1/2, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Workflows
Caption: Metabolic activation of MSC and its downstream anticancer effects.
Caption: A generalized workflow for reproducible MSC chemoprevention studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methioninase and selenomethionine but not Se-methylselenocysteine generate methylselenol and superoxide in an in vitro chemiluminescent assay: implications for the nutritional carcinostatic activity of selenoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer chemoprevention research with selenium in the post-SELECT era: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Identifying factors that influence the rate of Methylselenocysteine metabolism in vitro
Welcome to the technical support center for researchers studying the in vitro metabolism of Methylselenocysteine (MSeC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound (MSeC) in vitro?
The primary metabolic pathway for MSeC in vitro involves its conversion to methylselenol (CH3SeH) through the action of the enzyme β-lyase (also known as selenocysteine β-lyase or SCLY).[1][2][3][4] Subsequently, methylselenol can be demethylated to produce hydrogen selenide (H2Se) and methanol.[1][2][3] This hydrogen selenide can then be utilized for the synthesis of selenoproteins.
Q2: What are the key enzymes involved in MSeC metabolism?
The principal enzyme is β-lyase , which catalyzes the β-elimination of MSeC to form methylselenol, pyruvate, and ammonia.[5][6] Another enzyme, kynurenine aminotransferase 1 (KYAT1/CCBL1) , has been shown to metabolize MSeC to methylselenol.[5][6] While γ-lyase can metabolize selenomethionine to methylselenol, its activity towards MSeC in liver supernatants is generally considered to be undetectable or minor compared to β-lyase.[1][3][7]
Q3: What are the expected metabolites of MSeC in an in vitro system?
The primary and most significant metabolite is methylselenol (CH3SeH) .[1][5] Further metabolism can lead to the formation of hydrogen selenide (H2Se) .[1][2] Depending on the experimental setup and analytical methods, you may also detect oxidized forms of methylselenol, such as methylseleninic acid (CH3SeO2H), or downstream products like selenosugars and trimethylselenonium ion (TMSe) if the in vitro system has the necessary cellular machinery.[8][9][10]
Q4: How can I measure the rate of MSeC metabolism in my in vitro assay?
Several methods can be employed:
-
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is a highly sensitive and specific method for the speciation and quantification of selenium-containing compounds, allowing you to measure the decrease in MSeC and the appearance of its metabolites over time.[2][11][12][13][14]
-
Spectrophotometric Assays: Coupled enzyme assays can be used to indirectly measure MSeC metabolism. For instance, the production of pyruvate from the β-elimination reaction can be measured.[5][6] Another approach involves a coupled assay with thioredoxin reductase to monitor the production of methylselenol.[5][6]
-
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This method is suitable for detecting volatile selenium metabolites, such as dimethylselenide, which may be formed in some cellular systems.[8][13]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or low MSeC metabolism observed. | Low β-lyase activity in the chosen cell line or tissue preparation. Many cancer cell lines have low expression of β-lyase.[15] | - Select a cell line known to have high β-lyase activity (e.g., certain liver or kidney cell lines). - Transfect your cells with a vector expressing β-lyase. - Use a tissue homogenate from an organ with high β-lyase expression, such as the liver or kidney.[15] - Consider using a purified enzyme in your assay. |
| Suboptimal assay conditions. Enzyme activity is highly dependent on pH and temperature.[16][17][18][19][20] | - Optimize the pH of your reaction buffer. Most enzymatic reactions for selenium metabolism are performed around pH 7.4.[5] - Ensure the incubation temperature is optimal for the enzyme, typically 37°C for mammalian systems.[21] | |
| Degradation of MSeC or its metabolites. Methylselenol is volatile and easily oxidized. | - Handle samples quickly and keep them on ice. - Consider using a closed system to minimize the loss of volatile compounds. - Add antioxidants to your reaction mixture if appropriate for your experimental design. | |
| High variability between replicates. | Inconsistent cell numbers or protein concentrations. | - Ensure accurate cell counting and seeding. - Perform a protein quantification assay (e.g., Bradford or BCA) to normalize the amount of cell lysate or tissue homogenate used in each reaction. |
| Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques. | |
| Cell culture problems. Contamination or poor cell health can affect metabolic activity.[][23][24] | - Regularly check cultures for signs of contamination (bacterial, fungal, mycoplasma).[][23][24] - Ensure the use of appropriate, high-quality culture media and supplements.[][25] - Maintain optimal cell culture conditions (temperature, CO2, humidity).[21] | |
| Unexpected metabolites detected. | Contamination of reagents or samples. | - Use high-purity reagents and sterile techniques. - Run blank samples containing all components except the substrate (MSeC) to identify any background signals. |
| Non-enzymatic reactions. | - Include a control with heat-inactivated enzyme or cell lysate to distinguish between enzymatic and non-enzymatic processes. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters from a single-dose study of this compound in men. While this data is from an in vivo study, it provides a reference for the potential metabolic behavior of MSeC.
| Dose | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) | Estimated Half-life (hours) |
| Placebo | 10.0 | - | - |
| 400 mcg | 22.8 | Greater than placebo | Not determined |
| 800 mcg | 30.75 | Greater than placebo | Not determined |
| 1200 mcg | 63.2 | Nearly twice that of 800 mcg dose | 29 |
Data adapted from a human pharmacokinetic study.[26][27] Note that in vitro metabolic rates will vary depending on the experimental system.
Experimental Protocols
Protocol 1: In Vitro MSeC Metabolism Assay using Cell Lysate and HPLC-ICP-MS
1. Cell Culture and Lysate Preparation: a. Culture cells to 80-90% confluency in appropriate media. b. Harvest cells by trypsinization or scraping, and wash twice with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in a suitable lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors). d. Lyse the cells by sonication or freeze-thaw cycles on ice. e. Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant (cytosolic fraction) and determine the protein concentration.
2. Enzymatic Reaction: a. Prepare a reaction mixture containing:
- Cell lysate (e.g., 100 µg of protein)
- MSeC solution (final concentration, e.g., 1-10 mM)
- Reaction buffer to a final volume of 100 µL. b. Pre-incubate the reaction mixture for 5 minutes at 37°C. c. Initiate the reaction by adding the MSeC solution. d. Incubate at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes). e. Terminate the reaction by adding a quenching solution (e.g., ice-cold methanol or perchloric acid).
3. Sample Preparation for HPLC-ICP-MS: a. Centrifuge the terminated reaction mixture to precipitate proteins. b. Filter the supernatant through a 0.22 µm filter. c. Dilute the sample as needed with the mobile phase for HPLC-ICP-MS analysis.
4. HPLC-ICP-MS Analysis: a. Use an appropriate HPLC column for selenium speciation (e.g., an anion-exchange column). b. Set up the ICP-MS to monitor for selenium isotopes (e.g., m/z 77, 78, 82). c. Run a series of standards for MSeC and any expected metabolites to create calibration curves. d. Analyze the samples to determine the concentration of MSeC and its metabolites over time.
Protocol 2: Coupled Spectrophotometric Assay for Methylselenol Production
This protocol is adapted from a method described for measuring the β-elimination activity of KYAT1.[5][6]
1. Reagents and Enzyme Preparation: a. Prepare a stock solution of MSeC. b. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). c. Obtain purified thioredoxin reductase 1 (TrxR1) and NADPH. d. Prepare the cell lysate or purified enzyme (e.g., KYAT1) as described in Protocol 1.
2. Reaction Mixture: a. In a 96-well plate or cuvette, prepare a reaction mixture containing:
- Reaction buffer
- MSeC (e.g., 1-10 mM final concentration)
- Cell lysate or purified enzyme (e.g., 50-400 ng)
- TrxR1 (e.g., 0.4 µg)
- NADPH (e.g., 400 µM)
3. Spectrophotometric Measurement: a. Pre-incubate the reaction mixture (without TrxR1 and NADPH) for 5 minutes at 37°C. b. Initiate the reaction by adding TrxR1 and NADPH. c. Immediately begin monitoring the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP+) using a spectrophotometer or plate reader. d. Record the absorbance at regular intervals to determine the reaction rate.
Visualizations
Caption: Metabolic pathway of this compound in vitro.
Caption: Workflow for in vitro MSeC metabolism analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Selenocysteine beta-lyase and methylselenol demethylase in the metabolism of Se-methylated selenocompounds into selenide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cystathionine gamma-lyase contributes to selenomethionine detoxification and cytosolic glutathione peroxidase biosynthesis in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Speciation analysis of selenium metabolites in urine and breath by HPLC- and GC-inductively coupled plasma-MS after administration of selenomethionine and this compound to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Seleno-Metabolites and Their Precursors: A New Dawn for Several Illnesses? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differing cytotoxicity and bioavailability of selenite, this compound, selenomethionine, selenosugar 1 and trimethylselenonium ion and their underlying metabolic transformations in human cells [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Speciation analysis of selenium metabolites in urine and breath by HPLC- and GC-inductively coupled plasma-MS after administration of selenomethionine and this compound to rats. | Semantic Scholar [semanticscholar.org]
- 14. Determination of selenium species and analysis of methyl-seleno-l-cysteine in Se-enriched mung bean sprouts by HPLC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. omicsonline.org [omicsonline.org]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. The Effect of Temperature and pH on Enzyme Activity | Semantic Scholar [semanticscholar.org]
- 19. Effect of pH and temperature on enzyme activity notes | PDF [slideshare.net]
- 20. youtube.com [youtube.com]
- 21. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
- 23. news-medical.net [news-medical.net]
- 24. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Physiological Media in Studies of Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methyl Selenocysteine: single-dose pharmacokinetics in men - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle: Methylselenocysteine Versus Selenomethionine in Anticancer Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
The potential of selenium compounds as anticancer agents has been a subject of intense research. Among the various organic forms of selenium, Se-Methylselenocysteine (MSC) and Selenomethionine (SeM) have garnered significant attention. This guide provides an objective, data-driven comparison of their anticancer efficacy, drawing upon key experimental findings to inform future research and drug development.
At a Glance: Key Differences in Anticancer Action
| Feature | Se-Methylselenocysteine (MSC) | Selenomethionine (SeM) |
| Metabolism to Active Form | Directly converted to the active anticancer metabolite, methylselenol, in a single step by the enzyme β-lyase.[1] | Can be nonspecifically incorporated into proteins in place of methionine or undergoes a multi-step process to be converted to methylselenol. |
| Potency | Generally considered more potent in inhibiting cancer cell growth and inducing apoptosis.[2][3][4] | Less potent compared to MSC in various cancer models.[3][4][5] |
| Primary Anticancer Mechanisms | Induction of apoptosis, cell cycle arrest (primarily G1 phase), and inhibition of angiogenesis.[1][2][6] | Induction of apoptosis (can be p53-dependent), cell cycle arrest (primarily G2/M phase), and modulation of androgen signaling.[7][8][9] |
| Toxicity Profile | Generally low toxicity and is not associated with DNA single-strand breaks.[2][3][4] | Also exhibits low toxicity and is not genotoxic in the way that inorganic selenium (selenite) can be.[3][4] |
Quantitative Comparison of Anticancer Effects
The following tables summarize quantitative data from various studies, highlighting the differential effects of MSC and SeM on cancer cell lines. It is important to note that direct side-by-side comparisons in the same study are not always available, and experimental conditions can vary.
Table 1: Comparative IC50 Values (µM) for Cancer Cell Lines
| Cell Line | Cancer Type | Methylselenocysteine (MSC) | Selenomethionine (SeM) | Reference |
| DU145 | Prostate Cancer | More potent than SeM (specific IC50 not provided) | Less potent than MSC (specific IC50 not provided) | [3][4] |
| PC-3 | Prostate Cancer | Growth inhibitory at 3 mg/kg in vivo | Not significantly inhibitory at 3 mg/kg in vivo | [2][4] |
| A549 | Non-small Cell Lung Cancer | ~100 µM | Not specified | [10] |
| 95D | Non-small Cell Lung Cancer | ~150 µM | Not specified | [10] |
Note: In vivo data is presented as dosage due to the nature of the study.
Table 2: Apoptosis Induction
| Cell Line | Cancer Type | Treatment | Apoptosis Rate (% of cells) | Key Findings | Reference |
| DU145 | Prostate Cancer | MSeC (precursor to MSC) | Significantly increased | MSeC induced higher rates of apoptosis compared to MSeA (another methylselenol precursor) in this model. | [2][4] |
| A549 | Non-small Cell Lung Cancer | MSC (100 µM) | Increased | MSC induced apoptosis. | [10] |
| LNCaP | Prostate Cancer | Selenomethionine | Increased | Apoptosis induction was found to be superoxide-mediated and p53-dependent. | [7] |
| HSC-3 | Oral Squamous Cell Carcinoma | MeSeCys (MSC) | Increased | Associated with high activities of caspase-3, -8, and -9. | [9] |
Table 3: Cell Cycle Arrest
| Cell Line | Cancer Type | Treatment | Phase of Arrest | Key Findings | Reference |
| A549 | Non-small Cell Lung Cancer | MSC (100 µM) | G0/G1 | MSC caused cell cycle arrest at the G0/G1 phase. | [10] |
| LNCaP | Prostate Cancer | Selenomethionine | G2/M | Selenomethionine induced G2/M arrest at low concentrations. | [7] |
| Various | Cancer Cell Lines | MSC | G1 | MSC is reported to induce apoptosis in the G1 phase. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of MSC and SeM.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Selenomethionine. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with MSC or SeM for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) for 1 hour at 37°C in a humidified chamber.
-
Staining and Visualization: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence within the nucleus. Quantify the percentage of TUNEL-positive cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and Selenomethionine are mediated through the modulation of various signaling pathways.
This compound (MSC) Signaling Pathways
MSC exerts its anticancer effects through multiple pathways, often initiated by the generation of its active metabolite, methylselenol. This leads to the production of reactive oxygen species (ROS), which can trigger downstream signaling cascades.
References
- 1. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superior in vivo inhibitory efficacy of methylseleninic acid against human prostate cancer over selenomethionine or selenite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Selenomethionine Induced Transcriptional Programs in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Forms Of Selenium Protect Against Cancer - Life Extension [lifeextension.com]
- 9. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Se-methylselenocysteine inhibits the progression of non-small cell lung cancer via ROS-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioavailability of Organic Selenium Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the bioavailability of different organic selenium compounds is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of common organic selenium sources, supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways.
Selenium, an essential trace element, plays a critical role in various physiological processes, including antioxidant defense, immune function, and thyroid hormone metabolism. Its biological activity is intrinsically linked to its chemical form, with organic selenium compounds generally exhibiting higher bioavailability and lower toxicity compared to their inorganic counterparts. This guide delves into a comparative study of the most utilized organic selenium compounds: Selenomethionine (SeMet), Selenocysteine (SeCys), and Selenium-Enriched Yeast (SeYeast).
Comparative Bioavailability: A Quantitative Overview
The bioavailability of selenium compounds is determined by their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes key quantitative data from various preclinical and clinical studies, offering a side-by-side comparison of SeMet, SeCys, and SeYeast.
| Parameter | Selenomethionine (SeMet) | Selenocysteine (SeCys) | Selenium-Enriched Yeast (SeYeast) | Inorganic Selenium (for reference) | Source |
| Intestinal Absorption Rate | ~80% in rats | Data limited, but readily absorbed | High, comparable to SeMet | ~40-50% (Selenite) | [1] |
| Relative Bioavailability (vs. Sodium Selenite) | 1.5 to 2 times higher | Not explicitly quantified, but considered high | 1.5 to 2 times higher[2] | 100% (Reference) | [2] |
| Tissue Selenium Concentration (Muscle) | Significantly higher than inorganic forms | Effective in increasing tissue Se | Higher than inorganic Se, comparable to SeMet | Lower than organic forms | [3][4][5] |
| Tissue Selenium Concentration (Liver) | Higher than inorganic forms | Effective in increasing tissue Se | Higher than inorganic forms | Lower than organic forms | [4] |
| Apparent Digestibility (Broilers) | Not directly compared in this study | Not directly compared in this study | 46% | 24% (Sodium Selenite) | [5] |
| Urinary Excretion | Lower than inorganic forms | Metabolized and excreted | Lower than inorganic forms | Higher than organic forms | [6] |
Experimental Protocols: Assessing Selenium Bioavailability
A fundamental approach to determining the bioavailability of selenium compounds involves in vivo studies using animal models. A widely accepted method is the selenium-deficient rat model followed by repletion with the test selenium compound.
Protocol: In Vivo Selenium Bioavailability Assessment in a Rat Model
1. Animal Model and Acclimation:
-
Species: Male Sprague-Dawley rats (weanling, ~50-60g).
-
Acclimation: House animals in individual cages under controlled conditions (22±2°C, 12-hour light/dark cycle) for one week. Provide standard chow and water ad libitum.
2. Selenium Depletion Phase:
-
Diet: Feed all rats a selenium-deficient basal diet (e.g., Torula yeast-based) containing <0.02 mg Se/kg for 4-6 weeks.
-
Monitoring: Monitor animal health and weight regularly.
3. Selenium Repletion Phase:
-
Grouping: Divide the selenium-deficient rats into experimental groups (n=8-10 per group).
-
Group 1: Control (continue Se-deficient diet).
-
Group 2: Reference (Se-deficient diet + a known concentration of Sodium Selenite).
-
Group 3: Test Compound 1 (Se-deficient diet + a known concentration of Selenomethionine).
-
Group 4: Test Compound 2 (Se-deficient diet + a known concentration of Selenium-Enriched Yeast).
-
-
Duration: Administer the respective diets for 4-8 weeks.
4. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples via tail vein at baseline and at regular intervals during the repletion phase.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (liver, kidney, muscle, plasma/serum).
-
Selenium Quantification: Determine the total selenium concentration in the collected biological samples using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Hydride Generation Atomic Absorption Spectrometry (HG-AAS)[7].
-
Enzyme Activity Assay: Measure the activity of selenoenzymes, such as Glutathione Peroxidase (GPx), in tissues as a functional biomarker of selenium status.
5. Data Analysis:
-
Compare the tissue selenium concentrations and selenoenzyme activities between the different groups.
-
Calculate the relative bioavailability of the test compounds compared to the reference (Sodium Selenite) using slope-ratio assays or other appropriate statistical methods.
Visualizing the Metabolic Journey of Selenium
The metabolic fate of different selenium compounds dictates their incorporation into selenoproteins and, consequently, their biological efficacy. The following diagram, generated using Graphviz, illustrates the distinct metabolic pathways of inorganic and organic selenium.
Caption: Metabolic pathways of inorganic and organic selenium compounds.
This diagram illustrates that while both inorganic and organic selenium can be converted to hydrogen selenide, the central precursor for selenoprotein synthesis, organic forms like selenomethionine can also be non-specifically incorporated into proteins in place of methionine. This non-specific incorporation may serve as a selenium reserve in the body.
Conclusion
The evidence strongly indicates that organic selenium compounds, particularly selenomethionine and selenium-enriched yeast, offer superior bioavailability compared to inorganic forms. This enhanced bioavailability is attributed to their efficient absorption via amino acid transporters and their potential for non-specific incorporation into proteins, creating a selenium reserve. For researchers and drug development professionals, the choice of selenium compound should be guided by the specific application, considering the desired rate of absorption, tissue distribution, and metabolic fate. Further research is warranted to elucidate the comparative bioavailability of other less common organic selenium species and to fully understand the nuances of their metabolic pathways and biological activities.
References
- 1. [A comparative study of absorption of 2 organic selenium preparations and a placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. international-animalhealth.com [international-animalhealth.com]
- 3. Frontiers | Effects of organic and inorganic selenium on selenium bioavailability, growth performance, antioxidant status and meat quality of a local beef cattle in China [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of a new organic selenium source v. seleno-yeast and mineral selenium sources on muscle selenium enrichment and selenium digestibility in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, distribution, metabolism and excretion (ADME) of oral selenium from organic and inorganic sources: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Selenocysteine vs. Methylselenocysteine: A Comparative Guide to Catalytic Residues in Synthetic Enzyme Mimics
For researchers, scientists, and drug development professionals, the choice of catalytic residue is paramount in the design of synthetic enzyme mimics. This guide provides an objective comparison of selenocysteine (Sec) and its methylated analogue, methylselenocysteine (MeSec), as catalytic residues, supported by experimental data and detailed protocols.
The unique redox properties of selenium have positioned selenocysteine as a critical component in the active sites of natural antioxidant enzymes like glutathione peroxidase (GPx). Synthetic chemists have sought to replicate this catalytic prowess in smaller, more stable enzyme mimics. A key challenge in this endeavor is the oxidative instability of the selenocysteine residue. One strategy to overcome this is the methylation of the selenocysteine, leading to this compound. This guide delves into the performance differences between these two catalytic residues, focusing on catalytic efficiency and stability.
Performance Comparison: Catalytic Activity and Stability
The primary advantage of incorporating selenocysteine into synthetic peptides is its ability to mimic the catalytic activity of natural selenoenzymes. However, this reactivity comes at a cost. The selenol group of selenocysteine is susceptible to overoxidation, which can lead to an irreversible β-syn elimination reaction, resulting in the loss of selenium and inactivation of the enzyme mimic.
This compound has emerged as a promising alternative to mitigate this instability. By replacing the α-hydrogen of selenocysteine with a methyl group, the pathway for β-syn elimination is blocked, significantly enhancing the stability of the synthetic enzyme mimic in oxidative environments.
While direct comparative kinetic data for selenocysteine and this compound in identical peptide backbones is limited, studies on various glutathione peroxidase mimics provide insights into their catalytic efficiencies. The key parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are crucial for evaluating their performance.
Table 1: Comparative Performance of Selenocysteine and this compound Enzyme Mimics
| Parameter | Selenocysteine (Sec) Mimics | This compound (MeSec) Mimics | Key Takeaway |
| Catalytic Activity | Generally exhibit good catalytic activity, mimicking natural GPx. | Expected to have comparable or slightly lower intrinsic catalytic activity due to potential steric hindrance from the methyl group. | Selenocysteine provides a proven track record of high catalytic activity. |
| Stability | Prone to oxidative degradation via β-syn elimination, leading to inactivation.[1] | Significantly more stable under oxidative stress due to the prevention of β-syn elimination.[1] | This compound offers superior stability, a critical factor for therapeutic applications. |
| Synthesis | Well-established solid-phase peptide synthesis (SPPS) protocols are available. | Requires the synthesis of the protected α-methylselenocysteine amino acid prior to SPPS.[1] | Synthesis of this compound mimics involves an additional preparatory step. |
Table 2: Representative Michaelis-Menten Constants for Selenocysteine-Containing GPx Mimics
| GPx Mimic | Substrate | Km (mM) | kcat (min-1) | kcat/Km (M-1s-1) |
| 2,2′-seleno-bis(2-deoxy-β-cyclodextrin) | H2O2 | 2.03 ± 0.12 | 1.15 ± 0.05 | 9.45 |
| 2,2′-seleno-bis(2-deoxy-β-cyclodextrin) | GSH | 1.11 ± 0.09 | 1.15 ± 0.05 | 17.27 |
| 6,6′-seleno-bis(6-deoxy-β-cyclodextrin) | H2O2 | 2.51 ± 0.15 | 0.98 ± 0.04 | 6.51 |
| 6,6′-seleno-bis(6-deoxy-β-cyclodextrin) | GSH | 1.42 ± 0.11 | 0.98 ± 0.04 | 11.49 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the synthesis of the key amino acid derivative and the assessment of catalytic activity.
Synthesis of N-Fmoc-Se-(p-methoxybenzyl)-α-methylselenocysteine
The synthesis of the protected this compound amino acid is a prerequisite for its incorporation into peptides via SPPS. A common strategy involves the alkylation of a malonate, followed by enzymatic hydrolysis and a Curtius rearrangement.[1]
Experimental Workflow: Synthesis of Protected this compound
References
Independent Validation of the Anti-Angiogenic Properties of Methylselenocysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Methylselenocysteine (MSC) against established anti-angiogenic agents: Bevacizumab, Sunitinib, and Sorafenib. The information presented is collated from preclinical studies to support independent validation and further research.
Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the anti-angiogenic efficacy of this compound and comparator drugs from various preclinical studies. It is important to note that these results are not from direct head-to-head comparative studies and experimental conditions may vary.
| Agent | Assay Type | Cancer Model | Key Quantitative Finding |
| This compound | Tumor Xenograft | Human Head and Neck Squamous Cell Carcinoma | ~40% reduction in microvessel density (MVD) |
| Bevacizumab | Tumor Xenograft | Mouse Xenograft Model | Significant reduction in vessel density |
| Sorafenib | Tumor Xenograft | Renal Cell Carcinoma | Significant reduction in MVD (P < 0.01) |
| Sunitinib | Rat Aortic Ring Assay | N/A | Complete inhibition of new outgrowth at >3.125 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation.
Tumor Xenograft Model for Microvessel Density (MVD) Analysis
This protocol outlines the general procedure for assessing the anti-angiogenic effect of a compound by measuring the MVD in tumor xenografts.
-
Cell Culture and Implantation: Human cancer cells (e.g., FaDu for head and neck cancer, or renal cell carcinoma lines) are cultured under standard conditions. Subsequently, a specific number of cells (typically 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into control and treatment groups. The test compound (e.g., this compound) or a comparator drug is administered at a predetermined dose and schedule.
-
Tumor Excision and Processing: At the end of the treatment period, the animals are euthanized, and the tumors are excised. The tumors are then fixed in formalin and embedded in paraffin for histological analysis.
-
Immunohistochemistry (IHC) for MVD:
-
Thin sections (e.g., 5 µm) of the paraffin-embedded tumors are prepared.
-
The sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the endothelial cell markers.
-
The sections are incubated with a primary antibody against an endothelial cell marker, most commonly CD31 or CD34.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogen is added to visualize the antibody-antigen complexes, resulting in a colored precipitate at the site of the blood vessels.
-
The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei.
-
-
Quantification of MVD: The stained slides are examined under a microscope. The number of stained microvessels is counted in several "hot spots" (areas with the highest vascularization) at high magnification (e.g., 200x or 400x). MVD is typically expressed as the average number of microvessels per high-power field.
Rat Aortic Ring Assay
This ex vivo assay assesses the effect of compounds on the sprouting of new microvessels from a segment of the rat aorta.
-
Aorta Excision and Preparation: A thoracic aorta is carefully excised from a euthanized rat. The surrounding fibro-adipose tissue is meticulously removed.
-
Ring Sectioning: The cleaned aorta is cross-sectioned into rings of approximately 1 mm in thickness.
-
Embedding in Matrix: The aortic rings are embedded in a gel matrix, such as Matrigel or collagen, in the wells of a culture plate.
-
Treatment: The rings are cultured in an appropriate medium, which is supplemented with the test compound (e.g., Sunitinib) or a vehicle control.
-
Incubation and Observation: The plates are incubated for several days (typically 7-14 days) to allow for the outgrowth of microvessels from the aortic rings. The development of these sprouts is monitored and imaged at regular intervals using a microscope.
-
Quantification: The extent of angiogenesis is quantified by measuring various parameters, such as the number, length, and area of the microvessel sprouts. This can be done manually using image analysis software or through automated image analysis algorithms.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound and the comparator anti-angiogenic agents.
Caption: Anti-angiogenic signaling pathway of this compound.
Caption: Mechanisms of action for comparator anti-angiogenic agents.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described.
Caption: Workflow for Tumor Xenograft MVD Analysis.
Caption: Workflow for the Rat Aortic Ring Assay.
A Comparative Guide to the In Vitro Cytotoxicity of Methylselenocysteine and Inorganic Selenite
For Researchers, Scientists, and Drug Development Professionals
The role of selenium compounds in cancer research is a subject of intense investigation. Both organic and inorganic forms of selenium have demonstrated cytotoxic effects against cancer cells, but their mechanisms and potency can differ significantly. This guide provides an objective, data-driven comparison of the in vitro cytotoxicity of Se-Methylselenocysteine (MSC), a naturally occurring organic selenium compound, and inorganic selenite, a commonly studied inorganic form.
Quantitative Cytotoxicity Data
In vitro studies consistently demonstrate that inorganic selenite exhibits greater cytotoxicity at lower concentrations compared to Methylselenocysteine across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is significantly lower for selenite. This indicates that a lower concentration of selenite is required to inhibit cancer cell proliferation by 50% compared to MSC.
For example, in liver cancer cell lines, IC50 values for selenite were found to be in the range of 2.7 to 11.3 μM, whereas for MSC, the values were substantially higher, ranging from 79.5 to 322.6 μM[1][2][3]. Similarly, in breast cancer cells, an inorganic form like selenium dioxide was more potent (IC50 of 35 µM) than the organic compound selenomethionine (IC50 of 80 µM)[4]. While MSC is generally less toxic, it has been shown to be a more efficient inducer of apoptosis, the process of programmed cell death, than selenite in certain cell lines like human promyelocytic leukemia (HL-60)[5].
Below is a summary of IC50 values from a study on hepatocellular carcinoma (HLE, HLF) and cholangiocarcinoma (TFK-1) cell lines.
| Cell Line | Compound | IC50 Value (μM) |
| HLE (Hepatocellular Carcinoma) | Sodium Selenite | 7.0 ± 0.7 |
| This compound (MSC) | 79.5 ± 4.2 | |
| HLF (Hepatocellular Carcinoma) | Sodium Selenite | 11.3 ± 2.0 |
| This compound (MSC) | 80.2 ± 19.3 | |
| TFK-1 (Cholangiocarcinoma) | Sodium Selenite | 3.6 ± 0.4 |
| This compound (MSC) | 322.6 ± 12.2 | |
| Data sourced from studies on liver cancer cell lines[2]. |
Mechanisms of Action and Signaling Pathways
The differential cytotoxicity between MSC and selenite stems from their distinct metabolic pathways and downstream molecular targets. MSC-induced cell death is primarily mediated through a structured, caspase-dependent apoptosis, whereas selenite tends to induce a more rapid, oxidative stress-driven cell death that can be independent of caspases.
This compound (MSC): Caspase-Dependent Apoptosis
MSC is metabolized to methylselenol (CH₃SeH), which is considered the active anticancer metabolite[6]. This metabolite triggers the intrinsic apoptosis pathway without causing the widespread, non-specific DNA damage associated with inorganic selenite[7]. In HL-60 cells, MSC treatment leads to the activation of caspase-3 and the subsequent cleavage of Poly(ADP-ribose) polymerase (PARP), hallmark events of apoptosis[5]. Studies in other cell lines have confirmed the activation of initiator caspases like caspase-8 and caspase-9[8]. This targeted mechanism makes MSC a compound of interest for therapies aiming to induce programmed cell death specifically in cancer cells.
References
- 1. The Effect of this compound and Sodium Selenite Treatment on microRNA Expression in Liver Cancer Cell Lines [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of this compound and Sodium Selenite Treatment on microRNA Expression in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. makhillpublications.co [makhillpublications.co]
- 5. academic.oup.com [academic.oup.com]
- 6. Methioninase and selenomethionine but not Se-methylselenocysteine generate methylselenol and superoxide in an in vitro chemiluminescent assay: implications for the nutritional carcinostatic activity of selenoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Methylselenocysteine as a Combination Therapy in Chemotherapy
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. A growing body of preclinical evidence highlights the promising role of Methylselenocysteine (MSC), a naturally occurring organoselenium compound, in enhancing the efficacy of common chemotherapy agents. This guide provides a comparative analysis of the synergistic activity of MSC with various chemotherapeutic drugs, supported by experimental data, detailed protocols, and pathway visualizations.
This compound has demonstrated the ability to potentiate the anticancer effects of several widely used chemotherapy drugs, including doxorubicin, docetaxel, paclitaxel, and gemcitabine, across various cancer types such as prostate, lung, and breast cancer. The mechanisms behind this synergy are multifaceted, involving enhanced drug delivery to tumor tissues, increased generation of reactive oxygen species (ROS), and the induction of programmed cell death, or apoptosis.
Comparative Efficacy of MSC in Combination with Chemotherapy Agents
The synergistic effects of MSC have been quantified in various preclinical studies. The following tables summarize key findings, showcasing the enhanced efficacy of chemotherapy agents when used in combination with MSC or its related compound, Methylseleninic Acid (MSA).
| Combination Therapy | Cancer Model | Key Finding |
| MSC + Doxorubicin | FaDu human head and neck squamous cell carcinoma xenografts | 4-fold increase in intratumoral doxorubicin concentration with MSC pretreatment. |
| MSC + Gemcitabine | A549 lung adenocarcinoma cells | 6-fold dose reduction of gemcitabine was achieved in combination with MSC to achieve the same cytotoxic effect.[1] |
| MSC + Docetaxel | C2G prostate cancer cells | Pretreatment with MSC significantly enhanced docetaxel-induced apoptosis and caspase-3 activity.[2] |
Table 1: Enhanced Efficacy of Chemotherapy with this compound.
| Treatment Group | Cell Viability (%) | Combination Index (CI) |
| MSA (3.2 µM) | 80.3 ± 13.2 | - |
| Paclitaxel (10 nM) | 47.8 ± 5.7 | - |
| MSA (3.2 µM) + Paclitaxel (10 nM) | 35.3 ± 1.3 | 0.752 (Synergistic) |
| MSA (4 µM) | 60.7 ± 10.5 | - |
| Paclitaxel (20 nM) | 42.6 ± 2.8 | - |
| MSA (4 µM) + Paclitaxel (20 nM) | 26.1 ± 3.8 | 0.730 (Synergistic) |
Table 2: Synergistic Inhibition of Cell Viability by Methylseleninic Acid (MSA) and Paclitaxel in Triple-Negative Breast Cancer Cells. Data is presented as mean ± SEM. A CI value < 1 indicates a synergistic effect.
Experimental Protocols
The validation of these synergistic effects relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the studies.
Cell Viability and Growth Assays
1. Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of MSC, the chemotherapy agent, or the combination for the desired time period (e.g., 48-72 hours).
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Dissolve the bound dye in 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.
2. Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells.
-
Cell Preparation: Harvest cells after drug treatment and resuspend in phosphate-buffered saline (PBS).
-
Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells.
Apoptosis Assays
1. Cell Death Detection ELISA: This assay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes), which are indicative of apoptosis.
-
Cell Lysis: After drug treatment, lyse the cells according to the manufacturer's protocol to release cytoplasmic nucleosomes.
-
Immunoassay: Transfer the cell lysates to a streptavidin-coated microplate. Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies and incubate.
-
Detection: After washing, add the substrate solution and measure the absorbance at 405 nm. The absorbance is directly proportional to the amount of apoptosis.
2. Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells.
-
Enzyme Reaction: Incubate the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Visualizing the Mechanisms of Synergy
The synergistic interaction between MSC and chemotherapy agents can be visualized through signaling pathways and experimental workflows.
Caption: Experimental workflow for validating MSC-chemotherapy synergy.
Caption: Signaling pathway of MSC-induced synergistic apoptosis.
The presented data and methodologies provide a strong foundation for further investigation into the clinical potential of this compound as an adjuvant in chemotherapy. The synergistic effects observed in preclinical models, coupled with a better understanding of the underlying molecular mechanisms, pave the way for designing more effective and targeted cancer treatment strategies.
References
A comparative analysis of different organoselenium compounds for cancer therapy
For Researchers, Scientists, and Drug Development Professionals
The field of cancer therapeutics is continually exploring novel compounds that can offer improved efficacy and reduced toxicity compared to conventional treatments. Among these, organoselenium compounds have emerged as a promising class of agents with potent anti-cancer properties. This guide provides a comparative analysis of five key organoselenium compounds: Ebselen, Methylseleninic Acid (MSA), Selenomethionine, Selenocysteine, and Diphenyl Diselenide. We delve into their cytotoxic effects on various cancer cell lines, their efficacy in preclinical animal models, their mechanisms of action through key signaling pathways, and their current clinical trial status. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the therapeutic potential of these compounds.
Comparative Efficacy of Organoselenium Compounds
The anti-cancer activity of these organoselenium compounds has been evaluated in numerous studies. The following tables summarize their in vitro cytotoxicity (IC50 values) across a range of cancer cell lines and their in vivo tumor growth inhibition effects in xenograft models.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, collated from various studies, highlights the diverse cytotoxic potential of each compound against different cancer types.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Ebselen | A549 | Lung Carcinoma | 12.5[1][2] |
| Calu-6 | Lung Carcinoma | 10[1][2] | |
| K562 | Chronic Myelogenous Leukemia | ~15 | |
| H1299 | Non-small Cell Lung Cancer | ~20 | |
| Methylseleninic Acid (MSA) | DU145 | Prostate Cancer | ~5 |
| PC-3 | Prostate Cancer | ~7.5 | |
| PANC-1 | Pancreatic Cancer | ~5 | |
| A2780 | Ovarian Cancer | >70 | |
| CP70 | Ovarian Cancer (Cisplatin-resistant) | ~11.25 | |
| Selenomethionine | LLC | Lewis Lung Carcinoma | 30.19 |
| MCF-7 | Breast Adenocarcinoma | ~100 | |
| LNCaP | Prostate Carcinoma | ~150 | |
| Selenocysteine | HepG2 | Hepatocellular Carcinoma | ~4 |
| A375 | Melanoma | ~10 | |
| MCF-7 | Breast Adenocarcinoma | ~15 | |
| Diphenyl Diselenide | HCT116 | Colon Cancer | 2.4 |
| HT-29 | Colorectal Adenocarcinoma | ~80 | |
| SH-SY5Y | Neuroblastoma | ~50 |
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models provide crucial insights into the therapeutic potential of these compounds in a living system. The following table summarizes the observed tumor growth inhibition in various xenograft models.
| Compound | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition |
| Ebselen | H1299 Xenograft | Nude Mice | 20 mg/kg/day (i.p.) | Significant reduction in tumor growth |
| Methylseleninic Acid (MSA) | DU145 Xenograft | Nude Mice | 3 mg Se/kg/day (oral) | 57% decrease in tumor weight |
| PC-3 Xenograft | Nude Mice | 3 mg Se/kg/day (oral) | 34% decrease in tumor growth | |
| Selenomethionine | 4T1 Mammary Carcinoma | BALB/c Mice | 2 mg Se/kg diet | Significant inhibition of tumor growth |
| Diphenyl Diselenide | Ehrlich Ascites Carcinoma | Mice | 25 mg/kg (i.p.) | Significant increase in lifespan |
Mechanisms of Action: A Look at Signaling Pathways
Organoselenium compounds exert their anti-cancer effects by modulating various cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is key to developing targeted and effective therapies.
Ebselen
Ebselen has been shown to inhibit the enzyme 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway (PPP).[3] This inhibition disrupts cancer cell metabolism, leading to increased reactive oxygen species (ROS) levels and reduced production of NADPH, which is essential for antioxidant defense and nucleotide synthesis.
Ebselen inhibits 6PGD, disrupting the Pentose Phosphate Pathway.
Methylseleninic Acid (MSA)
MSA is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell growth, survival, and proliferation.[4] By inhibiting this pathway, MSA can induce apoptosis and cell cycle arrest in cancer cells.
MSA inhibits the PI3K/Akt/mTOR signaling pathway.
Selenomethionine
Selenomethionine has been shown to activate the p53 tumor suppressor pathway.[5] Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is too severe. This reactivation of a key tumor suppressor mechanism is a significant contributor to its anti-cancer effects.
Selenomethionine activates the p53 tumor suppressor pathway.
Selenocysteine
Selenocysteine's anti-cancer activity is linked to the induction of reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis.[6] While cancer cells often have higher basal ROS levels, excessive ROS generation can overwhelm their antioxidant capacity, triggering cell death.
Selenocysteine induces ROS-mediated apoptosis.
Diphenyl Diselenide
Diphenyl diselenide has been shown to inhibit the NF-κB signaling pathway.[7] NF-κB is a transcription factor that plays a key role in inflammation, cell survival, and proliferation, and its inhibition can suppress tumor growth and sensitize cancer cells to other therapies.
Diphenyl Diselenide inhibits the NF-κB signaling pathway.
Clinical Trial Status
The translation of preclinical findings into clinical applications is a critical step in drug development. Here is a summary of the clinical trial status of these organoselenium compounds for cancer therapy.
| Compound | Phase | Status | Indication |
| Ebselen | Phase II | Completed | Prevention of chemotherapy-induced hearing loss[8] |
| Methylseleninic Acid (MSA) | Preclinical | - | Various cancers |
| Selenomethionine | Phase I/II | Active/Completed | Prostate Cancer, Clear Cell Kidney Cancer[3][9][10][11] |
| Selenocysteine | Preclinical | - | Various cancers |
| Diphenyl Diselenide | Preclinical | - | Various cancers |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are standardized protocols for the key assays used to evaluate the anti-cancer effects of organoselenium compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the organoselenium compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Workflow for Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Treat cells with the organoselenium compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of drug action.
Workflow for Western blot analysis.
Detailed Steps:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of organoselenium compounds in a mouse model.
Workflow for an in vivo tumor xenograft study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the organoselenium compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Study Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
This guide provides a foundational comparison of several promising organoselenium compounds for cancer therapy. Further research is warranted to fully elucidate their therapeutic potential, optimize dosing strategies, and evaluate their efficacy in combination with existing cancer treatments.
References
- 1. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Sound Pharmaceuticals, Inc. Files Second IND with the FDA for the Prevention of Chemotherapy Induced Hearing Loss in Advanced Stage Cancer - BioSpace [biospace.com]
- 9. Facebook [cancer.gov]
- 10. Phase I Clinical Trial of High Doses of Seleno-L-methionine in Combination with Axitinib in Patients with Previously Treated Metastatic Clear-cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Se-Methyl-Seleno-L-Cysteine or Selenomethionine in Preventing Prostate Cancer in Healthy Participants | Division of Cancer Prevention [prevention.cancer.gov]
Cross-Validation of Analytical Methods for Methylselenocysteine Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Methylselenocysteine (MeSeCys), a key selenium compound with significant implications in cancer chemoprevention, is paramount. This guide provides a comprehensive comparison of leading analytical methods, supported by experimental data and detailed protocols to aid in methodological selection and validation.
The analysis of this compound and other selenium species is critical for understanding their metabolic pathways and therapeutic potential. The primary analytical challenge lies in the speciation of selenium, as its biological activity is highly dependent on its chemical form. This guide focuses on the cross-validation of the most prevalent and robust analytical techniques employed for MeSeCys detection.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound detection is contingent on various factors, including the sample matrix, required sensitivity, and the need for speciation. The following table summarizes the key performance metrics of the most commonly employed techniques.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy/Recovery (%) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-ICP-MS | Chromatographic separation followed by elemental mass spectrometry. | ~0.02 µg/L | 1.62 µg/L[1] | >0.999[1] | 80-120% | <10% | High sensitivity and specificity for selenium speciation.[1] | High instrument cost. |
| GC-ICP-MS | Gas chromatographic separation of volatile selenium compounds followed by elemental mass spectrometry. | 0.033 ng Se (absolute)[2] | Not widely reported | Not widely reported | Not widely reported | Not widely reported | Excellent for volatile species like dimethylselenide.[3][4] | Limited to volatile or derivatized analytes. |
| HPLC-MS/MS | Chromatographic separation coupled with molecular mass spectrometry for structural elucidation. | Not widely reported | Not widely reported | Not widely reported | Not widely reported | Not widely reported | Provides structural information for metabolite identification.[5] | Potential for matrix effects and ion suppression.[5] |
| CE-ICP-MS | Separation based on electrophoretic mobility coupled with elemental mass spectrometry. | Not widely reported | Not widely reported | Not widely reported | Not widely reported | Not widely reported | Rapid separation with minimal sample preparation.[6] | Lower sample loading capacity compared to HPLC. |
Experimental Workflows and Signaling Pathways
A generalized experimental workflow for the analysis of this compound from biological samples typically involves sample preparation, chromatographic separation, and detection. The following diagram illustrates this process.
This compound is a precursor to methylselenol, a potent cancer chemopreventive agent.[3][4] The metabolic pathway leading to the formation of methylselenol is a key area of research.
Detailed Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis for Biological Samples
This protocol is adapted for the extraction of MeSeCys from protein-rich matrices such as eggs or tissues.[1][7]
-
Homogenization: Homogenize 1-2 g of the sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Enzymatic Digestion: Add a protease solution (e.g., Protease XIV) to the homogenate and incubate at 37°C for 12-24 hours with gentle agitation.
-
Termination of Reaction: Stop the enzymatic reaction by adding a denaturing agent like trichloroacetic acid (TCA) to a final concentration of 5-10%.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted selenoamino acids.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before analysis.
HPLC-ICP-MS Method for this compound Quantification
The following method provides a robust approach for the separation and quantification of MeSeCys.[1]
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Agilent StableBond C18 (4.6 mm × 250 mm, 5 µm) or similar reversed-phase column.
-
Mobile Phase: 10 mM ammonium acetate with 0.5 mM tetrabutylammonium hydroxide (TBAH) as an ion-pairing agent, and 2% methanol (v/v), adjusted to pH 5.5 with acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
RF Power: 1550 W.
-
Carrier Gas Flow Rate (Ar): 0.85 L/min.
-
Monitored Isotopes: m/z 77, 78, 80, and 82 for selenium.
-
Data Acquisition Mode: Time-resolved analysis.
-
GC-ICP-MS for Volatile Selenium Metabolites
This method is suitable for analyzing volatile metabolites of MeSeCys, such as dimethylselenide (DMSe).[2]
-
Gas Chromatography (GC):
-
Column: DB-620 (30 m × 320 µm × 1.8 µm) or equivalent.
-
Carrier Gas: Helium at a flow rate of 4 mL/min.
-
Oven Temperature Program: 40°C (hold for 3 min), ramp at 10°C/min to 80°C, then ramp at 40°C/min to 200°C (hold for 5 min).
-
Injection Mode: Split (1:1).
-
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
Parameters should be optimized for the detection of selenium isotopes as in the HPLC-ICP-MS method.
-
Conclusion
The cross-validation of analytical methods is essential for obtaining reliable and reproducible data in the study of this compound. HPLC-ICP-MS stands out as the most sensitive and specific method for the direct quantification of MeSeCys in complex matrices. GC-ICP-MS is a valuable complementary technique for the analysis of its volatile metabolites, providing further insights into its metabolic fate. HPLC-MS/MS offers the advantage of structural elucidation, which is crucial for identifying unknown metabolites. The choice of method should be guided by the specific research question, available instrumentation, and the nature of the sample being analyzed. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to establish and validate their analytical methodologies for this compound detection.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Speciation analysis of selenium metabolites in urine and breath by HPLC- and GC-inductively coupled plasma-MS after administration of selenomethionine and this compound to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selenium speciation by HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances of CE-ICP-MS in speciation analysis related to metalloproteomics of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Clinical trial results comparing selenized yeast supplements to pure Methylselenocysteine
For researchers, scientists, and drug development professionals, understanding the nuances of different selenium supplements is critical for designing effective clinical interventions. This guide provides an objective comparison of selenized yeast and pure methylselenocysteine, focusing on available clinical trial data, experimental protocols, and their influence on key signaling pathways.
While direct head-to-head clinical trials comparing selenized yeast with pure this compound (MSC) are limited, indirect comparisons can be drawn from studies evaluating each against other selenium forms, primarily selenomethionine (SeMet), the major selenium species in selenized yeast.
Performance and Efficacy: A Look at the Evidence
Selenized yeast, a complex mixture of organic selenium compounds, has been the subject of numerous studies, most notably the Nutritional Prevention of Cancer (NPC) trial, which suggested a significant reduction in the incidence of certain cancers.[1] However, the subsequent Selenium and Vitamin E Cancer Prevention Trial (SELECT), which used pure selenomethionine, did not replicate these findings, leading researchers to hypothesize that other compounds within selenized yeast, such as this compound, may contribute to its potential chemopreventive effects.[1]
This compound is a precursor to methylselenol, a metabolite believed to be a key player in selenium's anticancer activity.[2] Clinical studies have investigated its pharmacokinetic profile and impact on biomarkers, providing insights into its distinct biological activity compared to selenomethionine.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials involving selenized yeast and this compound, or its primary comparator, selenomethionine.
Table 1: Effects on Plasma Selenium Levels
| Supplement | Dosage | Duration | Mean Increase in Plasma Selenium | Study Population | Reference |
| Selenized Yeast (High Dose) | 285 µ g/day | 9 months | 86% | Healthy Men | [3] |
| Selenized Yeast (Low Dose) | 200 µ g/day | 9 months | 54% | Healthy Men | [3] |
| Selenomethionine | 200 µ g/day | 9 months | 93% | Healthy Men | [3] |
| This compound | 400 µ g/day | 84 days | Statistically significant increase | Selenium-replete patients | [1] |
| This compound | 800 µ g/day | 84 days | No statistically significant increase | Selenium-replete patients | [1] |
| Selenomethionine | 400 µ g/day | 84 days | Nearly doubled | Selenium-replete patients | [1] |
| Selenomethionine | 800 µ g/day | 84 days | Nearly tripled | Selenium-replete patients | [1] |
Table 2: Effects on Biomarkers of Oxidative Stress
| Supplement | Dosage | Duration | Biomarker | Percent Change | Study Population | Reference |
| Selenized Yeast (High Dose) | 285 µ g/day | 9 months | Urinary 8-OHdG | -34% | Healthy Men | [3] |
| Selenized Yeast (High Dose) | 285 µ g/day | 9 months | Urinary 8-iso-PGF2α | -28% | Healthy Men | [3] |
| Selenomethionine | 200 µ g/day | 9 months | Urinary 8-OHdG & 8-iso-PGF2α | No significant change | Healthy Men | [3] |
Experimental Protocols
Understanding the methodologies of key clinical trials is crucial for interpreting their results.
Study Comparing Selenized Yeast and Selenomethionine
-
Trial Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 69 healthy men.
-
Intervention: Participants were randomized to receive one of the following for 9 months:
-
Selenized yeast (200 µ g/day )
-
Selenized yeast (285 µ g/day )
-
Selenomethionine (200 µ g/day )
-
Placebo
-
-
Primary Endpoints: Blood levels of selenium-containing compounds and biomarkers of oxidative stress (urinary 8-hydroxy-2'-deoxyguanosine [8-OHdG] and 8-iso-prostaglandin-F2α [8-iso-PGF2α], and blood glutathione [GSH]).
-
Key Findings: The high-dose selenized yeast group showed significant reductions in biomarkers of oxidative stress, while the selenomethionine group did not.[3]
Study Comparing this compound and Selenomethionine
-
Trial Design: A randomized, double-blind trial.
-
Participants: 29 selenium-replete patients.
-
Intervention: Participants received either this compound or selenomethionine for 84 days.
-
Primary Endpoints: Multiple-dose toxicity, pharmacokinetics, and pharmacodynamics (impact on selenoprotein P and glutathione peroxidase).
-
Key Findings: Selenomethionine supplementation led to a greater increase in blood selenium concentration compared to this compound. Neither form had a significant impact on the two major selenoproteins measured.[1]
Signaling Pathways
Selenium compounds exert their biological effects by modulating various signaling pathways. The distinct chemical forms in selenized yeast and pure this compound may trigger different downstream effects.
Metabolism of Selenium Supplements
The initial metabolic steps of selenized yeast (primarily selenomethionine) and this compound differ, leading to the formation of distinct metabolites that can influence cellular signaling.
Metabolism of Selenized Yeast and this compound.
Anticancer Signaling Pathways
Both selenized yeast and this compound have been shown to influence signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Methylselenol, the key metabolite of MSC, is thought to play a central role in these effects.
Anticancer Signaling Pathways of Selenium Compounds.
Conclusion
The available clinical evidence suggests that selenized yeast and this compound may have distinct biological effects. The superior performance of high-dose selenized yeast in reducing oxidative stress markers compared to pure selenomethionine points to the potential contribution of other selenium compounds within the yeast matrix, such as this compound.
However, the pharmacokinetic data also indicates that selenomethionine is more effective at increasing overall plasma selenium levels. This highlights a critical consideration for clinical trial design: the choice of selenium supplement should be guided by the specific biological activity and target pathway of interest.
For researchers and drug development professionals, these findings underscore the importance of well-characterized supplements and the need for further head-to-head clinical trials to definitively elucidate the comparative efficacy of selenized yeast and pure this compound for various health outcomes. The complex composition of selenized yeast presents both a challenge and an opportunity, as the synergistic effects of its various components may offer therapeutic advantages over single-compound supplements. Future research should focus on identifying the specific contributions of each selenium species to the overall biological effect.
References
- 1. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comparative effects of two different forms of selenium on oxidative stress biomarkers in healthy men: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methylselenocysteine: A Guide for Laboratory Professionals
Introduction
Methylselenocysteine is an organoselenium compound utilized in research and drug development. Due to the inherent toxicity of selenium compounds, strict adherence to proper disposal procedures is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. This document provides essential safety information and step-by-step guidance for the handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that the following safety measures are in place:
-
Engineering Controls : All handling of this compound, in both pure form and in solution, must be conducted within a certified chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety goggles.[1][2]
-
Emergency Procedures : In case of accidental skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3] If inhaled, move to fresh air and seek immediate medical help.[3][4] If swallowed, rinse your mouth with water and get emergency medical help immediately; do not induce vomiting.[3][4][5]
Waste Characterization and Segregation
All waste streams containing this compound must be treated as hazardous waste.[1] This includes, but is not limited to:
-
Unused or expired this compound
-
Solutions containing this compound
-
Contaminated laboratory supplies (e.g., pipette tips, vials, flasks, gloves, paper towels)
-
Spill cleanup materials
Proper segregation of waste is critical. This compound waste should not be mixed with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Acidic waste, in particular, should be kept separate from any cyanide-containing waste.[1]
Step-by-Step Disposal Protocol
The following procedures are to be followed for the disposal of waste containing this compound.
Waste Collection and Containerization
-
Aqueous Waste :
-
Collect all aqueous solutions containing this compound in a designated, properly labeled, and sealed waste container.[1]
-
The container must be made of a material compatible with the waste.
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[1]
-
Store the sealed container in a designated satellite accumulation area.[1][6][7]
-
-
Solid Waste :
-
Sharps Waste :
-
Dispose of any sharps (e.g., needles, scalpels) contaminated with this compound in a designated, puncture-resistant sharps container.[1]
-
-
Contaminated Glassware :
-
Whenever feasible, decontaminate reusable glassware.
-
If decontamination is not possible, dispose of the glassware as hazardous solid waste.[1]
-
Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1] Store all this compound waste in a designated and properly placarded satellite accumulation area until it is collected by trained hazardous waste personnel.[1][6][7]
Final Disposal
The final disposal of this compound waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge this compound waste into sewer systems.[4] Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.
Quantitative Data for Disposal Planning
The United States Environmental Protection Agency (EPA) has established specific limits for selenium in waste. Adherence to these regulatory thresholds is mandatory.
| Parameter | Regulatory Limit | EPA Waste Code |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit for Soluble Selenium | > 1.0 mg/L | D010 |
| Treatment Standard for Selenium (Non-Wastewater) | 5.7 mg/L | D010 |
Table 1: Regulatory Limits for Selenium Waste.[8][9]
Experimental Protocol: Chemical Treatment of Aqueous this compound Waste
For laboratories equipped to perform such procedures, the following protocol outlines a general method for the precipitation of selenium from aqueous waste. This procedure should be performed in a certified chemical fume hood while wearing appropriate PPE.
Method 1: Precipitation of Elemental Selenium[1][10]
-
Acidification : In a well-ventilated fume hood, carefully adjust the pH of the aqueous selenium waste to 3 or below using an appropriate inorganic acid (e.g., hydrochloric acid or sulfuric acid).
-
Reduction : Slowly add a reducing agent, such as sodium sulfite or iron powder, to the acidified solution while stirring.
-
Precipitation : Continue stirring and gently heat the solution to encourage the precipitation of elemental selenium.
-
Filtration : Once the reaction is complete, filter the solution to collect the precipitated selenium.
-
Disposal : The collected elemental selenium and the remaining filtrate must both be disposed of as hazardous waste through your institution's EHS department.[1]
Method 2: Precipitation of Selenium Sulfide[8]
-
pH Adjustment : Adjust the pH of the selenium-containing solution to be weakly acidic (below 7.0) using a suitable acid, such as hydrochloric acid.
-
Precipitation : Add a solution of sodium sulfide (Na₂S) to the acidic selenium solution. A sulfide to selenium molar ratio greater than 1.8 should be used to ensure complete precipitation. An orange to red precipitate of selenium sulfide should form.
-
Reaction Time : Allow the reaction to proceed for at least 10 minutes with gentle stirring.[8]
-
Separation : Separate the solid precipitate from the liquid by filtration or centrifugation.
-
Disposal :
-
Solid Waste : The collected selenium sulfide precipitate must be disposed of as hazardous solid waste.[8]
-
Liquid Waste : The remaining liquid should be tested for selenium content to ensure it is below the regulatory limit of 1.0 mg/L before being considered for further treatment or disposal as non-hazardous aqueous waste, in accordance with local regulations.[8]
-
Visualizing Disposal Workflows
The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.
Caption: Waste Segregation and Containerization Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. The Selenium Waste Website - Perma-Fix Environmental Services - Introduction [selenium-waste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
